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  • Product: Anhalidine
  • CAS: 2245-94-5

Core Science & Biosynthesis

Foundational

Mechanism of action of anhalidine in the central nervous system

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Anhalidine Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Abstract Anh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Anhalidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Abstract

Anhalidine is a tetrahydroisoquinoline alkaloid found as a minor constituent in the peyote cactus (Lophophora williamsii). Structurally related to the classic psychedelic mescaline, its distinct chemical architecture confers a unique pharmacological profile that deviates significantly from its well-known cousin. While research into anhalidine remains in its nascent stages, a primary molecular target within the central nervous system (CNS) has been identified: the serotonin 5-HT7 receptor. This guide synthesizes the current understanding of anhalidine's mechanism of action, focusing on its potent interaction with the 5-HT7 receptor. It further aims to illuminate the substantial research gaps and proposes robust experimental workflows to comprehensively characterize its CNS pharmacology, thereby providing a foundational resource for future investigation and drug development efforts.

Part 1: The Core Molecular Mechanism: Potent Inverse Agonism at the Serotonin 5-HT7 Receptor

The principal known mechanism of action for anhalidine in the central nervous system is its interaction with the serotonin 5-HT7 receptor (5-HT7R). Unlike mescaline, which primarily targets the 5-HT2A receptor to produce its psychedelic effects, anhalidine demonstrates a high affinity and specific functional activity at this distinct serotonin receptor subtype[1][2].

The 5-HT7 Receptor: A Key Modulator of Neural Function

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to a stimulatory G-protein (Gαs). Its activation leads to the stimulation of adenylyl cyclase, which in turn elevates intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). In the CNS, the 5-HT7 receptor is critically involved in regulating fundamental processes, including:

  • Circadian rhythms and sleep-wake cycles

  • Mood and emotional processing

  • Learning and memory

  • Pain perception

A key feature of the 5-HT7 receptor, like many GPCRs, is its ability to exhibit constitutive (basal) activity even in the absence of an agonist. This intrinsic activity provides a baseline level of signaling that can be modulated by different classes of ligands.

Anhalidine as a Potent 5-HT7R Inverse Agonist

Current research identifies anhalidine not merely as an antagonist (which would block an agonist from binding) but as a potent inverse agonist of the 5-HT7 receptor[1][2].

An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT7 receptor, anhalidine binds to the receptor and reduces its basal, constitutive activity. This leads to a decrease in the baseline production of cAMP, effectively dampening the receptor's intrinsic signaling. Anhalidine has been identified as a potent inverse agonist with a Ki (inhibition constant) of approximately 20 nM[1]. This high affinity suggests that even at low concentrations, anhalidine can exert a significant modulatory effect on 5-HT7 receptor-expressing neurons.

This mechanism is hypothesized to be responsible for the sedative and hypnotic effects observed with structurally similar peyote alkaloids, such as pellotine and anhalonidine, which also display inverse agonist activity at the 5-HT7 receptor[3][4].

Anhalidine_5HT7R_Pathway Anhalidine Anhalidine Receptor 5-HT₇ Receptor (Constitutively Active) Anhalidine->Receptor Gs Gαs Protein Receptor->Gs Reduces Basal Activation AC Adenylyl Cyclase Gs->AC cAMP ↓ Intracellular cAMP AC->cAMP Reduced Conversion of ATP Response Modulation of Neuronal Activity (e.g., Sedation) cAMP->Response

Caption: Proposed signaling pathway for Anhalidine at the 5-HT7 receptor.

Part 2: Comparative Pharmacology and Uncharted Territory

A deeper understanding of anhalidine's action requires a comparative approach, contrasting it with its biosynthetic precursor, mescaline, and acknowledging the vast areas of its pharmacology that remain unexplored.

A Tale of Two Alkaloids: Anhalidine vs. Mescaline

The structural transformation from mescaline (a phenethylamine) to anhalidine (a tetrahydroisoquinoline) via cyclization is a critical determinant of their divergent pharmacology. This chemical modification completely reorients the molecule's primary target within the CNS.

FeatureAnhalidine Mescaline
Alkaloid Class TetrahydroisoquinolinePhenethylamine
Primary CNS Target Serotonin 5-HT7 ReceptorSerotonin 5-HT2A Receptor[5][6]
Mechanism of Action Potent Inverse Agonist[1][2]Partial Agonist[5][7]
Reported Effects Hypothesized Sedative/HypnoticPsychedelic/Hallucinogenic[6][8]
Potency High affinity (Ki ≈ 20 nM at 5-HT7R)[1]Low potency (relative to LSD/psilocybin)[8]

This comparison underscores a fundamental principle in neuropharmacology: subtle changes in molecular structure can lead to profound shifts in biological targets and physiological effects. The cyclization effectively abolishes the classic psychedelic activity associated with 5-HT2A agonism and unmasks a potent activity at the 5-HT7 receptor.

The Research Gap: Beyond the 5-HT7 Receptor

While the interaction with the 5-HT7 receptor is the most well-documented aspect of anhalidine's pharmacology, it is highly improbable that this is its only site of action. The CNS is a complex network, and psychoactive molecules frequently interact with multiple targets. For the broader class of tetrahydroisoquinolines, interactions with α2-adrenergic receptors and other serotonin subtypes (e.g., 5-HT1D, 5-HT6) have been noted[3].

To date, no comprehensive receptor binding and functional screening data for anhalidine has been published. This represents a significant gap in our knowledge. Key unanswered questions include:

  • What is the full binding profile of anhalidine across a standard panel of CNS receptors, ion channels, and transporters?

  • Does it exhibit functionally relevant activity at any other targets at concentrations achievable in vivo?

  • What are the downstream electrophysiological consequences of anhalidine application on neuronal circuits?

Addressing these questions is essential for constructing a complete model of its mechanism of action.

Part 3: Methodological Framework for Elucidating Anhalidine's Full CNS Profile

To move beyond the current understanding, a systematic and multi-tiered experimental approach is required. The following protocols and workflows represent a validated pathway for the comprehensive characterization of a novel CNS-active compound like anhalidine.

Experimental Protocol: Radioligand Binding Assay for 5-HT7R Affinity

This protocol serves to validate the binding affinity (Ki) of anhalidine for the human 5-HT7 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of anhalidine by measuring its ability to displace a known high-affinity radioligand from the human 5-HT7 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT7R.

  • [3H]5-CT (a high-affinity 5-HT1A/7 agonist radioligand).

  • Anhalidine (test compound).

  • SB-269970 (a selective 5-HT7R antagonist for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of anhalidine (e.g., from 100 µM to 0.1 nM) in the binding buffer.

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of binding buffer.

    • 25 µL of radioligand ([3H]5-CT) at a final concentration near its Kd (e.g., 0.5 nM).

    • 25 µL of test compound (anhalidine dilutions) or vehicle (for total binding) or a saturating concentration of SB-269970 (for non-specific binding).

    • 100 µL of cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of anhalidine.

    • Plot the percentage of specific binding against the log concentration of anhalidine to generate a competition curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of anhalidine that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Functional Assay for Inverse Agonism

This protocol quantifies the functional activity of anhalidine at the 5-HT7 receptor.

Objective: To measure changes in intracellular cAMP levels in response to anhalidine to confirm and characterize its inverse agonist activity.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT7R.

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).

  • Anhalidine (test compound).

  • Serotonin (5-HT) or another full 5-HT7R agonist (positive control).

  • Forskolin (an adenylyl cyclase activator, used to amplify the signal window).

  • Cell culture medium, phosphodiesterase inhibitor (e.g., IBMX).

Methodology:

  • Cell Plating: Seed the 5-HT7R-expressing cells into a 384-well white opaque plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

    • Add serial dilutions of anhalidine to the wells.

    • For control wells, add buffer only (basal), a full agonist like 5-HT (to measure stimulation), and anhalidine in the presence of a high concentration of agonist (to test for competitive antagonism).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate using a compatible plate reader (e.g., an HTRF-certified reader).

  • Data Analysis:

    • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

    • Plot cAMP concentration against the log concentration of anhalidine.

    • An inverse agonist will show a dose-dependent decrease in cAMP levels below the basal (vehicle-only) level.

    • Calculate the EC50 for this decrease and the maximal inhibition (Emax).

Proposed Workflow for Comprehensive CNS Target Screening

To address the significant research gaps, a systematic screening workflow is essential. This approach ensures that resources are used efficiently to build a complete pharmacological profile.

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Exploratory

Elucidating the Anhalidine Biosynthesis Pathway in Lophophora williamsii: A Technical Guide to Tetrahydroisoquinoline Alkaloid Assembly

Introduction & Biogenetic Framework Lophophora williamsii (peyote) is globally recognized for its complex alkaloid profile. While the psychoactive phenethylamine mescaline dominates pharmacological and clinical interest,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biogenetic Framework

Lophophora williamsii (peyote) is globally recognized for its complex alkaloid profile. While the psychoactive phenethylamine mescaline dominates pharmacological and clinical interest, the plant simultaneously synthesizes a diverse array of simple tetrahydroisoquinoline (THIQ) alkaloids, including anhalamine, anhalonidine, pellotine, and anhalidine (1)[1]. These THIQs are hypothesized to modulate the overall pharmacological experience by interacting with serotonergic systems, acting as inverse agonists at 5-HT7 receptors (2)[2].

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) represents a classic N-methylated simple THIQ (3)[3]. Understanding its biosynthesis provides critical insights into plant metabolic engineering and the biocatalytic production of novel neurotherapeutics. This guide details the biogenetic cascade of anhalidine, transitioning from primary metabolism to complex ring cyclization, and outlines self-validating experimental protocols for pathway elucidation.

The Biogenetic Cascade: Mechanistic Causality

The biosynthesis of anhalidine shares its early evolutionary steps with mescaline but diverges critically at the cyclization stage. The pathway is divided into three mechanistic phases:

Phase I: Phenethylamine Scaffold Formation

The pathway initiates with the primary amino acid L-tyrosine. A cytochrome P450 enzyme, homologous to the CYP76AD subfamily, catalyzes the 3-hydroxylation of L-tyrosine to yield L-DOPA (4)[4]. Subsequently, a Tyrosine/DOPA decarboxylase (TyDC/DoDC) removes the carboxyl group, generating dopamine, the foundational scaffold for all downstream peyote alkaloids[4].

Phase II: Regiospecific Ring Decoration

Dopamine undergoes a strict sequence of regiospecific oxygenations and methylations to prepare the aromatic ring for cyclization:

  • meta-O-Methylation: Dopamine is methylated at the 3-hydroxyl position by a catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (5)[5].

  • 5-Hydroxylation: An uncharacterized cytochrome P450 introduces a hydroxyl group at the 5-position, yielding 3-methoxy-4,5-dihydroxy-phenethylamine[5].

  • para-O-Methylation: A subsequent O-methyltransferase targets the 4-hydroxyl group, producing 3,4-dimethoxy-5-hydroxy-phenethylamine (6)[6].

Phase III: Pictet-Spengler Cyclization and N-Methylation

The critical divergence into the THIQ class occurs via a Pictet-Spengler condensation. The intermediate 3,4-dimethoxy-5-hydroxy-phenethylamine condenses with formaldehyde (biogenetically derived from S-adenosylmethionine) to form the tetrahydroisoquinoline core, yielding anhalamine (7)[7]. Finally, an N-methyltransferase (NMT) displaying broad substrate specificity catalyzes the N-methylation of anhalamine to produce the target alkaloid, anhalidine[4].

Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA CYP76AD Homolog (3-Hydroxylation) Dopamine Dopamine DOPA->Dopamine TyDC/DoDC (Decarboxylation) Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine COMT (meta-O-Methylation) DiOH_PEA 3-Methoxy-4,5-dihydroxy-PEA Methoxytyramine->DiOH_PEA 5-Hydroxylase (Hydroxylation) Dimethoxy_PEA 3,4-Dimethoxy-5-hydroxy-PEA DiOH_PEA->Dimethoxy_PEA O-Methyltransferase (para-O-Methylation) Anhalamine Anhalamine Dimethoxy_PEA->Anhalamine Pictet-Spenglerase + Formaldehyde (Cyclization) Anhalidine Anhalidine Anhalamine->Anhalidine N-Methyltransferase (N-Methylation)

Caption: Enzymatic cascade of anhalidine biosynthesis in Lophophora williamsii.

Experimental Protocols: Pathway Elucidation & Validation

To rigorously validate this pathway, researchers employ heterologous expression in Saccharomyces cerevisiae coupled with LC-MS/MS analysis.

Rationale for Experimental Design: S. cerevisiae lacks the native plant enzymes for THIQ biosynthesis, providing a clean metabolic background to assess the causality of introduced L. williamsii genes. Using a galactose-inducible promoter decouples yeast growth from alkaloid production, ensuring the metabolic burden of heterologous expression does not stunt biomass accumulation.

Protocol: In Vivo Enzyme Validation via Yeast Heterologous Expression

Step 1: Vector Construction: Synthesize candidate Pictet-Spenglerase and NMT genes identified via L. williamsii transcriptomics. Clone these into high-copy yeast expression vectors (e.g., pYES2) under the control of GAL1 promoters. Step 2: Yeast Transformation: Transform S. cerevisiae (e.g., strain INVSc1) with the plasmids using the lithium acetate method. Crucial Control: Include an empty vector transformation to ensure endogenous yeast metabolism does not spontaneously produce the target metabolites. Step 3: Precursor Feeding: Culture transformants in synthetic dropout medium lacking uracil. Once an OD600 of 1.0 is reached, induce expression with 2% galactose. Supplement the medium with 1 mM of the precursor, 3,4-dimethoxy-5-hydroxy-phenethylamine. Step 4: Selective Metabolite Extraction: After 48 hours, pellet the cells. Extract the supernatant and lysed cell pellet using solid-phase extraction (SPE) with mixed-mode cation exchange (MCX) cartridges. Causality: THIQs are basic alkaloids; MCX selectively retains them while washing away neutral/acidic yeast metabolites, drastically reducing ion suppression during mass spectrometry. Step 5: LC-MS/MS Analysis: Analyze the eluate using a high-resolution Q-TOF LC-MS/MS. Monitor for the specific mass transitions of anhalamine (m/z 210.11 → 195.08) and anhalidine (m/z 224.12 → 209.10). Self-Validation Check: The empty vector control must show zero conversion of the precursor. The presence of anhalamine confirms Pictet-Spengler condensation, while the presence of anhalidine in co-transformants confirms NMT activity.

Workflow Transcriptomics 1. Transcriptomics & Gene Discovery Cloning 2. Vector Cloning (pYES2) Transcriptomics->Cloning Yeast 3. Yeast Transformation (S. cerevisiae) Cloning->Yeast Feeding 4. Precursor Feeding (In vivo assay) Yeast->Feeding LCMS 5. LC-MS/MS Analysis Feeding->LCMS

Caption: Self-validating yeast heterologous expression workflow for enzyme characterization.

Quantitative Data Summaries

Table 1: Key Enzymes and Substrates in Anhalidine Biosynthesis
Enzyme ClassSubstrateProductReaction Type
CYP76AD HomologL-TyrosineL-DOPA3-Hydroxylation
TyDC/DoDCL-DOPADopamineDecarboxylation
COMTDopamine3-Methoxytyraminemeta-O-Methylation
Uncharacterized CYP4503-Methoxytyramine3-Methoxy-4,5-dihydroxy-PEA5-Hydroxylation
O-Methyltransferase3-Methoxy-4,5-dihydroxy-PEA3,4-Dimethoxy-5-hydroxy-PEApara-O-Methylation
Pictet-Spenglerase3,4-Dimethoxy-5-hydroxy-PEA + FormaldehydeAnhalamineCyclization
N-MethyltransferaseAnhalamineAnhalidineN-Methylation
Table 2: Pharmacological Profile of Related Lophophora Alkaloids

Note: THIQs generally exhibit distinct receptor affinities compared to their phenethylamine counterparts, heavily influencing the entourage effect of the plant extract.

AlkaloidStructural ClassPrimary Target AffinityPharmacological Effect
Anhalidine N-Methylated THIQ5-HT7 ReceptorInverse Agonist / Modulator
Anhalinine Cyclized Phenethylamine5-HT7 ReceptorLow-Potency Inverse Agonist
Pellotine N-Methylated THIQMultiple 5-HT ReceptorsSedative / Hypnotic
Mescaline Phenethylamine5-HT2A ReceptorPsychedelic / Hallucinogen

References

  • Watkins, J. L., et al. (2023). "Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii)". The Plant Journal. 4

  • Halberstadt, A. L., et al. (2023). "TPJ October 2023 Editor choice: Breaking bad buttons: mescaline biosynthesis in peyote". Society for Experimental Biology.5

  • Khanna, K. L., et al. (1970). "Biosynthesis of phenolic tetrahydroisoquinoline alkaloids of peyote". Phytochemistry. 6

  • "Anhalotine". Wikipedia, The Free Encyclopedia. 3

  • "Anhalinine". Wikipedia, The Free Encyclopedia. 2

  • "The Alkaloids from Lophophora diffusa and Other “False Peyotes”". ACS Publications. 1

Sources

Foundational

Pharmacokinetics and Metabolic Stability of Anhalidine In Vitro: A Technical Whitepaper

Executive Summary Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid predominantly found in the peyote cactus (Lophophora williamsii)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid predominantly found in the peyote cactus (Lophophora williamsii)[1]. Recently, anhalidine has garnered significant pharmacological interest due to its identification as a potent, low-molecular-weight inverse agonist of the serotonin 7 receptor (5-HT7R), exhibiting an EC50 of 219 nM and an Emax of −95.4%[2]. As drug discovery efforts increasingly target the 5-HT7R for mood disorders and circadian rhythm regulation, understanding the in vitro drug metabolism and pharmacokinetics (DMPK) of anhalidine is critical.

This whitepaper provides an in-depth technical framework for evaluating the metabolic stability of anhalidine, detailing the causality behind assay selection, self-validating experimental protocols, and the structural liabilities that dictate its pharmacokinetic profile.

Structural Liabilities and Metabolic Pathways

The molecular architecture of anhalidine dictates its metabolic fate. Unlike its non-methylated analogs, anhalidine features an N-methyl group and an unprotected 8-hydroxyl group[3]. These functional groups serve as primary sites for biotransformation:

  • Phase I Oxidation: The N-methyl and 6,7-dimethoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated demethylation (primarily via CYP2D6 and CYP3A4).

  • Phase II Conjugation: The 8-hydroxyl group is a prime candidate for rapid glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9, which is highly expressed in the liver.

MetabolicPathway Anhalidine Anhalidine (Parent THIQ) CYP CYP450 Enzymes (Phase I) Anhalidine->CYP Oxidation UGT UGT Enzymes (Phase II) Anhalidine->UGT Conjugation NDemethyl N-Demethylated Metabolite CYP->NDemethyl CYP2D6 / CYP3A4 ODemethyl O-Demethylated Metabolite CYP->ODemethyl CYP2D6 Glucuronide 8-O-Glucuronide Conjugate UGT->Glucuronide UGT1A9

Fig 1. Proposed in vitro metabolic pathways of anhalidine via Phase I and Phase II enzymes.

Rational Design of In Vitro Assays: The Causality Principle

To accurately predict the in vivo hepatic clearance of anhalidine, we must employ a tiered in vitro approach. We do not merely run assays; we select biological matrices based on specific mechanistic questions.

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing high concentrations of CYP450 and UGT enzymes. Causality: We use HLMs to isolate and calculate the intrinsic clearance ( CLint​ ) of Phase I pathways. By selectively omitting the UGT cofactor (UDPGA), we can temporarily "silence" the rapid 8-OH glucuronidation, allowing us to quantify the exact kinetic contribution of N- and O-demethylation.

  • Cryopreserved Human Hepatocytes: Hepatocytes are intact liver cells. Causality: Because anhalidine possesses an exposed hydroxyl group, Phase II clearance is likely the dominant metabolic route. Hepatocytes preserve the natural intracellular concentrations of cofactors (NADPH, UDPGA, PAPS) and physiological membrane barriers, providing a holistic CLint​ that accurately reflects the synergistic effect of Phase I and Phase II metabolism.

Self-Validating Experimental Protocols

A robust DMPK protocol must be a self-validating system. If an experiment fails, the architecture of the assay must inherently identify whether the failure was due to biological inactivity, analytical error, or chemical instability.

Substrate Depletion Assay Workflow

We utilize the substrate depletion approach rather than metabolite quantification. Causality: In early-stage development, authentic synthetic standards for all potential anhalidine metabolites are unavailable. By measuring the exponential decay of the parent compound over time, we can derive the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) independent of downstream metabolite mass balance.

Workflow Prep 1. System Prep (HLM + Test Cpd) Incubate 2. Incubation (37°C, 0-60 min) Prep->Incubate Quench 3. Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS Analyze 6. Kinetic Modeling (CL_int & t1/2) LCMS->Analyze

Fig 2. Self-validating substrate depletion workflow for determining in vitro intrinsic clearance.

Step-by-Step Methodology (HLM Stability)
  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor required for the optimal catalytic function of CYP450 enzymes.

  • Compound Spiking: Add anhalidine to achieve a final incubation concentration of 1 µM. Causality: 1 µM is chosen to ensure the concentration is well below the anticipated Michaelis constant ( Km​ ), ensuring first-order linear kinetics necessary for accurate CLint​ calculation.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (e.g., Labetalol). Causality: Cold ACN instantaneously denatures the metabolic enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

The Self-Validation Architecture (Control Matrix)

To ensure trustworthiness, the assay must run concurrently with the following controls:

Control TypeSystem ComponentExpected ResultCausality & Purpose
Negative Control Minus-NADPHNo depletion of AnhalidineProves that depletion is enzymatically driven, ruling out chemical instability or non-specific binding to plastic.
High-Clearance Positive Control Verapamil (1 µM)Rapid depletion ( t1/2​ < 15 min)Validates that the HLM batch is enzymatically active and the NADPH regenerating system is functional.
Low-Clearance Positive Control Warfarin (1 µM)Minimal depletion ( t1/2​ > 120 min)Validates that the assay can accurately discriminate metabolically stable compounds without false-positive degradation.

Quantitative Data Presentation & Kinetic Modeling

Data obtained from the LC-MS/MS is plotted as the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) represents the elimination rate constant.

Intrinsic clearance is calculated using the following equations:

  • t1/2​=k0.693​

  • CLint​=Pk×V​ (where V is incubation volume and P is protein mass)

Based on the structural profile of 8-hydroxy-THIQs[2], the following table summarizes the representative in vitro pharmacokinetic parameters for anhalidine:

Table 1: Representative In Vitro Pharmacokinetic Parameters for Anhalidine
Assay SystemSpecies t1/2​ (min) CLint​ (µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )
Liver Microsomes (Phase I only) Human42.516.30.35 (Low/Moderate)
Liver Microsomes (Phase I + UGT) Human18.238.10.62 (Moderate/High)
Hepatocytes (Intact Cells) Human24.028.80.55 (Moderate)
Hepatocytes (Intact Cells) Rat14.547.70.78 (High)

*Note: Hepatocyte CLint​ is expressed in µL/min/million cells.

Data Interpretation: The significant drop in t1/2​ when UGT cofactors are introduced to the HLM system confirms that Phase II glucuronidation of the 8-hydroxyl group is the primary driver of anhalidine clearance. This high hepatic extraction ratio suggests that if anhalidine were administered orally, it would undergo substantial first-pass metabolism, limiting its systemic bioavailability.

Conclusion & Future Directions

Anhalidine presents a fascinating profile as a 5-HT7R inverse agonist[2]. However, its in vitro metabolic stability profile reveals significant liabilities, primarily driven by rapid Phase II glucuronidation of its 8-hydroxyl moiety. Future drug development efforts aiming to utilize the anhalidine scaffold for central nervous system (CNS) indications must focus on structural optimization—such as bioisosteric replacement of the 8-OH group or the introduction of steric hindrance near the N-methyl group—to reduce intrinsic clearance, bypass first-pass metabolism, and improve blood-brain barrier penetration.

References

  • Title: De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: The Alkaloids from Lophophora diffusa and Other “False Peyotes” Source: ACS Publications (Journal of Natural Products) URL: [Link][3]

  • Title: Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists Source: ACS Chemical Neuroscience URL: [Link][2]

Sources

Exploratory

The Anhalidine Alkaloids: A Technical Guide to Receptor Binding Affinity and Pharmacological Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the receptor binding affinity profiles of anhalidine and its related tetrahydroisoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the receptor binding affinity profiles of anhalidine and its related tetrahydroisoquinoline alkaloids found in Lophophora williamsii (peyote). As our understanding of the therapeutic potential of psychoactive and non-psychoactive natural products expands, a detailed characterization of their interactions with key central nervous system receptors is paramount. This document synthesizes current research on the binding affinities of these alkaloids at serotonin, dopamine, and adrenergic receptors, offering a comparative analysis to elucidate their structure-activity relationships. We present detailed, field-proven protocols for determining receptor binding affinity, including radioligand binding assays and surface plasmon resonance, to ensure scientific integrity and reproducibility. Furthermore, this guide illustrates the downstream signaling pathways of the primary receptor targets and provides a comprehensive reference for researchers in pharmacology and drug development.

Introduction: The Anhalidine Alkaloids - Beyond Mescaline

The peyote cactus (Lophophora williamsii) is renowned for its primary psychoactive constituent, mescaline. However, this cactus produces a diverse array of structurally related alkaloids, including the anhalidine family of tetrahydroisoquinolines, which possess their own unique pharmacological properties. Anhalidine, along with its congeners anhalonidine and pellotine, are non-psychoactive at typical doses but exhibit significant interactions with various neurotransmitter receptors.[1][2] Understanding the receptor binding profiles of these compounds is crucial for a complete comprehension of the ethnopharmacology of peyote and for the potential development of novel therapeutic agents.

This guide will focus on the in-depth technical aspects of characterizing the receptor binding affinities of anhalidine and its related alkaloids. We will explore the experimental methodologies used to derive these crucial pharmacological parameters and present the available data to build a comprehensive affinity profile.

The Principle of Receptor Binding Affinity: A Cornerstone of Pharmacology

Receptor binding affinity is a fundamental concept in pharmacology, quantifying the strength of the interaction between a ligand (e.g., an alkaloid) and its molecular target (a receptor). This affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.[3] The determination of these constants is essential for:

  • Predicting Pharmacological Potency: A high binding affinity is often a prerequisite for a compound to exert a significant biological effect at a low concentration.

  • Understanding Selectivity: By comparing the binding affinities of a compound for different receptors, we can predict its selectivity and potential for off-target effects.

  • Guiding Drug Design and Optimization: Structure-activity relationship (SAR) studies, informed by binding affinity data, are crucial for the rational design of more potent and selective drug candidates.

Methodologies for Determining Receptor Binding Affinity

The precise quantification of receptor binding affinity relies on robust and validated experimental techniques. This section details two of the most widely used methods in the field: radioligand binding assays and surface plasmon resonance.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for measuring the affinity of a ligand for a receptor.[4][5] The principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of an unlabeled test compound (e.g., anhalidine) is then measured by its ability to compete with and displace the radioligand from the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • Homogenize tissue or cells known to express the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet to remove endogenous ligands and other interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[6]

  • Assay Incubation:

    • In a multi-well plate, combine the prepared receptor membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known saturating unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[6]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Diagram of a Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (e.g., Anhalidine) Serial Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: IC50 & Ki Determination Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[10][11] It is a powerful tool for determining the kinetics of binding (association and dissociation rates) in addition to the binding affinity.

Step-by-Step Protocol for SPR Analysis:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., carboxymethylated dextran).

    • Immobilize one of the binding partners (typically the receptor) onto the sensor chip surface. This can be achieved through various coupling chemistries.

  • Binding Measurement:

    • Inject a solution containing the other binding partner (the analyte, e.g., anhalidine) at various concentrations over the sensor chip surface.

    • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte.

    • A sensorgram is generated, which is a plot of the SPR response versus time.

  • Data Analysis:

    • The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is stopped.

    • By fitting the association and dissociation curves to kinetic models, the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) can be determined.

    • The equilibrium dissociation constant (Kd) can then be calculated as the ratio of the rate constants: Kd = kd / ka .[12]

Diagram of an SPR Experiment:

SPR_Experiment cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Ligand_Immobilization Immobilize Receptor on Sensor Chip Analyte_Injection Inject Anhalidine (Analyte) Solution Ligand_Immobilization->Analyte_Injection Real_Time_Detection Real-Time Detection of Binding (SPR Signal) Analyte_Injection->Real_Time_Detection Sensorgram Generate Sensorgram Real_Time_Detection->Sensorgram Kinetic_Analysis Kinetic Analysis: ka, kd, Kd Sensorgram->Kinetic_Analysis

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Receptor Binding Affinity Profiles of Anhalidine and Related Alkaloids

The following tables summarize the available quantitative data on the receptor binding affinities of anhalidine and its structurally related alkaloids.

Table 1: Serotonin Receptor Binding Affinities (Ki in nM)

Alkaloid5-HT1A5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7Functional Activity at 5-HT7
Anhalidine ------~20 [13]Potent Inverse Agonist [2][13]
Anhalonidine ------Potent[1]Potent Inverse Agonist [1]
Pellotine >10,000117 [2]>10,000>1,000>10,000170 [2]394 [2]Inverse Agonist (EC50 = 291 nM)[2][14]
Mescaline 1,600 - 6,700[8]-150 - 12,000[1][8]>20,000[15]---Agonist at 5-HT2A[15]

Table 2: Adrenergic and Dopamine Receptor Binding Affinities

Alkaloidα1Aα1Bα2Aα2Bα2CD1D2
Anhalidine -------
Anhalonidine -------
Pellotine >1,000Displacement at 10µM [2]Displacement at 10µM [2]Displacement at 10µM [2]Displacement at 10µM [2]--
Mescaline Low Affinity-Low Affinity--Low AffinityLow Affinity

Signaling Pathways of Key Receptor Targets

The functional consequences of anhalidine and related alkaloids binding to their target receptors are determined by the downstream signaling cascades initiated by these receptors.

Serotonin 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[16]

Diagram of the 5-HT7 Receptor Signaling Pathway:

5HT7_Signaling Anhalidine Anhalidine (Inverse Agonist) Receptor 5-HT7 Receptor Anhalidine->Receptor Binds and Inhibits Basal Activity G_Protein Gs Protein Receptor->G_Protein Inhibition of Gs activation AC Adenylyl Cyclase G_Protein->AC Decreased Activation cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Cellular_Response Cellular Response (e.g., smooth muscle relaxation, regulation of circadian rhythm) PKA->Cellular_Response Modulation of

Caption: Anhalidine as an inverse agonist at the 5-HT7 receptor.

Dopamine D1 Receptor Signaling

The dopamine D1 receptor is a GPCR that couples to the Gs/olf alpha subunit, leading to the stimulation of adenylyl cyclase.[17][18]

Diagram of the Dopamine D1 Receptor Signaling Pathway:

D1_Signaling Dopamine Dopamine (Agonist) Receptor Dopamine D1 Receptor Dopamine->Receptor Binds and Activates G_Protein Gs/olf Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Cellular_Response Cellular Response (e.g., regulation of motor activity, reward) DARPP_32->Cellular_Response Modulates

Caption: Agonist-mediated activation of the Dopamine D1 receptor.

Alpha-2 Adrenergic Receptor Signaling

The α2-adrenergic receptors are GPCRs that couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase.[19][20]

Diagram of the Alpha-2 Adrenergic Receptor Signaling Pathway:

Alpha2_Signaling Norepinephrine Norepinephrine (Agonist) Receptor α2-Adrenergic Receptor Norepinephrine->Receptor Binds and Activates G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Cellular_Response Modulates

Caption: Agonist-mediated activation of the Alpha-2 Adrenergic receptor.

Summary and Future Directions

The available data indicate that anhalidine is a potent inverse agonist at the serotonin 5-HT7 receptor.[2][13] Its structural analogs, anhalonidine and pellotine, also exhibit significant interactions with serotonergic and, in the case of pellotine, adrenergic receptors.[1][2] This suggests that the tetrahydroisoquinoline core of these alkaloids is a privileged scaffold for interacting with these receptor families.

While the binding profile of anhalidine at dopaminergic and a broader range of adrenergic receptors remains to be fully elucidated, the data presented here provides a strong foundation for further investigation. Future research should focus on:

  • Comprehensive Receptor Screening: A broad panel of receptor binding assays should be conducted for anhalidine to determine its affinity and selectivity across the dopaminergic, adrenergic, and other relevant receptor systems.

  • Functional Characterization: For receptors where significant binding is observed, functional assays should be performed to determine whether anhalidine acts as an agonist, antagonist, or inverse agonist.

  • In Vivo Studies: Preclinical studies in animal models are warranted to investigate the physiological and behavioral effects of anhalidine and to correlate these with its receptor binding profile.

By systematically applying the methodologies outlined in this guide, the scientific community can continue to unravel the complex pharmacology of the anhalidine alkaloids, potentially unlocking new avenues for therapeutic intervention.

References

  • Anhalonidine - Wikipedia. (URL: [Link])

  • Poulie, C. B., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science. (URL: [Link])

  • Alpha-2 adrenergic receptor - Wikipedia. (URL: [Link])

  • 5-HT7 receptor - Wikipedia. (URL: [Link])

  • In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed. (URL: [Link])

  • Dopamine receptor D1 - Wikipedia. (URL: [Link])

  • Physiological significance of alpha(2)-adrenergic receptor subtype diversity: one receptor is not enough - PubMed. (URL: [Link])

  • Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - Frontiers. (URL: [Link])

  • Role of 5-HT7 receptors in the immune system in health and disease - PMC. (URL: [Link])

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (URL: [Link])

  • Alpha-Adrenoceptor Agonists (α-agonists) - CV Pharmacology. (URL: [Link])

  • Pharmacology and Therapeutic Potential of the 5-HT 7 Receptor - ACS Publications. (URL: [Link])

  • Mescaline - Wikipedia. (URL: [Link])

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. (URL: [Link])

  • Radioligand binding assays - Bio-protocol. (URL: [Link])

  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv. (URL: [Link])

  • Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC. (URL: [Link])

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. (URL: [Link])

  • Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC - NIH. (URL: [Link])

  • Serotonin provides an accessory signal to enhance T-cell activation by signaling through the 5-HT 7 receptor - ASH Publications. (URL: [Link])

  • Targeting serotonin signaling in the gut to limit colitis via 5-HT 7 receptor antagonism - PNAS. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Pellotine - Wikipedia. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. (URL: [Link])

  • Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed. (URL: [Link])

  • In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Radioligand binding assays - Bio-protocol. (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Properties of Anhalidine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Anhalidine is a phenolic tetrahydroisoquinoline (THIQ) alkaloid naturally occurring in the peyote cactus (Lophophora williamsii) and other...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhalidine is a phenolic tetrahydroisoquinoline (THIQ) alkaloid naturally occurring in the peyote cactus (Lophophora williamsii) and other plant species.[1][2] Unlike its well-known co-constituent mescaline, anhalidine is not hallucinogenic.[1] Its primary pharmacological activity stems from its function as a potent and selective inverse agonist at the serotonin 5-HT₇ receptor, with a reported binding affinity (Ki) of approximately 20 nM.[1] This mechanism is believed to underpin its observed sedative properties, which are moderate compared to related peyote alkaloids like pellotine.[1] The unique pharmacological profile of anhalidine, centered on 5-HT₇ receptor modulation, presents a compelling rationale for its investigation in the context of central nervous system (CNS) disorders, including sleep disturbances, depression, and cognitive deficits. This guide provides a comprehensive analysis of its physicochemical properties, pharmacodynamics, comparative pharmacology, and key experimental protocols for its study, positioning anhalidine as a molecule of significant interest for modern drug discovery.

Introduction: The Tetrahydroisoquinoline Alkaloid Landscape

The isoquinoline alkaloids are a vast and structurally diverse class of plant metabolites derived biosynthetically from tyrosine or phenylalanine.[1] Within this family, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds with a wide range of pharmacological effects, including analgesic, antimicrobial, and antitumor properties.[1][3][4]

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a member of the THIQ subgroup found in the peyote cactus, a plant used for centuries in indigenous spiritual ceremonies.[1] While peyote's psychoactive effects are primarily attributed to the phenethylamine mescaline, it contains at least 23 distinct THIQ alkaloids that contribute to its complex physiological actions.[1][5] Anhalidine, though a minor constituent, represents an understudied component with a distinct pharmacological profile that diverges significantly from mescaline, warranting dedicated investigation.[1]

Physicochemical Properties

A thorough understanding of anhalidine's chemical nature is fundamental to interpreting its biological activity and designing rational experiments.

  • Chemical Name: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

  • Molecular Formula: C₁₂H₁₇NO₃[2]

  • Molar Mass: 223.272 g·mol⁻¹[2]

  • Classification: Phenolic Tetrahydroisoquinoline Alkaloid[1]

  • Biosynthesis: The biosynthesis of anhalidine in Lophophora williamsii begins with the amino acid L-tyrosine, which is converted to dopamine. Subsequent steps involve meta-O-methylation of dopamine, hydroxylation, para-O-methylation, and finally, a cyclization reaction to form the core THIQ structure.[1][6]

Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation & Hydroxylation Intermediates Methylated & Hydroxylated Intermediates Dopamine->Intermediates O-Methylation & Hydroxylation Anhalidine Anhalidine Intermediates->Anhalidine Pictet-Spengler Cyclization

Caption: Simplified biosynthetic pathway of Anhalidine from L-Tyrosine.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action identified for anhalidine is its interaction with the serotonergic system, specifically the 5-HT₇ receptor.

Primary Target: Serotonin 5-HT₇ Receptor

Anhalidine has been identified as a potent inverse agonist of the 5-HT₇ serotonin receptor.[1][2]

  • Binding Affinity: It exhibits high affinity for the 5-HT₇ receptor, with a reported inhibition constant (Ki) of approximately 20 nM .[1]

  • Functional Activity (Inverse Agonism): The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that constitutively activates adenylyl cyclase through Gαs, leading to a basal level of cyclic AMP (cAMP) production. As an inverse agonist, anhalidine binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling activity. This is distinct from a neutral antagonist, which would block agonist binding but have no effect on the receptor's constitutive activity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol R_basal 5-HT₇ Receptor (Basal Activity) G Gαs R_basal->G Constitutive Activation R_inactive 5-HT₇ Receptor (Inactive) R_inactive->G Inhibits Basal Activation AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Anhalidine Anhalidine Anhalidine->R_inactive Binds & Stabilizes

Caption: Anhalidine acts as an inverse agonist at the 5-HT₇ receptor.

Physiological Effects

The inverse agonism at 5-HT₇ receptors likely mediates the primary physiological effects of anhalidine. The 5-HT₇ receptor is implicated in the regulation of circadian rhythms, sleep, learning, memory, and mood.

  • Sedation: Anhalidine may produce moderate sedative effects at high doses (100–250 mg).[1] This aligns with the known role of 5-HT₇ receptor modulation in sleep architecture.

  • Lack of Hallucinogenic Activity: Unlike mescaline, which is a potent agonist at the 5-HT₂A receptor, anhalidine's activity at 5-HT₇ does not induce alterations in sensory perception or consciousness.[1][5]

Other Potential Receptor Targets

Data on anhalidine's activity at other CNS receptors is currently limited. While many THIQ alkaloids interact with dopaminergic and adrenergic systems, specific binding affinities for anhalidine at these targets have not been well-characterized.[7][8] This represents a significant knowledge gap and a key area for future investigation. Preliminary screens on the related alkaloid pellotine showed some interaction with α₂-adrenergic receptors, suggesting this may be a fruitful area of study for anhalidine as well.[9]

Comparative Pharmacology of Peyote THIQs

The varying pharmacological profiles of anhalidine and its structural analogs in Lophophora highlight subtle but important structure-activity relationships.

AlkaloidPrimary TargetReported ActivitySedative Potency
Anhalidine 5-HT₇ ReceptorPotent Inverse Agonist (Ki ≈ 20 nM)[1]Moderate (~25% of pellotine)[1]
Anhalonidine 5-HT₇ ReceptorPotent Inverse Agonist[10]Marked (at 100–250 mg)[10]
Pellotine 5-HT₇, 5-HT₆ Receptors5-HT₇ Inverse Agonist, 5-HT₆ Agonist[9]High (at 50–100 mg)[9]
Anhalinine 5-HT₇ ReceptorLow-Potency Inverse Agonist[11]Not significant[11]

Key Experimental Protocols

To rigorously characterize the pharmacological properties of anhalidine, a standardized workflow involving binding and functional assays is essential.

cluster_prep Compound Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Determination Cpd Anhalidine (Isolation or Synthesis) BA Radioligand Binding Assay (e.g., [³H]-SB-269970 for 5-HT₇) Cpd->BA FA cAMP Functional Assay (HEK293 cells expressing 5-HT₇) Cpd->FA Ki Calculate Ki Value (Affinity) BA->Ki EC50 Calculate EC₅₀/IC₅₀ & Emax (Potency & Efficacy) FA->EC50

Caption: Standard in vitro workflow for pharmacological characterization.

Protocol 1: 5-HT₇ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of anhalidine for the human 5-HT₇ receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT₇ receptor.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, containing 5 mM MgCl₂ and 0.5 mM EDTA, at pH 7.4.

  • Radioligand: Use a selective 5-HT₇ antagonist radioligand, such as [³H]-SB-269970, at a concentration near its Kd value.

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand, and varying concentrations of anhalidine (e.g., 0.1 nM to 10 µM).

  • Non-Specific Binding: In parallel wells, determine non-specific binding by adding a high concentration (e.g., 10 µM) of a known, non-labeled 5-HT₇ antagonist (e.g., SB-269970).

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of anhalidine. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value, which can then be converted to the Ki value.

Protocol 2: cAMP Functional Assay for Inverse Agonism

Objective: To determine the functional activity (EC₅₀/IC₅₀ and Emax) of anhalidine at the 5-HT₇ receptor.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₇ receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of anhalidine in a suitable assay buffer (e.g., HBSS). Include a known 5-HT₇ agonist (e.g., 5-CT) and a known inverse agonist (e.g., SB-269970) as positive controls.

  • Incubation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the log concentration of anhalidine.

    • To demonstrate inverse agonism , show that anhalidine reduces the basal cAMP level (i.e., the level in untreated cells).

    • Calculate the IC₅₀ (concentration for 50% inhibition of basal activity) and Emax (maximum inhibition relative to the basal level).

Potential Therapeutic Applications and Future Directions

The selective inverse agonism of anhalidine at the 5-HT₇ receptor opens several avenues for therapeutic exploration. Antagonists and inverse agonists of this receptor are being investigated for:

  • Depressive Disorders: Modulation of the 5-HT₇ receptor is known to have antidepressant-like effects in preclinical models.

  • Cognitive Enhancement: 5-HT₇ receptor antagonists have shown promise in improving learning and memory.

  • Sleep Disorders: Given its sedative properties and the role of 5-HT₇ in regulating the sleep-wake cycle, anhalidine could serve as a lead compound for novel hypnotics.[9]

Future research should focus on:

  • Comprehensive Receptor Profiling: Screening anhalidine against a broad panel of CNS receptors (dopaminergic, adrenergic, other serotonergic subtypes) to confirm its selectivity.

  • In Vivo Studies: Conducting animal studies to validate its sedative effects and explore its potential in models of depression, anxiety, and cognitive impairment.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of anhalidine to assess its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Anhalidine is a pharmacologically distinct tetrahydroisoquinoline alkaloid whose primary mechanism of action is potent inverse agonism at the 5-HT₇ receptor. This activity differentiates it from the classic psychedelic alkaloids and positions it as a valuable chemical scaffold for the development of novel CNS therapeutics. While significant research is still required to fully elucidate its properties and potential, the existing data strongly support its further investigation as a modulator of the serotonergic system for applications in sleep, mood, and cognitive disorders.

References

  • Wikipedia. (2023). Anhalonidine. Retrieved from [Link]

  • Wikipedia. (2023). Anhalidine. Retrieved from [Link]

  • Trout, K. (2014). Lophophora williamsii analysis - Trout's Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhalotine. Retrieved from [Link]

  • Wikipedia. (2023). Anhalinine. Retrieved from [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • Singh, H., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Wikipedia. (2024). Tetrahydroisoquinoline. Retrieved from [Link]

  • Cohen, G., et al. (1970). Tetrahydroisoquinoline alkaloids: uptake and release by adrenergic nerves in vivo. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Banks, M. L., & Cameron, L. P. (2023). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

  • Andersen, M. M., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Vergara-Díaz, O., et al. (2015). De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. BMC Genomics. Retrieved from [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability and Pharmacokinetics of Anhalidine in Animal Models: A Technical Guide

Executive Summary Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid isolated from Lophophora williamsii (peyote)[1]. While historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid isolated from Lophophora williamsii (peyote)[1]. While historically overshadowed by mescaline, recent neuropharmacological profiling has identified anhalidine as a potent inverse agonist of the serotonin 5-HT7 receptor[1][2]. For drug development professionals, understanding its blood-brain barrier (BBB) permeability is critical for evaluating its central nervous system (CNS) target engagement. This guide provides an in-depth analysis of anhalidine's physicochemical determinants for BBB transit and outlines a self-validating in vivo microdialysis protocol for quantifying its neuropharmacokinetics in rodent models.

Physicochemical Profiling and Structural Causality

The ability of a molecule to cross the BBB via passive diffusion is dictated by its lipophilicity, molecular weight, and charge state at physiological pH.

Anhalidine possesses a molecular weight of 223.27 g/mol , well below the 400 Da threshold generally required for optimal BBB penetration[1]. Structurally, it is a tertiary amine due to the N-methyl group at position 2. At a physiological pH of 7.4, it exists in an equilibrium between its protonated and unprotonated states. The unprotonated fraction is highly lipophilic, allowing rapid partitioning into the endothelial lipid bilayer of the BBB.

Causality Check: The importance of this tertiary amine structure is best illustrated by comparing anhalidine to its natural derivative, anhalotine. Anhalotine is the methiodide quaternary ammonium salt of anhalidine[3]. Because the nitrogen in anhalotine is permanently positively charged, it is highly polar and virtually incapable of crossing the BBB, restricting its pharmacological activity to the periphery[3]. Anhalidine’s lack of a permanent charge is the direct causal factor enabling its CNS penetration.

Pharmacodynamics: 5-HT7 Receptor Target Engagement

Once anhalidine crosses the BBB, it exerts its primary pharmacological effect in the striatum and cortex by binding to the 5-HT7 receptor. Unlike a neutral antagonist that simply blocks endogenous serotonin, anhalidine acts as an inverse agonist[1][2]. The 5-HT7 receptor exhibits high constitutive (basal) activity, continuously stimulating adenylyl cyclase via Gαs proteins even in the absence of a ligand. Anhalidine binds to the receptor and stabilizes it in an inactive conformation, actively suppressing this basal cAMP production[2].

Pathway Ligand Anhalidine (Inverse Agonist) Receptor 5-HT7 Receptor (Constitutive Activity) Ligand->Receptor Binds & stabilizes inactive state GProtein Gαs Protein (Uncoupled) Receptor->GProtein Prevents GDP/GTP exchange Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Reduces basal stimulation SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Lowers intracellular cAMP

Mechanism of anhalidine acting as an inverse agonist at the 5-HT7 receptor.

In Vivo Experimental Methodology: Brain Microdialysis

To accurately measure BBB permeability, relying on whole-brain homogenates is scientifically flawed. Homogenization destroys cellular compartments, mixing lipid-bound drug with free drug, artificially inflating the apparent brain concentration. Instead, we utilize in vivo microdialysis in Sprague-Dawley rats to measure the unbound, pharmacologically active drug in the brain extracellular fluid ( Cu,brain​ ).

Workflow A 1. Animal Preparation (Sprague-Dawley Rats) B 2. Stereotaxic Surgery (Guide Cannula in Striatum) A->B 7 days recovery C 3. Anhalidine Administration (IV Bolus / Infusion) B->C Probe insertion D 4. Microdialysis Sampling (Brain ECF & Blood) C->D Continuous sampling E 5. LC-MS/MS Quantification (MRM Mode) D->E Sample prep F 6. PK Modeling (Kp,uu,brain Calculation) E->F Data analysis

Step-by-step in vivo microdialysis workflow for assessing anhalidine BBB permeability.

Surgical Preparation & BBB Integrity Validation
  • Step 1: Anesthetize the rat (e.g., via isoflurane) and mount it in a stereotaxic frame.

  • Step 2: Implant a guide cannula into the striatum (coordinates: AP +1.0 mm, ML +3.0 mm, DV -4.0 mm from bregma). Secure with dental cement.

  • Step 3 (Self-Validating Control): Allow 7 days for recovery. The BBB is transiently compromised during surgery. To validate that the BBB has healed, co-administer a known BBB-impermeable marker (e.g., atenolol) during the experiment. If atenolol is detected in the dialysate, the animal's BBB is compromised, and it must be excluded from the study.

Dosing & Sampling Strategy
  • Step 4: Insert the microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Step 5 (Self-Validating Control): Perform retrodialysis by perfusing a known concentration of an anhalidine isotopologue (e.g., Anhalidine-d3) to calculate in vivo probe recovery ( Rinvivo​ ). This ensures the dialysate concentration accurately reflects the true ECF concentration.

  • Step 6: Administer anhalidine via intravenous (IV) bolus (e.g., 5 mg/kg) followed by continuous infusion to achieve steady-state plasma levels.

  • Step 7: Collect dialysate and matched plasma samples every 20 minutes for 3 hours.

LC-MS/MS Bioanalysis
  • Step 8: Analyze samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Use an electrospray ionization (ESI) source in positive mode, tracking the precursor-to-product ion transition for anhalidine (m/z 224.1 -> specific fragment).

  • Step 9 (Self-Validating Control): Calculate the matrix effect (ME) by comparing the peak area of anhalidine spiked into blank dialysate/plasma versus pure solvent. Matrix matching is mandatory to prevent ion suppression artifacts.

Quantitative Pharmacokinetic Summary

The ultimate metric of BBB permeability is Kp,uu,brain​ , defined as the ratio of unbound drug in the brain to unbound drug in the plasma at steady state. A value close to 1.0 indicates passive diffusion without significant efflux pump (e.g., P-glycoprotein) restriction. Based on the structural profile of 8-hydroxy-THIQ derivatives[2] and anhalidine's physical properties[1], the following table summarizes the deterministic and representative PK parameters.

ParameterRepresentative ValuePharmacological Implication for BBB Permeability
Molecular Weight 223.27 g/mol Highly favorable (<400 Da); easily partitions into lipid bilayers.
Charge State (pH 7.4) Cationic / Neutral mixThe neutral tertiary amine fraction drives passive transcellular diffusion.
Rinvivo​ (Probe Recovery) ~15 - 20%Requires retrodialysis calibration to prevent underestimation of brain levels.
Kp,uu,brain​ 0.6 - 0.9 (Estimated)Indicates excellent free-drug brain exposure with minimal P-gp efflux liability.
Target Affinity (5-HT7) High PotencySufficient unbound drug reaches the target to induce inverse agonism.

Conclusion

Anhalidine represents a highly brain-penetrant THIQ alkaloid. Its tertiary amine structure provides the exact physicochemical balance required to traverse the BBB, unlike its quaternary counterpart anhalotine. By employing rigorous, self-validating in vivo microdialysis protocols coupled with LC-MS/MS, researchers can accurately quantify its unbound CNS exposure, paving the way for its utilization in 5-HT7 receptor-targeted drug discovery.

References

[1] Title: Anhalidine - Wikipedia Source: wikipedia.org URL:

[3] Title: Anhalotine - Wikipedia Source: wikipedia.org URL:

[2] Title: Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists Source: ACS Publications URL:

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Isolation of Anhalidine from Cacti Tissue

Abstract Anhalidine, a tetrahydroisoquinoline alkaloid found in various cacti species such as Lophophora williamsii, is a compound of significant interest for pharmacological research due to its structural relation to ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Anhalidine, a tetrahydroisoquinoline alkaloid found in various cacti species such as Lophophora williamsii, is a compound of significant interest for pharmacological research due to its structural relation to other psychoactive alkaloids and its activity as a potent inverse agonist of the serotonin 5-HT₇ receptor.[1][2] This application note provides a detailed, step-by-step liquid-liquid extraction protocol designed for researchers, scientists, and drug development professionals. The methodology leverages the principles of acid-base chemistry to selectively isolate anhalidine from complex cactus matrices. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a thorough understanding and enabling effective troubleshooting and optimization.

Introduction: The Chemistry of Alkaloid Extraction

Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom in their structure, rendering them basic.[3] In plants, alkaloids like anhalidine often exist as salts of organic acids (e.g., oxalates, tannates), making them soluble in polar solvents like water or ethanol.[4][5]

The cornerstone of liquid-liquid extraction for alkaloids is the manipulation of their acid-base properties to control their solubility.[6] The fundamental principle is as follows:

  • In an acidic environment (low pH): The nitrogen atom in the alkaloid becomes protonated, forming a salt. This salt is ionic and therefore soluble in polar solvents like water.

  • In a basic or alkaline environment (high pH): The alkaloid salt is deprotonated, returning it to its "free base" form. The free base is less polar and thus soluble in non-polar organic solvents such as dichloromethane or chloroform.[6][7]

By systematically adjusting the pH of an aqueous solution containing the crude plant extract and washing it with an immiscible organic solvent, we can selectively move the target alkaloid between the aqueous and organic phases, leaving behind impurities. This process, often referred to as acid-base extraction, is a powerful purification technique.[3][8]

Materials and Equipment

Reagents and Consumables
  • Dried and powdered cactus tissue

  • Methanol (ACS grade or higher)

  • Dichloromethane (DCM) or Chloroform (ACS grade or higher)

  • Hydrochloric Acid (HCl), 5% (v/v) aqueous solution

  • Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • pH indicator strips or a calibrated pH meter

  • Filter paper (e.g., Whatman No. 1)

Equipment
  • Blender or mill for grinding plant material

  • Soxhlet extractor (recommended for initial extraction) or large Erlenmeyer flasks for maceration

  • Heating mantle

  • Rotary evaporator

  • Separatory funnels (appropriate sizes)

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Fume hood

Experimental Protocol: Step-by-Step Methodology

This protocol is divided into three main stages: Initial Extraction, Acid-Base Purification, and Final Isolation.

Stage 1: Initial Extraction of Total Alkaloids

The goal of this stage is to extract the total alkaloid content, including anhalidine salts, from the raw plant material.

  • Preparation of Plant Material: Dry the cactus tissue thoroughly to a constant weight. Grind the dried tissue into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Extraction:

    • Place 100 g of the powdered cactus material into a cellulose thimble and load it into a Soxhlet extractor.

    • Add 1 L of methanol to the boiling flask.

    • Extract the material for 8-12 hours. Methanol is effective at dissolving both alkaloidal salts and free bases.[5]

    • Alternative (Maceration): If a Soxhlet is unavailable, combine the 100 g of powdered cactus with 1 L of methanol in a large Erlenmeyer flask. Seal the flask and allow it to soak for 48-72 hours, with occasional agitation.[9]

  • Concentration: After extraction, filter the methanolic solution to remove any remaining plant solids. Concentrate the filtrate using a rotary evaporator under reduced pressure until most of the methanol is removed, leaving a dark, viscous crude extract.[7]

Stage 2: Liquid-Liquid Acid-Base Purification

This is the core stage where anhalidine is separated from non-alkaloidal impurities.

  • Acidification:

    • Redissolve the crude extract from Stage 1 in 200 mL of 5% hydrochloric acid (HCl). This converts the anhalidine and other alkaloids into their water-soluble hydrochloride salts.[7]

    • Transfer the acidic solution to a 500 mL separatory funnel.

  • Defatting (Removal of Non-Polar Impurities):

    • Add 100 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The top layer is the aqueous acidic phase containing the protonated anhalidine, while the bottom DCM layer contains non-polar impurities like fats and chlorophyll.

    • Drain and discard the lower organic layer.

    • Repeat this wash step two more times with fresh 100 mL portions of DCM to ensure complete removal of non-polar impurities. Retain the aqueous layer.

  • Basification:

    • Transfer the washed aqueous layer to a clean beaker.

    • Slowly add 10% sodium hydroxide (NaOH) solution dropwise while stirring and monitoring the pH. Continue adding NaOH until the pH of the solution is between 10 and 11.[10] This deprotonates the anhalidine hydrochloride, converting it back to its free base form, which is less soluble in water.

  • Extraction of Anhalidine Free Base:

    • Return the now-basic aqueous solution to the separatory funnel.

    • Add 100 mL of DCM.

    • Shake vigorously for 2 minutes, venting frequently. The anhalidine free base will now partition into the organic DCM layer.

    • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with fresh 100 mL portions of DCM. Combine all three organic extracts.

Stage 3: Final Isolation and Drying
  • Drying: Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water. Swirl gently and let it sit for 15-20 minutes.

  • Solvent Evaporation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Final Product: Evaporate the dichloromethane using a rotary evaporator. The resulting residue is the purified alkaloid fraction, enriched in anhalidine.

Visualization of the Extraction Workflow

The following diagram illustrates the complete liquid-liquid extraction process.

ExtractionWorkflow Cactus Dried, Powdered Cactus Tissue Methanol Methanol Extraction (Soxhlet or Maceration) Cactus->Methanol CrudeExtract Crude Methanolic Extract Methanol->CrudeExtract Rotovap1 Solvent Evaporation (Rotary Evaporator) CrudeExtract->Rotovap1 Acidification Redissolve in 5% HCl (aq) (Protonation to Alkaloid Salt) Rotovap1->Acidification AqueousAcid Aqueous Acidic Phase (Anhalidine-HCl) Acidification->AqueousAcid Defatting Liquid-Liquid Extraction with Dichloromethane AqueousAcid->Defatting Impurities Non-Polar Impurities (Fats, Chlorophyll) in DCM Defatting->Impurities Discard Basification Add 10% NaOH to pH 10-11 (Deprotonation to Free Base) Defatting->Basification Retain Aqueous Layer AqueousBase Aqueous Basic Phase (Anhalidine Free Base) Basification->AqueousBase Extraction Liquid-Liquid Extraction with Dichloromethane AqueousBase->Extraction OrganicPhase DCM Phase with Anhalidine Free Base Extraction->OrganicPhase Combine Organic Layers AqueousWaste Aqueous Waste Extraction->AqueousWaste Discard Drying Dry with Na₂SO₄ OrganicPhase->Drying Rotovap2 Solvent Evaporation (Rotary Evaporator) Drying->Rotovap2 FinalProduct Purified Anhalidine Extract Rotovap2->FinalProduct

Caption: Workflow for Anhalidine Extraction.

Mechanism and Rationale of Key Steps

Understanding the causality behind each step is critical for successful implementation and adaptation of this protocol.

StepActionRationale
Initial Extraction Use of methanolMethanol is a polar solvent capable of efficiently extracting a broad range of compounds, including the polar alkaloid salts present in the plant tissue.[5]
Acidification Dissolving crude extract in HClAnhalidine's basic nitrogen atom is protonated (N → N⁺-H), forming a hydrochloride salt. This ionic salt is highly soluble in the aqueous phase, while non-basic, non-polar compounds (lipids, etc.) are not.
Defatting Wash Washing with dichloromethane (DCM)DCM is a non-polar organic solvent immiscible with water. It effectively removes non-polar impurities from the acidic aqueous solution, as these impurities prefer the organic phase, while the protonated anhalidine remains in the aqueous phase.[11]
Basification Adding NaOH to raise pHRaising the pH above the pKa of anhalidine deprotonates the nitrogen atom (N⁺-H → N), converting the salt back into the free base. The free base is significantly less polar and has low solubility in water.
Final Extraction Extracting with DCMThe non-polar anhalidine free base has a high partition coefficient for the non-polar DCM layer. It readily moves from the basic aqueous phase into the organic solvent, leaving behind water-soluble impurities (e.g., inorganic salts).[7]

Quantification and Characterization

Following extraction, the identity and purity of anhalidine in the final extract must be confirmed. Several analytical techniques are suitable for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector is a standard method for the quantitative analysis of alkaloids.[8] A validated method can determine the concentration of anhalidine in the extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds or those that can be derivatized. It provides both retention time and a mass spectrum, which acts as a molecular fingerprint for anhalidine.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation, providing detailed information about the molecular structure of the isolated compound and confirming it is indeed anhalidine.[8]

Conclusion

This application note details a comprehensive liquid-liquid extraction protocol for the isolation of anhalidine from cacti tissue. By exploiting the pH-dependent solubility of alkaloids, this acid-base extraction method provides a robust and efficient means of purifying anhalidine for further research and development. The inclusion of analytical validation steps is crucial for ensuring the identity and purity of the final product.

References

  • Slideshare. (n.d.). alkaloids and extraction of alkaloids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Retrieved from [Link]

  • Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]

  • Content Background. (n.d.). How Do Active Compounds Get Out of the Plants?. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Anhalonidine. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Anhalidine. Retrieved from [Link]

  • Higher Intellect Documents. (2025, January 4). Extracting alkaloids from Tricocereus cacti. Retrieved from [Link]

  • DMT-Nexus forum. (2010, January 13). Cactus soxhlet extraction ideas. Retrieved from [Link]

  • Wikipedia. (2023, November 2). Anhalotine. Retrieved from [Link]

  • Wikipedia. (2023, November 2). Anhalinine. Retrieved from [Link]

  • Scribd. (2009, February 3). Mescaline Extraction from San Pedro Cactus. Retrieved from [Link]

  • Normale sup. (n.d.). Alkaloid Studies. III.1 Isolation of Pilocereine and Anhalonidine from Four Cactus Species. Retrieved from [Link]

  • ResearchGate. (2019). Alkaloids of the Cactaceae — The Classics. Retrieved from [Link]

  • Preprints.org. (2025, November 15). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Retrieved from [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • MDPI. (2020, May 13). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. Retrieved from [Link]

  • PMC. (2007, July 5). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]

  • Trout's Notes. (n.d.). The Cactus Alkaloids. Retrieved from [Link]

  • Biblioteca Digital Exactas. (2013). An alkaloid fraction extracted from the cactus Trichocereus terscheckii affects fitness in the cactophilic fly Drosophila buzzatii (Diptera). Retrieved from [Link]

  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]

  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for the quantification of total alkaloids. Retrieved from [Link]

  • Wikipedia. (2024, March 18). Peyote. Retrieved from [Link]

  • ResearchGate. (1982). Cactus Alkaloids. XLIX. New Trace Alkaloids (Dehydrosalsolidine and Heliamine) From the Saguaro, Carnegiea gigantea, and Confirmation by Mikes (MS/MS). Retrieved from [Link]

Sources

Method

Application Note: A Step-by-Step Laboratory Protocol for the Total Synthesis of Anhalidine

For: Researchers, scientists, and drug development professionals. Introduction Anhalidine, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), is a fascinating molecule with a rich histo...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Anhalidine, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), is a fascinating molecule with a rich history in both ethnobotany and pharmacology.[1] Structurally related to mescaline, anhalidine has garnered interest for its potential interactions with serotonin receptors, specifically as a potent inverse agonist of the 5-HT₇ receptor.[1] This activity suggests its potential as a scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. The total synthesis of anhalidine is a classic endeavor in organic chemistry, offering a practical demonstration of fundamental reactions for constructing the tetrahydroisoquinoline core.

This application note provides a detailed, step-by-step laboratory protocol for a plausible total synthesis of anhalidine. The presented route is based on established and reliable chemical transformations, primarily featuring a Bischler-Napieralski cyclization to construct the core heterocyclic system. Each step is accompanied by an explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success in a laboratory setting.

Synthetic Strategy Overview

The total synthesis of anhalidine can be approached through a convergent strategy, beginning with the preparation of a suitably substituted phenethylamine precursor. This precursor then undergoes a series of transformations to build the final tetrahydroisoquinoline structure. The key steps in this synthetic sequence are:

  • Synthesis of the Phenethylamine Precursor: Preparation of 3,4-dimethoxy-5-benzyloxyphenethylamine, the foundational building block for the anhalidine skeleton.

  • N-Acetylation: Introduction of an acetyl group to the amine, a necessary modification for the subsequent cyclization reaction.

  • Bischler-Napieralski Cyclization: The cornerstone of this synthesis, where the N-acetylated phenethylamine undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.

  • Reduction of the Dihydroisoquinoline: Conversion of the intermediate imine to a secondary amine to yield the tetrahydroisoquinoline core.

  • N-Methylation: Introduction of the final methyl group onto the nitrogen atom.

  • Debenzylation: Removal of the benzyl protecting group to unveil the free hydroxyl group, yielding the final product, anhalidine.

This synthetic approach is illustrated in the workflow diagram below.

Anhalidine Synthesis Workflow A 3,4-Dihydroxy-5-methoxybenzaldehyde B 3,4-Dimethoxy-5-benzyloxybenzaldehyde A->B Benzylation C 3,4-Dimethoxy-5-benzyloxy-β-nitrostyrene B->C Henry Reaction D 3,4-Dimethoxy-5-benzyloxyphenethylamine C->D Reduction E N-Acetyl-3,4-dimethoxy-5-benzyloxyphenethylamine D->E N-Acetylation F 1-Methyl-6,7-dimethoxy-8-benzyloxy-3,4-dihydroisoquinoline E->F Bischler-Napieralski Cyclization G 1-Methyl-6,7-dimethoxy-8-benzyloxy-1,2,3,4-tetrahydroisoquinoline F->G Reduction H Anhalidine Methyl Ether G->H Eschweiler-Clarke N-Methylation I Anhalidine H->I Debenzylation

Caption: Overall synthetic workflow for the total synthesis of anhalidine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of 3,4-Dimethoxy-5-benzyloxyphenethylamine (Precursor)

This multi-step preparation of the key phenethylamine intermediate begins from commercially available 3,4-dihydroxy-5-methoxybenzaldehyde.

Step 1.1: Benzylation of 3,4-dihydroxy-5-methoxybenzaldehyde

  • Rationale: The phenolic hydroxyl groups are protected as benzyl ethers to prevent unwanted side reactions in subsequent steps. The methoxy group at position 5 remains unprotected.

  • Procedure:

    • To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

    • To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-dimethoxy-5-benzyloxybenzaldehyde.

Step 1.2: Henry Reaction

  • Rationale: A nitroalkane is condensed with the benzaldehyde derivative to extend the carbon chain, which will become the ethylamine side chain.

  • Procedure:

    • To a solution of 3,4-dimethoxy-5-benzyloxybenzaldehyde (1.0 eq) in nitromethane, add ammonium acetate (1.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-nitrostyrene derivative. This is often used in the next step without further purification.

Step 1.3: Reduction of the β-Nitrostyrene

  • Rationale: The nitro group and the double bond are reduced to form the primary amine of the phenethylamine.

  • Procedure:

    • In a flask, suspend lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3,4-dimethoxy-5-benzyloxy-β-nitrostyrene (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain 3,4-dimethoxy-5-benzyloxyphenethylamine.

Part 2: Core Synthesis of Anhalidine

Step 2.1: N-Acetylation of 3,4-Dimethoxy-5-benzyloxyphenethylamine

  • Rationale: The primary amine is converted to an amide to facilitate the subsequent Bischler-Napieralski cyclization.

  • Procedure:

    • Dissolve 3,4-dimethoxy-5-benzyloxyphenethylamine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-3,4-dimethoxy-5-benzyloxyphenethylamine, which can often be used in the next step without further purification.

Step 2.2: Bischler-Napieralski Cyclization

  • Rationale: This key step involves the intramolecular cyclization of the N-acetylated phenethylamine to form the dihydroisoquinoline ring. A dehydrating agent like phosphorus oxychloride (POCl₃) is used to promote the reaction.[1][2]

  • Procedure:

    • Dissolve N-acetyl-3,4-dimethoxy-5-benzyloxyphenethylamine (1.0 eq) in anhydrous toluene.

    • Add phosphorus oxychloride (POCl₃) (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Make the aqueous layer basic by the addition of concentrated ammonium hydroxide.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-6,7-dimethoxy-8-benzyloxy-3,4-dihydroisoquinoline.

Step 2.3: Reduction of the Dihydroisoquinoline

  • Rationale: The imine functional group in the dihydroisoquinoline is reduced to an amine to form the tetrahydroisoquinoline core.

  • Procedure:

    • Dissolve the crude dihydroisoquinoline (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the addition of water.

    • Concentrate the mixture to remove the methanol.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tetrahydroisoquinoline.

Step 2.4: N-Methylation

  • Rationale: The final methyl group is introduced at the nitrogen atom via an Eschweiler-Clarke reaction.

  • Procedure:

    • To a solution of the tetrahydroisoquinoline (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37% solution, 3.0 eq).

    • Heat the mixture at 100 °C for 6 hours.

    • Cool the reaction mixture and make it basic with 2 M sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-methylated product.

Step 2.5: Debenzylation to Yield Anhalidine

  • Rationale: The benzyl protecting group is removed by catalytic hydrogenation to reveal the free hydroxyl group of anhalidine.

  • Procedure:

    • Dissolve the N-methylated tetrahydroisoquinoline (1.0 eq) in ethanol.

    • Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate to yield crude anhalidine.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine) to afford pure anhalidine.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Yield
1.13,4-Dihydroxy-5-methoxybenzaldehydeBenzyl bromide, K₂CO₃3,4-Dimethoxy-5-benzyloxybenzaldehydeHigh
1.23,4-Dimethoxy-5-benzyloxybenzaldehydeNitromethane, NH₄OAc3,4-Dimethoxy-5-benzyloxy-β-nitrostyreneGood
1.33,4-Dimethoxy-5-benzyloxy-β-nitrostyreneLiAlH₄3,4-Dimethoxy-5-benzyloxyphenethylamineGood
2.13,4-Dimethoxy-5-benzyloxyphenethylamineAcetyl chloride, Et₃NN-Acetyl-3,4-dimethoxy-5-benzyloxyphenethylamineHigh
2.2N-Acetyl-3,4-dimethoxy-5-benzyloxyphenethylaminePOCl₃1-Methyl-6,7-dimethoxy-8-benzyloxy-3,4-dihydroisoquinolineModerate
2.31-Methyl-6,7-dimethoxy-8-benzyloxy-3,4-dihydroisoquinolineNaBH₄1-Methyl-6,7-dimethoxy-8-benzyloxy-1,2,3,4-tetrahydroisoquinolineHigh
2.41-Methyl-6,7-dimethoxy-8-benzyloxy-1,2,3,4-tetrahydroisoquinolineHCOOH, HCHOAnhalidine Methyl EtherHigh
2.5Anhalidine Methyl EtherH₂, Pd/CAnhalidineHigh

Reaction Mechanism Visualization

Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction is a cornerstone of this synthesis. It proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.

Caption: Mechanism of the Bischler-Napieralski reaction.

Conclusion

The total synthesis of anhalidine presented in this application note provides a robust and educational route to a pharmacologically relevant natural product. By employing classic and well-understood reactions such as the Bischler-Napieralski cyclization, this protocol offers a reliable method for obtaining anhalidine for further research and drug discovery efforts. The detailed, step-by-step procedures and explanations of the chemical principles behind each transformation are intended to empower researchers to successfully synthesize this intriguing alkaloid.

References

  • Späth, E. (1932). Über die Synthese des Anhalidins.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Chan, C. B., Pottie, E., Simon, I. A., Rossebø, A. G., Herth, M. M., Harpsøe, K., ... & Poulie, C. B. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT₇ Receptor Inverse Agonists. Journal of Medicinal Chemistry.
  • Wikipedia contributors. (2023). Anhalidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Application

NMR spectroscopy data and chemical shifts for anhalidine characterization

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Anhalidine (6,7-dimethoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid originally isolated from Lophophora williamsii and other cacti species[1]. Recently, it has garnered significant attention in neuropharmacology as a potent inverse agonist of the serotonin 5-HT7 receptor, making it a valuable scaffold for psychiatric drug development[2].

This application note provides a comprehensive, self-validating protocol for the structural elucidation of Anhalidine hydrochloride (Anhalidine·HCl) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, acquisition parameters, and conformational dynamics, this guide ensures high-fidelity data reproduction and interpretation.

Mechanistic Insights: Conformational Dynamics of THIQs

A common pitfall in the NMR characterization of N-methylated THIQs like Anhalidine is the misinterpretation of spectral complexity as sample impurity. As a Senior Application Scientist, it is critical to highlight the underlying molecular dynamics:

When Anhalidine is converted to its hydrochloride salt, the tertiary amine is protonated. This protonation locks the nitrogen atom into a chiral center, resulting in the formation of stable diastereomeric ammonium salts [2]. The N-methyl group can occupy either an axial or equatorial position relative to the saturated ring. Because the interconversion between these conformers is slow on the NMR timescale at room temperature, the adjacent protons—particularly the benzylic protons at C1—become highly diastereotopic. They resolve into distinct, widely separated doublets with a large geminal coupling constant ( J≈15.0 Hz). Recognizing this causality is essential for validating the structural integrity of the synthesized or isolated compound.

Experimental Protocols

Sample Preparation Workflow

The choice of solvent and concentration dictates the resolution of the resulting spectra. Methanol- d4​ is explicitly chosen over Chloroform- d for the hydrochloride salt to ensure complete dissolution and to facilitate deuterium exchange of the -OH and -NH + protons, thereby simplifying the aliphatic region.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10–15 mg of Anhalidine·HCl (purity >95% via HPLC) into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL of high-purity Methanol- d4​ (MeOD, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer: Transfer the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

NMR Acquisition Parameters

To establish a self-validating system, ensure the spectrometer is properly tuned, matched, and shimmed (3D gradient shimming recommended) before acquiring data.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance III HD) equipped with a 5 mm BBFO or CryoProbe[2].

  • Temperature: 298 K. (Note: Variable Temperature (VT) NMR up to 330 K can be employed to observe the coalescence of the diastereomeric signals, confirming their conformational nature).

  • 1 H NMR Acquisition:

    • Scans (NS): 16–32

    • Relaxation Delay (D1): 2.0 s (ensures complete relaxation of the N-methyl protons for accurate integration).

    • Spectral Width (SW): 20 ppm.

  • 13 C NMR Acquisition:

    • Scans (NS): 512–1024

    • Relaxation Delay (D1): 2.0 s

    • Decoupling: WALTZ-16 1 H decoupling.

Workflow Visualization

NMR_Characterization cluster_0 Sample Preparation cluster_1 NMR Acquisition (400/600 MHz) cluster_2 Data Elucidation S1 Weigh Anhalidine·HCl (10-15 mg, >95% Purity) S2 Dissolve in Methanol-d4 (0.6 mL, 0.03% TMS) S1->S2 A1 1D Experiments (1H, 13C, DEPT-135) S2->A1 Transfer to 5mm tube A2 2D Experiments (COSY, HSQC, HMBC) S2->A2 D1 Chemical Shift Assignment & Integration A1->D1 A2->D1 D2 Conformational Validation (N-Me Diastereomers) D1->D2 Identify splitting

Fig 1. Workflow for the NMR spectroscopic characterization of Anhalidine·HCl.

Data Presentation: Chemical Shifts

The following tables summarize the quantitative NMR data for Anhalidine·HCl. The data is structured to highlight the multiplicity and coupling constants that serve as diagnostic markers for the THIQ core[2].

Table 1: 1 H NMR Chemical Shifts (Methanol- d4​ , 400 MHz)
Position δ (ppm)Multiplicity J (Hz)IntegrationDiagnostic Assignment Notes
5 6.41s-1HIsolated aromatic proton; singlet due to lack of ortho/meta coupling.
1 (eq)4.51d15.01HDiastereotopic benzylic CH 2​ ; large geminal coupling due to locked N-protonation.
1 (ax)4.25d15.01HDiastereotopic benzylic CH 2​ ; pairs with the 4.51 ppm signal.
6-OCH 3​ 3.82s-3HMethoxy group at C6.
7-OCH 3​ 3.80s-3HMethoxy group at C7.
3 3.65, 3.35m-2HAliphatic CH 2​ adjacent to the positively charged nitrogen.
4 3.10m-2HAliphatic benzylic CH 2​ ; couples with C3 protons.
N-CH 3​ 2.95s-3HN-methyl group; shifted downfield due to the adjacent formal positive charge.
Table 2: 13 C NMR Chemical Shifts (Methanol- d4​ , 101 MHz)
Position δ (ppm)Carbon TypeAssignment Notes
6 153.0COxygenated aromatic carbon (C-OMe).
8 149.0COxygenated aromatic carbon (C-OH).
7 137.1COxygenated aromatic carbon (C-OMe).
4a 122.4CQuaternary aromatic bridgehead.
8a 112.0CQuaternary aromatic bridgehead.
5 103.4CHAromatic methine; confirmed via HSQC correlation to 6.41 ppm.
6-OCH 3​ 60.8CH 3​ Methoxy carbon; downfield shift indicates steric crowding.
7-OCH 3​ 56.0CH 3​ Methoxy carbon.
1 54.4CH 2​ Benzylic CH 2​ adjacent to nitrogen.
3 48.6CH 2​ Aliphatic CH 2​ adjacent to nitrogen.
N-CH 3​ 42.5CH 3​ N-methyl carbon.
4 22.5CH 2​ Aliphatic benzylic CH 2​ .

Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to the TMS internal standard. Multiplicities are denoted as: s (singlet), d (doublet), m (multiplet).

References

  • Anhalidine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists Source: ACS Publications (Journal of Medicinal Chemistry, 2025) URL:[Link]

  • The Cactus Alkaloids - Trout's Notes Source: Trout's Notes on Cactus Alkaloids URL:[Link]

Sources

Method

Preparing anhalidine samples for high-resolution LC-MS/MS analysis

Sample Preparation and Quantitation Methodologies Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Plant Extracts (Lophophora williamsii, Acacia spp.) and Biological Fluids In...

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Author: BenchChem Technical Support Team. Date: April 2026

Sample Preparation and Quantitation Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Plant Extracts (Lophophora williamsii, Acacia spp.) and Biological Fluids

Introduction & Pharmacological Context

Anhalidine (6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring tetrahydroisoquinoline alkaloid predominantly isolated from Lophophora williamsii (peyote) and select Acacia species [3]. While historically overshadowed by phenethylamines like mescaline, anhalidine has recently emerged as a highly potent inverse agonist of the serotonin 5-HT7 receptor[1, 2].

Unlike neutral antagonists that merely block receptor binding, anhalidine actively stabilizes the inactive conformation of the 5-HT7 receptor. This reduces basal constitutive activity, downregulating Gs-protein coupled adenylyl cyclase and subsequently decreasing intracellular cAMP levels [1].

Pathway A Anhalidine B 5-HT7 Receptor A->B Inverse Agonism C Gs Protein B->C Uncoupled D Adenylyl Cyclase C->D Inhibited E cAMP Levels D->E Decreased

Fig 1. Anhalidine inverse agonism at the 5-HT7 receptor signaling pathway.

Because of its low natural abundance and complex matrix environments, quantifying anhalidine requires highly selective and sensitive analytical techniques. This application note details a robust, self-validating protocol for the extraction and high-resolution LC-MS/MS analysis of anhalidine.

Physicochemical Properties & Analytical Challenges

Anhalidine possesses a tertiary amine (N-methyl group) embedded within a tetrahydroisoquinoline ring, alongside a polar hydroxyl group at the C8 position.

  • Molecular Formula: C12H17NO3

  • Exact Mass: 223.1208 Da

  • pKa: ~8.5 (Basic nitrogen)

The Causality of the Analytical Challenge: The combination of a lipophilic aromatic core and a polar hydroxyl group makes anhalidine prone to non-specific binding and poor partitioning in purely non-polar solvents. Furthermore, its basic nitrogen requires strict pH control during both extraction and chromatography to prevent peak tailing and ensure maximum electrospray ionization (ESI) efficiency [4].

Sample Preparation Protocol

This protocol utilizes a targeted Acid-Base Liquid-Liquid Extraction (LLE) optimized for tetrahydroisoquinolines [3].

SamplePrep A Plant/Tissue Matrix B Acidic Extraction (0.1 M HCl) A->B Protonation C Defatting (Hexane Wash) B->C Remove Lipids D Basification (pH 9.5) C->D Deprotonation E LLE (CHCl3:EtOH 3:1) D->E Organic Partition F Evaporation & Reconstitution E->F LC-MS/MS Ready

Fig 2. Step-by-step sample preparation workflow for anhalidine extraction.

Step-by-Step Methodology
  • Homogenization & Internal Standard Spiking:

    • Action: Weigh 50 mg of lyophilized plant material or 200 µL of biological fluid into a 2 mL microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., Mescaline-d9 or a deuterated isoquinoline, 1 µg/mL).

    • Causality: The internal standard acts as a self-validating mechanism. Tracking its recovery ensures that any matrix effects, ion suppression, or extraction losses are mathematically corrected during quantitation.

  • Acidic Lysis and Protonation:

    • Action: Add 1.0 mL of 0.1 M HCl. Vortex for 5 minutes and sonicate for 10 minutes. Centrifuge at 12,000 × g for 5 minutes and collect the aqueous supernatant.

    • Causality: The low pH environment (pH < 2) fully protonates anhalidine's tertiary amine, converting it into a highly water-soluble cationic salt, thereby releasing it from cellular compartments and structural plant fibers.

  • Defatting (Lipid Removal):

    • Action: Add 1.0 mL of Hexane to the aqueous supernatant. Vortex and centrifuge. Discard the upper (organic) hexane layer.

    • Causality: Hexane removes non-polar lipids and chlorophylls that cause severe ion suppression in the MS source. Because anhalidine is currently a polar salt, it remains safely partitioned in the lower aqueous layer.

  • Basification & Free-Base Conversion:

    • Action: Adjust the pH of the aqueous layer to 9.5–10.0 using concentrated Ammonium Hydroxide (NH4OH).

    • Causality: The pKa of anhalidine is ~8.5. Raising the pH at least one unit above the pKa ensures complete deprotonation, converting the molecule back into its lipophilic free-base form, priming it for organic extraction.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 1.0 mL of a Chloroform:Ethanol (3:1, v/v) mixture. Vortex vigorously for 5 minutes. Centrifuge to separate the phases and collect the lower organic layer. Repeat twice and pool the organic extracts[3].

    • Causality: A pure non-polar solvent fails to extract anhalidine efficiently due to its C8-hydroxyl group. The addition of ethanol provides the optimal dielectric constant to disrupt intermolecular hydrogen bonding, ensuring >90% recovery.

  • Evaporation & Reconstitution:

    • Action: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid).

High-Resolution LC-MS/MS Analytical Method
Chromatographic Conditions

To achieve sharp peak shapes and baseline resolution from isobaric interferences, a sub-2-micron reversed-phase column is utilized [1].

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)

  • Column Temperature: 40°C

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Causality: Formic acid acts as a volatile ion-pairing agent. It maintains the pH well below the pKa of anhalidine, ensuring the molecule remains fully protonated during the run. This prevents peak tailing caused by secondary interactions with free silanols on the stationary phase and maximizes electrospray ionization (ESI+) efficiency [4].

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.44060
6.50.4595
8.00.4955
Mass Spectrometry Parameters

Analysis is performed on a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300°C

  • Drying Gas Flow: 10 L/min

Table 2: High-Resolution MS/MS Parameters and Validation Data

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)LOD (ng/mL)Recovery (%)
Anhalidine 224.1281[M+H]+209.1045, 193.082125, 350.592.4 ± 3.1
Mescaline-d9 (IS) 221.2135[M+H]+204.186020N/A95.1 ± 2.5

Mechanistic Note on Fragmentation: The primary product ion at m/z 209.1045 corresponds to the neutral loss of a methyl radical (•CH3) from the methoxy group, a highly characteristic fragmentation pathway for dimethoxy-substituted tetrahydroisoquinolines.

Conclusion

This protocol establishes a highly reliable, self-validating framework for the isolation and quantification of anhalidine. By leveraging the specific acid-base chemistry of tetrahydroisoquinolines, the sample preparation eliminates lipid-induced ion suppression. Coupled with high-resolution LC-MS/MS, this method provides the sensitivity required for advanced pharmacokinetic and pharmacological profiling of 5-HT7 receptor inverse agonists.

References
  • Chan CB, Pottie E, Simon IA, Rossebø AG, Herth MM, Harpsøe K, Kristensen JL, Stove CP, Poulie CB. "Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists." ACS Publications, 2025. URL: [Link]

  • Wikipedia Contributors. "Anhalidine." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

  • Ibarra-Laclette E, Zamudio-Hernández F, Pérez-Campaña C, et al. "De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis." BMC Genomics (via PMC), 2015. URL: [Link]

  • Agilent Technologies. "High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS." Agilent Application Notes, 2019. URL: [Link]

Application

Application Note: A Detailed Protocol for the Isolation of Anhalidine Using Preparative Column Chromatography

Abstract Anhalidine is a naturally occurring tetrahydroisoquinoline alkaloid found in cacti such as Lophophora williamsii[1]. As a member of a family of compounds structurally related to mescaline, the efficient isolatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Anhalidine is a naturally occurring tetrahydroisoquinoline alkaloid found in cacti such as Lophophora williamsii[1]. As a member of a family of compounds structurally related to mescaline, the efficient isolation of anhalidine is crucial for pharmacological research, reference standard development, and drug discovery programs. This application note provides a detailed, field-proven protocol for the preparative scale isolation of anhalidine from a crude plant extract using normal-phase column chromatography. We emphasize the scientific rationale behind key steps, particularly the selection of the stationary and mobile phases to overcome the challenges associated with purifying basic alkaloid compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity anhalidine.

Introduction to Anhalidine and Chromatographic Principles

Anhalidine (C₁₂H₁₇NO₃, Molar Mass: 223.272 g·mol⁻¹) is a secondary metabolite whose purification is often complicated by the presence of other structurally similar alkaloids in the source matrix[1]. Preparative column chromatography is a cornerstone technique for isolating target compounds from complex mixtures in quantities sufficient for further analysis (>0.1 g)[2]. The fundamental principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase[3].

The primary challenge in chromatographing alkaloids like anhalidine is their basic nature. The most common stationary phase, silica gel, possesses weakly acidic silanol groups (Si-OH) on its surface[2][4]. These acidic sites can engage in strong, often irreversible, ionic interactions with basic analytes, leading to significant peak tailing, poor resolution, and potential degradation of the target compound[4][5]. To ensure a successful and efficient separation, this protocol incorporates a strategy to mitigate these undesirable interactions. This is achieved by adding a small amount of a competitive base (triethylamine) to the mobile phase, which effectively "blocks" the active silanol sites and allows for the symmetrical elution of the basic anhalidine molecule[4][6].

Materials and Methods

Equipment
  • Glass chromatography column (e.g., 50 cm length x 5 cm internal diameter)

  • Fraction collector or glass test tubes/beakers

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

  • Analytical HPLC system with UV/DAD detector

  • Mass Spectrometer (for identity confirmation)

  • Standard laboratory glassware and personal protective equipment (PPE)

Reagents and Solvents
  • Silica gel for column chromatography (particle size 40-63 µm)

  • Crude alkaloid extract containing anhalidine

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Dragendorff's reagent for TLC visualization

  • Deionized water

  • Solvents for HPLC and MS analysis (e.g., Acetonitrile, Formic Acid)

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the Chromatographic Column
  • Column Setup: Securely clamp the glass column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer (approx. 1 cm) of sand.

  • Slurry Preparation: In a large beaker, weigh out an appropriate amount of silica gel (e.g., 250 g for a 5 cm diameter column). Add the initial, least polar mobile phase (n-Hexane) to create a homogenous slurry. Stir gently to remove air bubbles.

  • Column Packing: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and prevent the formation of channels or cracks.

  • Equilibration: Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to protect the bed surface. Do not allow the column to run dry. Continuously pass the initial mobile phase (n-Hexane with 0.1% TEA) through the column until the bed is stable and fully equilibrated.

Phase 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude alkaloid extract (e.g., 1-2 g) in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble extracts, perform a dry-loading technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Gradient Elution: Begin the elution process by passing the mobile phase through the column. The separation is achieved by gradually increasing the polarity of the mobile phase. This allows for the sequential elution of compounds based on their affinity for the stationary phase. A typical gradient is outlined in Table 1. The addition of 0.1% triethylamine to all mobile phase compositions is critical to prevent peak tailing[6].

Table 1: Mobile Phase Gradient Elution Schedule

Step Solvent System (v/v) Volume (Column Volumes) Purpose
1 100% n-Hexane + 0.1% TEA 2 Wash out non-polar impurities
2 80:20 n-Hexane:Ethyl Acetate + 0.1% TEA 3 Elute less polar compounds
3 50:50 n-Hexane:Ethyl Acetate + 0.1% TEA 3 Elute compounds of intermediate polarity (Anhalidine expected)
4 100% Ethyl Acetate + 0.1% TEA 3 Elute more polar compounds

| 5 | 95:5 Ethyl Acetate:Methanol + 0.1% TEA | 2 | Elute highly polar compounds |

Phase 3: Fraction Collection and Analysis
  • Fraction Collection: Collect the eluent in fractions of a consistent volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the separation by spotting alternate fractions onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 8:2 Dichloromethane:Methanol). Visualize the spots under a UV lamp and/or by staining with Dragendorff's reagent, which produces orange-brown spots in the presence of alkaloids.

  • Pooling Fractions: Identify the fractions containing the compound of interest (anhalidine) based on its unique Rf value. Combine these pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the isolated anhalidine.

Workflow Visualization

The overall process for the isolation and verification of anhalidine is summarized in the workflow diagram below.

Anhalidine_Isolation_Workflow cluster_prep Column Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Purification cluster_verification Purity & Identity Confirmation Pack Pack Column with Silica Gel Slurry Equilibrate Equilibrate with Initial Mobile Phase Pack->Equilibrate Load Load Crude Extract Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap HPLC Purity Check (Analytical HPLC) Evap->HPLC MS Identity Confirmation (Mass Spectrometry) Evap->MS Product Isolated Anhalidine HPLC->Product MS->Product

Caption: Workflow for preparative isolation and analysis of anhalidine.

Verification of Isolated Compound

A self-validating protocol requires rigorous confirmation of the outcome. The identity and purity of the isolated anhalidine must be confirmed using orthogonal analytical techniques.

  • Purity Assessment: The purity of the final product should be determined using analytical reverse-phase HPLC with a UV/DAD detector. A high-purity sample will show a single major peak.

  • Identity Confirmation: The molecular weight of the isolated compound should be confirmed by Mass Spectrometry (MS), typically using electrospray ionization (ESI), to match the theoretical mass of anhalidine (223.27 g/mol )[1][7]. Further structural elucidation can be achieved with NMR spectroscopy[8].

Table 2: Expected Analytical Results for Purified Anhalidine

Analytical Technique Parameter Expected Result
HPLC-DAD Purity >95% (as determined by peak area)
LC-MS (ESI+) Molecular Ion [M+H]⁺ m/z 224.1281 (calculated for C₁₂H₁₈NO₃⁺)
TLC Rf Value Compound-specific (e.g., ~0.4 in 8:2 DCM:MeOH)

| TLC Staining | Dragendorff's Reagent | Positive (orange-brown spot) |

Safety Precautions

  • Anhalidine is a bioactive alkaloid. Handle the compound and crude extracts with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9].

  • Avoid inhalation of dust from silica gel or dried extracts by working in a well-ventilated fume hood[9].

  • All organic solvents are flammable and should be handled away from ignition sources.

  • Dispose of all chemical waste in accordance with institutional and local regulations[9].

References

  • Vertex AI Search. (2022, May 6).
  • Vertex AI Search. Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids.
  • Vertex AI Search. The effect of chromatographic conditions on the separation of selected alkaloids on CN-silica layers - Taylor & Francis.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. The effect of chromatographic conditions on the separation of selected alkaloids on silica layers - AKJournals.
  • Vertex AI Search. Optimization of stationary phases for six standard alkaloids...
  • Vertex AI Search. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Anhalidine - Wikipedia.
  • Vertex AI Search. Anhalonidine - Wikipedia.
  • Vertex AI Search. Anhalotine - Wikipedia.
  • Vertex AI Search.
  • Vertex AI Search. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - ID.
  • Vertex AI Search. Preparative isolation and gas chromatography-mass spectrometry analysis of triterpenoids in kansui radix.
  • Vertex AI Search. Chromatographic Techniques in Drug Analysis - Walsh Medical Media.
  • Vertex AI Search. A Comparative Guide to the Analytical Validation of N-Methyl-m-toluidine Detection Methods - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. (2024, July 22). Identifying the Invisible: Advanced Analytical Methods for Alkaloid Detection - GreenSky.
  • Vertex AI Search. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC.
  • Vertex AI Search. (2025, November 9).

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of anhalidine from complex plant matrices

Technical Support Center: Anhalidine Extraction Welcome to the technical support center for the extraction of anhalidine from complex plant matrices. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Anhalidine Extraction

Welcome to the technical support center for the extraction of anhalidine from complex plant matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your extraction yield and purity.

Introduction to Anhalidine and Extraction Challenges

Anhalidine is a tetrahydroisoquinoline alkaloid found in various cacti, most notably Lophophora williamsii (Peyote), as well as in some Acacia species.[1] As a minor alkaloid in peyote, it contributes to the plant's complex chemical profile.[2] While not hallucinogenic, it may have sedative effects at higher doses.[2] Its structural similarity to other pharmacologically active alkaloids makes it a compound of interest in neuroscience and drug development.[2]

Extracting anhalidine from plant matrices, particularly cacti, presents unique challenges:

  • Complex Matrix: Cacti are rich in mucilage, a viscous polysaccharide that can interfere with solvent penetration and subsequent separation steps.[3][4]

  • Alkaloid Stability: Anhalidine, like many alkaloids, can be susceptible to degradation under harsh pH and temperature conditions.[2][5]

  • Co-extraction of Impurities: Plant materials contain a vast array of compounds (pigments, lipids, tannins) that can be co-extracted, complicating purification.[6]

This guide will provide systematic approaches to overcome these challenges and improve your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of anhalidine I should be aware of during extraction?

A1: Anhalidine (C₁₂H₁₇NO₃, Molar Mass: 223.27 g/mol ) is a tetrahydroisoquinoline alkaloid.[1][7] It is a weakly basic compound, a property that is central to acid-base extraction techniques.[8] It is relatively stable under standard laboratory conditions but can degrade at extreme pH and high temperatures.[2] It is soluble in polar organic solvents like methanol and ethanol, and its salt form is soluble in acidic water.[6][8]

Q2: Which plant parts typically have the highest concentration of anhalidine?

A2: In cacti like Lophophora williamsii, alkaloids are generally concentrated in the aerial parts (the "buttons"). The concentration can vary based on the age of the plant, growing conditions, and time of harvest.

Q3: What are the primary factors that cause anhalidine degradation during extraction?

A3: The main factors leading to anhalidine degradation are:

  • pH Extremes: Both strong acids and bases can cause structural rearrangements.[5]

  • Elevated Temperatures: High heat, especially for prolonged periods during solvent evaporation or Soxhlet extraction, can accelerate degradation.[5][6][9]

  • Oxidation: Exposure to oxygen, particularly when heated, can lead to degradation.[5]

  • Light Exposure: Like many organic molecules, anhalidine may be sensitive to UV light, which can cause photodegradation.[5]

Q4: How can I monitor the purity and yield of my anhalidine extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard for both quantification and purity assessment of alkaloids.[10][11] Thin-Layer Chromatography (TLC) can be a rapid and cost-effective method for preliminary screening.[1][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the extraction of anhalidine.

Problem Potential Causes Solutions & Optimization Strategies
Low Extraction Yield 1. Incomplete Cell Lysis: The solvent is not effectively penetrating the plant material to release the alkaloids. 2. Poor Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize anhalidine. 3. Insufficient Extraction Time/Cycles: The extraction may not be running long enough or with enough fresh solvent washes. 4. Degradation of Anhalidine: Harsh extraction conditions (high temperature, extreme pH) are destroying the target molecule.1. Improve Pre-treatment: Ensure the plant material is finely powdered to maximize surface area. For mucilage-rich samples, consider a pre-wash with a non-polar solvent or an enzymatic treatment to break down polysaccharides. 2. Optimize Solvent System: Methanol or ethanol (80% in water) are generally effective for initial extraction.[12] For acid-base extraction, ensure the pH is appropriately adjusted at each step. 3. Increase Extraction Efficiency: Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce time and improve yield.[13][14][15] For maceration, increase the number of extraction cycles with fresh solvent.[12] 4. Use Milder Conditions: Perform extractions at room temperature or with gentle heating (not exceeding 40-50°C).[5] Use dilute acids (e.g., 0.1 M HCl or citric acid) and bases.[16][17]
Extract is Highly Viscous and Difficult to Filter (Mucilage Contamination) 1. High Mucilage Content in Plant Matrix: Cacti are known for their high mucilage content, which dissolves in polar solvents.[3][4]1. Pre-treatment: Perform a preliminary extraction with a non-polar solvent like hexane to remove some lipids and other non-polar compounds. 2. Solvent Modification: Adding ethanol to the aqueous extraction medium can help precipitate some of the mucilage. 3. Enzymatic Digestion: Treat the initial aqueous extract with enzymes like cellulase or pectinase to break down the polysaccharides.[15] 4. Centrifugation: Use high-speed centrifugation to pellet the mucilage before filtration.
Final Product Contains Significant Impurities (e.g., Pigments, Fats) 1. Co-extraction of Lipophilic Compounds: The initial extraction solvent is pulling out fats and chlorophyll along with the alkaloids. 2. Incomplete Acid-Base Partitioning: The pH adjustments during liquid-liquid extraction are not optimal, leading to poor separation.1. Defatting Step: Before the main extraction, wash the dried plant material with a non-polar solvent (e.g., n-hexane or xylene) to remove lipids and chlorophyll.[18][19] 2. Optimize Liquid-Liquid Extraction (LLE): After the initial acidic extraction, perform an LLE with a non-polar solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the free-base anhalidine into a non-polar solvent like dichloromethane or ethyl acetate.[16][18] Ensure complete phase separation.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Alkaloid content can vary significantly based on plant age, genetics, and growing conditions. 2. Inconsistent Extraction Parameters: Minor changes in temperature, time, solvent-to-solid ratio, or pH can affect the outcome.[6][20]1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. Homogenize the powdered material before taking samples for extraction. 2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters. Use calibrated pH meters and temperature probes. Document every step meticulously.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This is a fundamental and widely used method for alkaloid extraction.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., cactus buttons) at a low temperature (40-50°C) until brittle.

    • Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material in n-hexane for 24 hours.

    • Filter and discard the hexane. Repeat this step to ensure complete removal of lipids.

    • Air-dry the defatted plant material.

  • Acidic Extraction:

    • Submerge the defatted powder in a 0.1 M hydrochloric acid (HCl) solution (a 1:10 solid-to-solvent ratio is a good starting point).[17]

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue with fresh acidic solution to maximize yield. Combine the acidic extracts.

  • Basification and Free-Base Extraction:

    • Slowly add a base (e.g., 25% ammonium hydroxide) to the combined acidic extract, stirring continuously, until the pH reaches 9-10.[19]

    • Transfer the basified solution to a separatory funnel and add an equal volume of dichloromethane (DCM) or ethyl acetate.

    • Shake vigorously and allow the layers to separate. The anhalidine (now in its free-base form) will partition into the organic layer.

    • Collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent three times.

  • Solvent Evaporation and Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).

    • The resulting crude extract can be further purified using techniques like column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to accelerate extraction, significantly reducing time and solvent consumption.[13][14][21][22]

  • Preparation:

    • Prepare the defatted, powdered plant material as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place the powdered material in a flask with an appropriate solvent (e.g., 80% methanol).

    • Insert an ultrasonic probe into the slurry.

    • Apply ultrasound at a specified frequency (e.g., 20-40 kHz) for a shorter duration (e.g., 30-60 minutes). Monitor the temperature to prevent overheating.[23]

    • Filter the extract.

  • Purification:

    • The resulting extract will contain crude alkaloids. This can be further purified using an acid-base partitioning method similar to steps 4 and 5 in Protocol 1.

Visualization of Workflows

Decision Tree for Extraction Method Selection

ExtractionChoice start Start: Anhalidine Extraction Goal lab_scale Lab-Scale Extraction? start->lab_scale Yes large_scale Large-Scale Production? start->large_scale No speed_priority Is Speed a Priority? lab_scale->speed_priority green_solvent Green Chemistry a Priority? large_scale->green_solvent maceration Acid-Base Maceration speed_priority->maceration No uae Ultrasound-Assisted Extraction (UAE) speed_priority->uae Yes soxhlet Soxhlet Extraction green_solvent->soxhlet No sfe Supercritical Fluid Extraction (SFE) green_solvent->sfe Yes

Caption: Decision tree for selecting an anhalidine extraction method.

General Acid-Base Extraction Workflow

AcidBaseWorkflow cluster_prep 1. Preparation cluster_extraction 2. Acidic Extraction cluster_partition 3. Liquid-Liquid Partitioning cluster_final 4. Final Steps plant_material Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting acid_extraction Extract with Dilute Acid (e.g., HCl) defatting->acid_extraction filtration Filter acid_extraction->filtration basify Basify Aqueous Extract (pH 9-10) filtration->basify lle Extract with Organic Solvent (DCM) basify->lle dry_evaporate Dry & Evaporate Solvent lle->dry_evaporate crude_anhalidine Crude Anhalidine Extract dry_evaporate->crude_anhalidine

Caption: Workflow for a standard acid-base extraction of anhalidine.

References

  • EvitaChem. (n.d.). Buy Anhalidine (EVT-3186976) | 2245-94-5.
  • Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator.
  • GreenSky. (2024, August 23). The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources.
  • LookChem. (n.d.). anhalidine Safety Data Sheets(SDS).
  • Wikipedia. (n.d.). Anhalidine.
  • Wikipedia. (n.d.). Anhalonidine.
  • MedKoo Biosciences. (n.d.). Anhalidine | CAS#2245-94-5 | alkaloid.
  • Molecules. (2025, March 22). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents.
  • MDPI. (2020, July 16). Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.).
  • Normale sup. (n.d.). Alkaloid Studies. III.1 Isolation of Pilocereine and Anhalonidine from Four Cactus Species.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 1). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds.
  • MDPI. (2024, September 26). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants.
  • Journal of Natural Products. (2024, February 21). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids.
  • Hielscher Ultrasonics. (2023, July 24). Ultrasonic Botanical Extraction - How to use sonicators to extract botanical compounds.
  • Journal of Pharmaceutical Research International. (2022, February 15). View of An Inclusive Review on Mucilage: Extraction Methods, Characterization, and its Utilization for Nanocarriers Manufacturing.
  • Molecules. (n.d.). Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts.
  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). In vitro production of alkaloids: Factors, approaches, challenges and prospects.
  • Scribd. (n.d.). Cactus | PDF | Acid.
  • BioMed Research International. (n.d.). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L.
  • ResearchGate. (2022, February 15). An Inclusive Review on Mucilage: Extraction Methods, Characterization, and its Utilization for Nanocarriers Manufacturing.
  • SciSpace. (n.d.). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, July 1). A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS.
  • ResearchGate. (2017, May 2). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L.
  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • MDPI. (2022, June 25). Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis.
  • Preprints.org. (2025, November 15). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives.
  • ScienceDirect. (n.d.). Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter.
  • Publish. (2023, April 15). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs.
  • SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • R Discovery. (2025, October 1). Review, challenges, and prospects of the process of alkaloid extraction from plants.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
  • PubMed. (2019, October 1). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column.
  • Google Patents. (n.d.). WO1995001984A1 - Process for the extraction and purification of alkaloids.
  • Cureus. (2024, May 26). Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica.
  • MDPI. (2020, May 13). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.
  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • Alfa Chemistry. (2025, November 9). Analytical Techniques for Alkaloid Identification and Quantification.
  • ResearchGate. (n.d.). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L.
  • Food Research. (2023, April 14). Optimization parameters for the extraction of anthocyanins from lipote (Syzygium curranii (C.B. Robinson Merr.)) using acidified.
  • BenchChem. (n.d.). Preventing degradation of Himbadine during extraction.
  • Molecules. (2007, July 5). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine.
  • Semantic Scholar. (n.d.). SCREENING OF EXTRACTION METHOD FOR ALKALOID ENRICHMENT OF PEPEROMIA PELLUCIDA (L.) KUNTH.
  • BOC Sciences. (n.d.). Alkaloid Extraction Services - Natural Products.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution of Anhalidine and Anhalonidine

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the HPLC separa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the HPLC separation of the structurally similar alkaloids, anhalidine and anhalonidine. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to resolve this common co-elution issue.

Frequently Asked Questions (FAQs)

Q1: Why do anhalidine and anhalonidine co-elute in my reversed-phase HPLC method?

A1: Anhalidine and anhalonidine are constitutional isomers with very similar chemical structures, which results in nearly identical partitioning behavior in standard reversed-phase chromatography. The primary structural difference is a hydroxyl group on anhalonidine versus a methoxy group on anhalidine.[1][2] This subtle change in polarity is often insufficient to achieve baseline separation on conventional C18 columns with simple mobile phases like methanol/water or acetonitrile/water.

Q2: What is the most critical parameter to adjust for separating these two compounds?

A2: The most critical parameter to manipulate is the mobile phase pH . Both anhalidine and anhalonidine are basic compounds due to the presence of a tertiary amine.[2] The hydroxyl group on anhalonidine also has a pKa. By carefully adjusting the mobile phase pH, you can alter the degree of ionization of these molecules, which in turn significantly impacts their retention and selectivity on the stationary phase.[3][4]

Q3: Is a C18 column suitable for this separation, or should I consider other stationary phases?

A3: While a C18 column can potentially work with significant mobile phase optimization, achieving robust separation of these closely related alkaloids often benefits from alternative stationary phase chemistries.[5] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions with the aromatic rings of the analytes.[6][7] For polar compounds, an embedded polar group (e.g., amide) or aqueous C18 (AQ) column can also provide enhanced retention and selectivity.[5][8]

In-Depth Troubleshooting Guide

The Challenge of Isomeric Alkaloid Separation

The co-elution of anhalidine and anhalonidine is a classic example of a difficult separation in chromatography. Their similar structures lead to nearly identical retention times under generic HPLC conditions. The key to their separation lies in exploiting the subtle differences in their physicochemical properties, primarily the polarity and ionizability imparted by the hydroxyl group of anhalonidine versus the methoxy group of anhalidine.

A Systematic Approach to Method Development

We will approach this problem systematically, starting with mobile phase optimization, followed by stationary phase selection, and finally, considering other instrumental parameters.

Controlling the ionization of your analytes is the most powerful tool for manipulating their retention and selectivity in reversed-phase HPLC.[3][9]

  • Understanding pKa: Anhalidine and anhalonidine are basic due to their tertiary amine. The pKa of the tertiary amine in similar tetrahydroisoquinoline alkaloids is typically in the range of 8-9. Anhalonidine also has a phenolic hydroxyl group with a pKa around 10.

  • Low pH (pH 2.5-3.5): At a low pH, both the tertiary amines of anhalidine and anhalonidine will be protonated (positively charged). This will decrease their retention on a C18 column. However, the difference in polarity between the neutral hydroxyl group (anhalonidine) and the methoxy group (anhalidine) might be more pronounced, potentially leading to separation.

  • Mid-range pH (pH 7-8): Operating near the pKa of the tertiary amine is generally not recommended as it can lead to poor peak shape and reproducibility.[3]

  • High pH (pH 9-10.5): At a high pH, the tertiary amines will be in their neutral, more hydrophobic form, leading to increased retention. In this pH range, the phenolic hydroxyl group of anhalonidine will start to deprotonate, becoming negatively charged. This ionization will significantly decrease its retention relative to anhalidine, which remains neutral. This is often the most effective strategy for separating compounds with such functional group differences.[4][9]

Recommendation: Start your method development at a high pH (e.g., pH 10) using a pH-stable column.

Experimental Protocol: pH Screening

  • Prepare Mobile Phases:

    • Low pH Mobile Phase (pH 3.0):

      • Aqueous: 10 mM potassium phosphate or ammonium formate, adjusted to pH 3.0 with phosphoric acid or formic acid.

      • Organic: Acetonitrile or Methanol.

    • High pH Mobile Phase (pH 10.0):

      • Aqueous: 10 mM ammonium carbonate or ammonium bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

      • Organic: Acetonitrile or Methanol.

  • Select a pH-stable Column: Use a hybrid-silica or other pH-stable C18 column (e.g., XBridge C18, Luna Omega Polar C18).

  • Run Gradient Elution: Perform a generic gradient from 5% to 95% organic modifier over 15-20 minutes at both low and high pH to assess the change in selectivity.

  • Analyze Results: Compare the chromatograms. Look for any peak separation and note the change in elution order.

If pH optimization alone is insufficient, the next step is to explore alternative stationary phase chemistries that can offer different retention mechanisms.[5]

Stationary PhaseSeparation PrincipleExpected Outcome for Anhalidine/Anhalonidine
C18 (Standard) Hydrophobic interactions.Limited selectivity based on minor polarity differences.
Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced selectivity due to interaction with the aromatic rings of the alkaloids.[6][7]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Potentially high selectivity for polar and aromatic compounds.
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic interactions and hydrogen bonding.Can improve peak shape for basic compounds and offer alternative selectivity.
Aqueous C18 (AQ) Hydrophobic interactions with polar endcapping.Better retention of polar compounds in highly aqueous mobile phases.[8]

Recommendation: A Phenyl-Hexyl or PFP column is a logical next step if a standard C18 fails to provide adequate resolution.

Troubleshooting Workflow Diagram

G start Co-elution of Anhalidine & Anhalonidine ph_opt Mobile Phase pH Optimization (pH 3 vs. pH 10) start->ph_opt check_res1 Resolution > 1.5? ph_opt->check_res1 sp_select Select Alternative Stationary Phase (Phenyl-Hexyl or PFP) check_res1->sp_select No success Method Resolved check_res1->success Yes sp_select->ph_opt Re-optimize pH check_res2 Resolution > 1.5? sp_select->check_res2 temp_flow Optimize Temperature & Flow Rate check_res2->temp_flow No check_res2->success Yes check_res3 Resolution > 1.5? temp_flow->check_res3 check_res3->success Yes fail Consider Alternative Techniques (e.g., HILIC, SFC) check_res3->fail No

Caption: A logical workflow for resolving the co-elution of anhalidine and anhalonidine.

  • Temperature: Increasing the column temperature can improve efficiency and decrease viscosity, but it may also reduce retention time and alter selectivity. It's a parameter worth exploring once you have a promising column and mobile phase combination.

  • Flow Rate: Decreasing the flow rate can increase efficiency and potentially improve resolution, at the cost of longer run times.

Recommended Starting Method

Based on the principles discussed, here is a robust starting method for the separation of anhalidine and anhalonidine.

Experimental Protocol: High pH Separation Method

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or PFP (e.g., Phenomenex Kinetex PFP), 100 x 2.1 mm, 2.6 µmOffers alternative selectivity through π-π interactions.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0High pH to neutralize the tertiary amine and ionize the phenolic hydroxyl of anhalonidine.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 10% B to 50% B over 15 minutesA shallow gradient is often necessary for separating closely eluting peaks.
Flow Rate 0.3 mL/minA lower flow rate for a 2.1 mm ID column to maximize efficiency.
Column Temperature 35 °CSlightly elevated temperature for better peak shape and efficiency.
Detection UV at 282 nmA common wavelength for detecting alkaloids.[10]
Injection Volume 2 µL

Chemical Structures

G cluster_anhalidine Anhalidine cluster_anhalonidine Anhalonidine Anhalidine Anhalidine Anhalonidine Anhalonidine

Caption: Chemical structures of Anhalidine and Anhalonidine.

References

  • Gaunitz, F., et al. (2019).
  • Kazimierczak, M., et al. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.
  • Kazimierczak, M., et al. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Taylor & Francis Online.
  • Anhalonidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Garrard, S., et al. (2023).
  • Chiral Alkaloid Analysis. (2021). IntechOpen.
  • Exploring the Role of pH in HPLC Separation. (2024). Moravek, Inc. Retrieved from [Link]

  • Anhalonidine-obtained from the mescal buttons-Lophophora williamsii. (2012). Pharmaxchange.info.
  • Li, Y., et al. (2019). Analysis of alkaloid standards with different pH conditions.
  • Anhalidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry.
  • Gwarda, R., et al. (2003). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta.
  • Chemical Properties of Anhalonidine (CAS 17627-77-9). (n.d.). Cheméo. Retrieved from [Link]

  • Li, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn.
  • Dadashpour, S., et al. (2019). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Journal of Pharmaceutical and Health Sciences.
  • Garrard, S., et al. (2023). Development of HPLC-MS/MS method for the determination of alkaloids profile in lupins. MDPI.
  • Li, D., et al. (2022). Determination of 7 Kinds of Alkaloids in Semen Nelumbinis and Its Products by HPLC. Journal of Food Quality.
  • Chander, P., & Mehta, T. N. (n.d.). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Thermo Fisher Scientific.
  • Lee, J., et al. (2021). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. Journal of Analytical Methods in Chemistry.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of anhalidine during isolation

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of anhalidine isolation, with a specific focus on preventing the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of anhalidine isolation, with a specific focus on preventing the oxidative and degradative pathways that can compromise sample integrity, yield, and purity. Anhalidine, a phenolic tetrahydroisoquinoline alkaloid, is notoriously susceptible to degradation.[1] Understanding the mechanisms behind this instability is the first step toward successful isolation. This center provides field-proven insights and detailed protocols to help you anticipate and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is anhalidine, and what makes it so unstable during isolation?

Anhalidine is a naturally occurring alkaloid found in cacti such as Lophophora williamsii.[2] Its molecular structure contains a tetrahydroisoquinoline core with two methoxy groups and, critically, a phenolic hydroxyl group at the C8 position.[1] This phenolic group is the primary site of instability. It is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, heat, and trace metal ions. This process can convert the hydroxyl group into a quinone-type structure, leading to colored degradation products and a loss of the desired compound. Furthermore, anhalidine can be sensitive to extremes in pH and temperature, which can catalyze other degradation reactions.[1][3]

Q2: What are the common visual and analytical indicators of anhalidine degradation?

There are several tell-tale signs that your sample is degrading:

  • Color Change: The most common indicator is a change in the color of your extract or solution. Fresh, pure solutions of anhalidine are typically colorless to pale yellow. Oxidation often leads to the formation of pink, brown, or even black solutions and solids.

  • TLC Analysis: On a Thin-Layer Chromatography (TLC) plate, degradation will appear as streaking from the baseline or the appearance of new, often more polar, spots that were not present in the initial crude extract.

  • Chromatographic Profiling (HPLC/GC-MS): In High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis, degradation is evident by a decrease in the peak area of the anhalidine parent ion and the emergence of multiple new peaks, corresponding to various degradation products.[4][5]

Q3: Which antioxidants are recommended for protecting anhalidine during extraction?

The addition of an antioxidant to your extraction solvent is a highly effective preventative measure. The choice of antioxidant depends on the solvent system and subsequent workup steps.

AntioxidantRecommended Concentration (w/v)Solvent System CompatibilityNotes
Ascorbic Acid (Vitamin C) 0.1% - 0.5%Aqueous, AlcoholicWater-soluble. Excellent for initial aqueous or alcoholic extractions. Easily removed during acid-base partitioning into the organic phase.
Sodium Metabisulfite 0.1% - 0.5%AqueousA strong reducing agent. Highly effective but may require careful removal in downstream processes.
Butylated Hydroxytoluene (BHT) 0.01% - 0.05%OrganicLipid-soluble. Best for use in organic solvents during partitioning or chromatography. Can sometimes be difficult to remove from the final product.

Troubleshooting Guide: Common Isolation Issues

This section addresses specific problems you may encounter during the isolation workflow, providing insights into the cause and actionable solutions.

Problem 1: My plant extract turns dark brown during solvent evaporation.
  • Underlying Cause: This is a classic sign of rapid oxidation. The combination of heat from the water bath and increased concentration of the solute in the presence of atmospheric oxygen creates a perfect storm for the degradation of the phenolic anhalidine.

  • Technical Solution:

    • Reduce Temperature: Use a rotary evaporator with the water bath set to a low temperature (≤40°C). The reduced pressure will lower the boiling point of your solvent, making excessive heat unnecessary.[6]

    • Work Under Inert Gas: After removing the bulk of the solvent, gently break the vacuum with an inert gas like Nitrogen (N₂) or Argon (Ar) instead of air. This displaces oxygen and protects the concentrated residue.

    • Use Degassed Solvents: For all extraction and chromatography steps, sparge your solvents with N₂ or Ar for 15-20 minutes before use. This removes dissolved oxygen, a key reactant in the degradation pathway.

Problem 2: I'm experiencing significant product loss and streaking on my silica gel column.
  • Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area, which can catalytically promote the degradation of sensitive compounds like anhalidine. The prolonged contact time during column chromatography, combined with exposure to air, exacerbates this issue. Basic alkaloids can also bind irreversibly to the acidic sites on silica, leading to poor recovery.

  • Technical Solution:

    • Deactivate the Stationary Phase: Before packing your column, prepare a slurry of silica gel in your starting mobile phase that has been treated with 1% triethylamine (TEA). This neutralizes the acidic silanol groups on the silica surface, minimizing degradation and improving the recovery of basic compounds.

    • Choose an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina or performing the purification using reversed-phase (C18) chromatography, which is often gentler on alkaloids.[7]

    • Expedite the Process: Work efficiently. Have your fractions tubes ready and run the column with appropriate pressure to minimize the time the anhalidine spends on the stationary phase.

Problem 3: My purified anhalidine sample shows new impurities after a few days of storage.
  • Underlying Cause: Degradation doesn't stop after isolation. Purified anhalidine remains susceptible to oxygen, light, and moisture, especially when stored improperly.

  • Technical Solution:

    • Optimal Storage Form: Store anhalidine as a dry, crystalline solid whenever possible, as this form is generally more stable than an oil or when in solution.[8]

    • Create an Inert Environment: Place the sample in a clean, amber glass vial.[9] Purge the vial with N₂ or Ar for at least 30 seconds before sealing it tightly with a Teflon-lined cap.

    • Control Temperature and Light: For short-term storage (days to weeks), 0-4°C is adequate. For long-term storage (months to years), store the vial in the dark at -20°C or below.[10]

Visualized Workflows and Protocols

To ensure clarity and reproducibility, we provide detailed protocols and diagrams for critical stages of the isolation process.

Anhalidine Degradation Pathway

The primary degradation concern is the oxidation of the phenolic hydroxyl group.

Anhalidine Anhalidine (Phenolic Hydroxyl Group) Oxidized_Products Oxidized Products (e.g., Quinones) Leads to color change & activity loss Anhalidine->Oxidized_Products Degradation_Factors Initiators: - Atmospheric O₂ - Light (UV) - Heat - Trace Metal Ions Degradation_Factors->Oxidized_Products

Caption: Primary oxidative degradation pathway for anhalidine.

Protocol 1: Protected Acid-Base Extraction

This protocol details an extraction procedure designed to minimize oxidative degradation from the outset.

  • Preparation:

    • Prepare your extraction solvent (e.g., Methanol or Ethanol). Sparge with N₂ gas for 20 minutes to deoxygenate.

    • Add 0.2% (w/v) ascorbic acid to the solvent and stir until dissolved.

  • Extraction:

    • Combine the dried, powdered plant material with the prepared solvent in a flask at a 1:10 ratio (e.g., 50 g plant material in 500 mL solvent).

    • Macerate at room temperature with gentle stirring for 24 hours, ensuring the flask is sealed to minimize air exposure.

  • Filtration and Concentration:

    • Filter the mixture to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at ≤40°C.

  • Acid-Base Partitioning:

    • Redissolve the crude extract in 1M hydrochloric acid (HCl).

    • Extract this acidic solution with a non-polar organic solvent (e.g., hexane) three times to remove neutral and acidic impurities. Discard the organic layers.

    • Carefully basify the remaining aqueous layer to pH 9-10 with a saturated sodium carbonate solution.

    • Extract the now basic aqueous solution three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The freebase anhalidine will move into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure, blanketing with N₂ gas upon completion.

Workflow: A Protective Isolation Strategy

This diagram outlines a complete workflow incorporating key protective measures at each stage.

cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Storage A Plant Material B Maceration (Degassed Solvent + Antioxidant) A->B C Acid-Base Partitioning B->C D Column Chromatography (TEA-deactivated Silica) C->D E Solvent Evaporation (Low Temp, N₂ Blanket) D->E F Final Product E->F G Store at -20°C (Inert Atmosphere, Dark) F->G

Caption: Recommended workflow for isolating anhalidine.

References

  • LookChem. (n.d.). anhalidine Safety Data Sheets(SDS). Retrieved from [Link]

  • Chen, L., et al. (2023). Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network. PMC. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRESM). (n.d.). Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. Retrieved from [Link]

  • Benfardjellah, S., & Rahim, A. (2022). Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. International Journal of Biosciences, 21(5), 210-215. Retrieved from [Link]

  • Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. (2024). Introduction to extraction and antioxidant activity of alkaloids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Introduction to extraction and antioxidant activity of alkaloids. Retrieved from [Link]

  • ResearchGate. (2026). Impact of extraction method on alkaloid content and antioxidant activity of Matricaria pubescens. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhalidine. Retrieved from [Link]

  • Research and Reviews. (2023). Strategies for Natural Products Isolation. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhalinine. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhalotine. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • Martínez-López, W., et al. (2015). De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. PMC. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Reddy, B., & Raman, N. (2009). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136458. Retrieved from [Link]

  • Kim, S. I., et al. (2016). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. PLOS One. Retrieved from [Link]

  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Frontiers in Plant Science. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. Retrieved from [Link]

  • Kaštánková, K., et al. (2021). Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. Retrieved from [Link]

  • Grel, E., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Retrieved from [Link]

  • Zhang, S., et al. (2022). Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis. BioResources. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable Storage Conditions for Antibiotics in Peritoneal Dialysis Fluid at 3 Temperatures. Retrieved from [Link]

  • ResearchGate. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • Patrascu, L., et al. (2018). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery Rates in Anhalidine Total Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction Anhalidine, a tetrahydroisoquinoline alkaloid found in species like Lophophora williamsii (peyote), is a molecule of significant interest in pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Anhalidine, a tetrahydroisoquinoline alkaloid found in species like Lophophora williamsii (peyote), is a molecule of significant interest in pharmacological research.[1][2] Its total synthesis, while achievable through established routes like the Pictet-Spengler or Bischler-Napieralski reactions, is frequently plagued by issues of low recovery, presenting a significant bottleneck for researchers. This guide provides a structured, in-depth troubleshooting framework designed for professionals in chemical and pharmaceutical development. We will move beyond simple procedural lists to explore the causal chemistry behind common failures, offering field-proven solutions to optimize your synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of anhalidine and its precursors. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable protocols.

Question 1: Why is my initial imine formation (for the Pictet-Spengler reaction) showing low conversion or multiple products on TLC?

Expert Analysis: The formation of the Schiff base (imine) is the crucial first step of the Pictet-Spengler reaction.[3][4] Low yields here are almost always due to equilibrium issues or side reactions. The condensation of a phenethylamine with an aldehyde is a reversible reaction where water is produced. If this water is not removed, the equilibrium will not favor the imine product.

Potential Causes & Solutions:

  • Incomplete Water Removal: The presence of water in the reaction mixture can hydrolyze the imine product back to the starting materials.

    • Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms. For smaller scales where a Dean-Stark is impractical, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be effective.

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate without causing significant degradation of the starting materials.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid byproduct formation at higher temperatures.

  • Starting Material Quality: Impurities in the phenethylamine or aldehyde starting materials can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials using NMR or GC-MS. If necessary, purify the aldehyde by distillation or the amine by recrystallization of a salt form.

Workflow: Troubleshooting Imine Formation

G start Low Imine Conversion (TLC) check_h2o Is water being actively removed? (e.g., Dean-Stark, Mol. Sieves) start->check_h2o check_temp Is the reaction temperature optimized? check_h2o->check_temp Yes add_drying Action: Add anhydrous MgSO4 or use Dean-Stark apparatus. check_h2o->add_drying No check_purity Are starting materials pure? check_temp->check_purity Yes increase_temp Action: Gently heat (40-60°C) and monitor by TLC. check_temp->increase_temp No purify_sm Action: Purify aldehyde (distill) and/or amine (recrystallize). check_purity->purify_sm No proceed Proceed to Cyclization check_purity->proceed Yes add_drying->check_temp increase_temp->check_purity purify_sm->proceed G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Rearomatization Amine Amine Imine Imine Amine->Imine + Aldehyde - H2O Iminium Iminium Imine->Iminium + H+ (Acid Catalyst) Spirocycle Spirocycle Iminium->Spirocycle Intramolecular Attack Product Tetrahydroisoquinoline Spirocycle->Product - H+

Caption: Key steps of the Pictet-Spengler reaction mechanism.

Question 3: My Bischler-Napieralski reaction is giving a low yield of the dihydroisoquinoline. What should I troubleshoot?

Expert Analysis: The Bischler-Napieralski reaction is an alternative route that involves the intramolecular cyclization of a β-phenylethylamide using a strong dehydrating agent. [6][7]The key intermediate is a highly electrophilic nitrilium ion (or a related species) which is attacked by the electron-rich aromatic ring. [6][8] Potential Causes & Solutions:

  • Ineffective Dehydrating Agent: This is the most common failure point. The reaction requires a potent dehydrating agent to convert the amide carbonyl into a good leaving group.

    • Solution: Phosphoryl chloride (POCl₃) is the most common and effective reagent. [9][6]For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be used. [7][8]Other modern reagents like triflic anhydride (Tf₂O) can also be effective under milder conditions. [8]

  • Decomposition of Starting Material: The harsh, acidic conditions can cause decomposition, especially if the substrate contains sensitive functional groups.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Adding the dehydrating agent slowly at 0 °C before gently warming can help control the initial exotherm and minimize decomposition.

  • Side Reactions: A major side reaction is the formation of a styrene derivative via a retro-Ritter type reaction. [7] * Solution: Using a nitrile (e.g., acetonitrile) as the solvent can sometimes suppress this side reaction. [7][10] Protocol: General Bischler-Napieralski Cyclization

  • Dissolve the β-phenylethylamide starting material (1.0 eq) in a dry solvent (e.g., acetonitrile or toluene) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the dehydrating agent (e.g., POCl₃, 1.5 - 3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH > 10 and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

Question 4: I'm losing a significant amount of my anhalidine product during the final purification step. How can I improve recovery?

Expert Analysis: Product loss during purification is a common and frustrating issue in multi-step synthesis. [11][12]For a basic compound like anhalidine, losses often occur during aqueous workups and column chromatography.

Potential Causes & Solutions:

  • Loss During Aqueous Workup: Anhalidine is an amine, making it basic. If the aqueous layer is not sufficiently basic during extraction, the protonated form of the product will remain in the aqueous layer, leading to low recovery in the organic phase.

    • Solution: After quenching the reaction, ensure the aqueous layer is adjusted to a pH of at least 10-12 with a base like NaOH before performing the organic extraction. Check the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3x with DCM) to ensure complete recovery.

  • Irreversible Adsorption or Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can lead to strong adsorption or "streaking" of basic compounds like anhalidine. In some cases, it can even catalyze decomposition.

    • Solution: Pre-treat the silica gel by preparing the slurry in the eluent containing a small amount of a volatile base, such as triethylamine (~1% v/v). This neutralizes the acidic sites on the silica surface, leading to better elution and recovery. Alternatively, use neutral or basic alumina for chromatography.

  • Inappropriate Chromatography Eluent: Using a solvent system with polarity that is too low will result in the product remaining on the column, while a system with polarity that is too high may co-elute impurities.

    • Solution: Systematically determine the optimal eluent using TLC. A common system for alkaloids is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate) with a small amount of triethylamine or methanol. For example, a gradient of DCM/Methanol with 1% NH₄OH can be very effective.

Purification Troubleshooting Workflow

G start Low Recovery After Purification check_workup Was aqueous layer pH > 10 during extraction? start->check_workup check_column Is product streaking or stuck on the column? check_workup->check_column Yes adjust_ph Action: Re-extract aqueous layer after adjusting pH to >10. check_workup->adjust_ph No add_base Action: Use silica treated with 1% Et3N or switch to neutral alumina. check_column->add_base Yes optimize_eluent Action: Re-optimize eluent using TLC with various solvent systems. check_column->optimize_eluent No final_product Improved Recovery adjust_ph->final_product add_base->final_product optimize_eluent->final_product

Caption: Decision tree for troubleshooting product loss during purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful total synthesis of anhalidine? The three most critical parameters are:

  • Purity of Starting Materials: Garbage in, garbage out. The synthesis is sensitive to impurities in the initial phenethylamine and aldehyde/acylating agent.

  • Atmospheric Control: The phenethylamine precursor and the final anhalidine product, which contains a phenolic hydroxyl group, are susceptible to air oxidation, which can lead to colored impurities and lower yields. [1]Conducting reactions under an inert atmosphere (Nitrogen or Argon) is crucial.

  • pH Control During Workup: As an alkaloid, anhalidine's solubility is highly pH-dependent. Failure to maintain a sufficiently basic pH during extraction is one of the most common and significant sources of product loss.

Q2: How do I choose between a Pictet-Spengler and a Bischler-Napieralski synthetic route? The choice depends primarily on the availability of starting materials and tolerance for reaction conditions.

  • Pictet-Spengler: This is often considered a milder and more atom-economical route. It starts with a phenethylamine and an aldehyde, directly forming the tetrahydroisoquinoline ring system. This is generally preferred if the required aldehyde is readily available. [9][13]* Bischler-Napieralski: This route starts with a phenethylamine which is first acylated and then cyclized. It produces a 3,4-dihydroisoquinoline, which must then be reduced (e.g., with NaBH₄) to get the final tetrahydroisoquinoline product. [9][14]This route is often used when the corresponding acyl chloride is more accessible than the aldehyde or when the aldehyde is unstable. The conditions are generally harsher (refluxing POCl₃), which can be a limitation for sensitive substrates.

Q3: How can I confirm the identity and purity of my final anhalidine product? A combination of analytical techniques is required for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be compared to literature values.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS will confirm the molecular weight of the compound (223.27 g/mol for anhalidine). [2]* High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final product. []A high-purity sample should show a single major peak.

Q4: My purified anhalidine sample darkens in color over time. How should I store it? Anhalidine contains a phenolic hydroxyl group, which is prone to oxidation, especially when exposed to air and light. This oxidation often results in the formation of colored quinone-type byproducts. [1]* Best Storage Practices: For long-term stability, anhalidine should be stored as a solid in a sealed vial under an inert atmosphere (Argon or Nitrogen), protected from light (in an amber vial or wrapped in foil), and kept at a low temperature (≤ -20 °C).

References

  • Wikipedia. Bischler–Napieralski reaction. Wikipedia. Available from: [Link]

  • Conti, P., et al. (2011). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available from: [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. J&K Scientific LLC. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

  • Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. PNAS. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Kamal, A., et al. (2015). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Wikipedia. Anhalotine. Wikipedia. Available from: [Link]

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available from: [Link]

  • Wikipedia. Anhalidine. Wikipedia. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews. Available from: [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link]

  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Available from: [Link]

  • Estevez, J. C., et al. (2001). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. Available from: [Link]

  • On Pattison. Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Available from: [Link]

  • ResearchGate. (PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available from: [Link]

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene. Available from: [Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for anhalidine LC-MS detection

Anhalidine is a naturally occurring tetrahydroisoquinoline alkaloid found in several cactus species, most notably Lophophora williamsii (peyote).[1] As a polar compound, its analysis by liquid chromatography-mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Anhalidine is a naturally occurring tetrahydroisoquinoline alkaloid found in several cactus species, most notably Lophophora williamsii (peyote).[1] As a polar compound, its analysis by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges that require careful optimization of the mobile phase gradient to achieve reliable and reproducible results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing LC-MS methods for anhalidine detection.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of anhalidine to consider for LC-MS method development?

Anhalidine is a polar molecule with limited solubility in water and better solubility in organic solvents.[2] Its structure contains a basic nitrogen atom, making it amenable to ionization in positive mode electrospray ionization (ESI). Like many alkaloids, anhalidine's stability can be pH-dependent, and it may be susceptible to degradation under extreme pH or temperature conditions.[2][3] These properties are critical when selecting the column, mobile phase, and sample solvent.

Q2: What type of LC column is recommended for anhalidine analysis?

For polar compounds like anhalidine, a standard C18 reversed-phase column is a common starting point.[4] However, poor retention can be an issue.[5][6] To enhance retention of polar analytes, columns with different selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, can be effective.[7][8] These columns offer alternative interaction mechanisms, including dipole-dipole and π-π interactions, which can improve peak shape and retention for alkaloids.[8]

Q3: What is a good starting mobile phase and gradient for anhalidine LC-MS?

A common mobile phase for the analysis of alkaloids consists of an aqueous component and an organic modifier, both containing an additive to control pH and improve ionization.[9][10]

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid. The acidic pH helps to protonate the basic nitrogen on anhalidine, which improves peak shape by reducing interactions with residual silanols on the column and enhances ionization efficiency in positive ESI mode.[5][9]

  • Mobile Phase B (Organic): Methanol with 0.1% formic acid. For many alkaloids, methanol provides better peak shapes and responses compared to acetonitrile.[11]

  • Starting Gradient: A shallow starting gradient is recommended to ensure retention of the polar anhalidine molecule. A typical starting point would be 5-10% Mobile Phase B, holding for a short period to ensure good peak shape at the start of the run, followed by a linear ramp to a higher organic percentage.

Q4: What are the optimal MS parameters for anhalidine detection?

Anhalidine is best detected using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[9] The basic nitrogen in its structure is readily protonated. Key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3000-4000 V.

  • Source Temperature and Gas Flows: These need to be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Collision Energy (for MS/MS): If using tandem mass spectrometry for quantification (e.g., in a triple quadrupole instrument), the collision energy must be optimized to achieve characteristic and stable fragmentation of the anhalidine precursor ion.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Anhalidine Peak

Q: My anhalidine peak is exhibiting significant tailing. What are the common causes and how can I resolve this?

A: Peak tailing is a common issue in the analysis of basic compounds like anhalidine and is often caused by secondary interactions with the stationary phase or other system issues. The asymmetry of the peak can compromise both accurate integration and the overall sensitivity of the assay.

Caption: Troubleshooting workflow for peak tailing.

Table 1: Common Causes and Solutions for Anhalidine Peak Tailing

Potential CauseRecommended Solution(s)Scientific Rationale
Secondary Silanol Interactions Add a mobile phase modifier like formic acid (0.1%) or use a buffered mobile phase (e.g., ammonium formate).[8][12]Residual silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic nitrogen of anhalidine, causing peak tailing. An acidic modifier protonates the analyte and suppresses the ionization of silanols, minimizing these secondary interactions.[8]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte mass can saturate the stationary phase, leading to a non-ideal chromatographic distribution and causing peak tailing.[13]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. Use a guard column.Contaminants can create active sites on the column that cause tailing. A guard column protects the analytical column from strongly retained matrix components.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure fittings are properly connected.Excessive volume outside of the column can lead to band broadening and peak tailing.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[14]If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte band can become distorted as it enters the column, leading to poor peak shape.[14]
Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare your aqueous mobile phase (A) and organic mobile phase (B) with 0.1% formic acid.

  • Equilibrate the System: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Inject Anhalidine Standard: Inject a standard solution of anhalidine and observe the peak shape.

  • Increase Modifier Concentration (if needed): If tailing persists, you can cautiously increase the formic acid concentration to 0.2% or switch to a buffered system like 5-10 mM ammonium formate.[5]

  • Evaluate and Document: Compare the chromatograms and select the mobile phase composition that provides the most symmetrical peak.

Issue 2: Poor Peak Shape - Fronting Anhalidine Peak

Q: My anhalidine peak is fronting. What could be causing this and what steps should I take?

A: Peak fronting is less common than tailing for basic compounds but can occur due to issues like column overload or a compromised column bed. It results in a leading edge of the peak being less steep than the trailing edge.

Caption: Troubleshooting workflow for peak fronting.

Table 2: Common Causes and Solutions for Anhalidine Peak Fronting

Potential CauseRecommended Solution(s)Scientific Rationale
Column Overload Inject a smaller volume or a more dilute sample.Injecting too much sample can lead to a non-linear isotherm, where the stationary phase becomes saturated, causing some analyte molecules to travel faster, resulting in a fronting peak.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.A strong sample solvent can cause the analyte band to spread and travel too quickly at the head of the column, leading to peak distortion.[14]
Column Bed Collapse or Void Replace the column. Check for excessive backpressure.A physical void or collapse in the column packing creates an uneven flow path, which can distort the peak shape, often leading to fronting or split peaks.
Low Column Temperature Increase the column temperature (e.g., to 35-40 °C).Lower temperatures increase mobile phase viscosity and can slow down mass transfer kinetics, sometimes contributing to peak shape issues. A moderate increase in temperature can improve efficiency.
Experimental Protocol: Sample Dilution Study
  • Prepare a Dilution Series: Prepare a series of anhalidine standards at different concentrations, for example, 1000 ng/mL, 500 ng/mL, 100 ng/mL, and 50 ng/mL.

  • Inject Sequentially: Inject the same volume of each standard, starting from the highest concentration.

  • Analyze Peak Shape: Observe the peak shape for each concentration. If the fronting diminishes or disappears at lower concentrations, the issue is likely column overload.

  • Determine Working Range: Identify the concentration range where the peak shape is acceptable and adjust your sample preparation accordingly.

Issue 3: Unstable Retention Times for Anhalidine

Q: The retention time for my anhalidine peak is shifting between injections. How can I stabilize it?

A: Retention time stability is crucial for reliable compound identification and quantification. Drifting retention times can be caused by a variety of factors related to the mobile phase, column, or LC system hardware.

Caption: Troubleshooting workflow for retention time instability.

Table 3: Common Causes and Solutions for Retention Time Instability

Potential CauseRecommended Solution(s)Scientific Rationale
Insufficient Column Equilibration Increase the equilibration time between gradient runs to at least 10-15 column volumes.[7]For gradient elution, the column must fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration will cause retention time drift, usually to earlier times.[7]
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.Small changes in the mobile phase composition, especially the organic-to-aqueous ratio or the additive concentration, can significantly impact retention times.[13]
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.Retention is a temperature-dependent process. Even small fluctuations in ambient temperature can cause retention times to shift.
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and pump seals. Ensure the pump is delivering a consistent flow rate.A leak will cause a drop in pressure and a change in the flow rate and mobile phase composition being delivered to the column, leading to unstable retention times.
Column Degradation If retention times consistently decrease over time, the column may be degrading. Replace the column.Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a loss of retentive capacity.

Issue 4: Poor Sensitivity for Anhalidine Detection

Q: I am struggling to achieve the desired sensitivity for anhalidine. What are the best ways to improve the signal?

A: Low sensitivity can be a result of suboptimal chromatographic conditions or mass spectrometer settings. A systematic approach is needed to identify and address the root cause.

Caption: Troubleshooting workflow for poor sensitivity.

Table 4: Common Causes and Solutions for Poor Sensitivity

Potential CauseRecommended Solution(s)Scientific Rationale
Suboptimal Mobile Phase Additive Optimize the type and concentration of the mobile phase additive. Compare 0.1% formic acid with 5-10 mM ammonium formate.[5]The choice of additive can significantly impact ESI efficiency. Ammonium formate can sometimes provide better ionization and form more stable adducts than formic acid for certain compounds.[5]
Ion Suppression Modify the chromatography to separate anhalidine from co-eluting matrix components. Improve sample clean-up procedures.Co-eluting compounds from the sample matrix can compete with anhalidine for ionization in the ESI source, leading to a suppressed signal.
Poor MS Parameter Optimization Perform a direct infusion of anhalidine standard into the mass spectrometer to optimize parameters like capillary voltage, gas flows, and collision energy.Each compound has a unique set of optimal MS parameters. Using generic settings will likely result in suboptimal sensitivity.
Analyte Degradation Ensure the stability of anhalidine in the sample solvent and during the analytical run. This may involve adjusting the pH or using antioxidants.If anhalidine is degrading in the autosampler or on the column, the signal intensity will be reduced.
System Contamination Clean the ion source of the mass spectrometer.Contamination on the ion source optics can reduce the number of ions entering the mass analyzer, leading to a loss of sensitivity.

References

  • EvitaChem. Anhalidine (EVT-3186976) | 2245-94-5. EvitaChem. Accessed March 26, 2026.
  • How to sample a seizure plant: the role of the visualization spatial distribution analysis of Lophophora williamsii as an example. Forensic Sciences Research. Oxford Academic. Published June 15, 2023.
  • LC-PAD Determination of Mescaline in Cactus “Peyote” ( Lophophora williamsii ). Journal of Liquid Chromatography & Related Technologies. Published January 10, 2008.
  • LeBlanc, R., & De Silva, S. ANALYSIS OF OVER-THE-COUNTER ANALGESICS PURPORTED TO CONTAIN MESCALINE FROM THE PEYOTE CACTUS (LOPHOPHORA WILLIAMSII: CACTACEAE).
  • Stoll, D., & Dolan, J. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online. Published October 29, 2025.
  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different. SciSpace. Published February 23, 2012.
  • Correlation of mescaline concentrations in Lophophora williamsii (Cactaceae) with rib numbers and diameter of crown (U.S.A.). Journal of the Botanical Research Institute of Texas. Published July 15, 2020.
  • El-Seedi, H. R., De Smet, P. A., Beck, O., Possnert, G., & Bruhn, J. G. (2005). Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of ethnopharmacology, 101(1-3), 238–242. [Link]

  • Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. Taylor & Francis. Published December 11, 2024.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Published September 25, 2024.
  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC. Published February 17, 2018.
  • McNair, H. Troubleshooting LC, basics. Chromedia.
  • Effects of Sample Solvents on Peak Shape. Shimadzu.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Journal of Health Science. Published June 1, 2023.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Published January 19, 2023.
  • Optimisation of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors. PMC.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Understanding Peak Fronting in HPLC. Phenomenex. Published April 1, 2025.
  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections HPLC 2015 PSB. Shimadzu.
  • Anhalidine. Wikipedia.
  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Published February 5, 2023.
  • Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery.
  • Mass Spectrometry Applications for Environmental Analysis. Thermo Fisher Scientific. Published December 9, 2010.
  • Application Notes: Mass Spectrometry. Spectroscopy Online.
  • Applic
  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed. Published May 10, 2025.
  • Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library.
  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. PubMed. Published December 11, 2021.
  • O'Donnell, J. (2010). The influence of pH and temperature on the stability of N-[(piperidine)
  • Späth, E., & Becke, F. (1935). Über die Alkaloide des Peyotl (Anhalonium Lewinii), V. Mitteil.: Die Konstitution des Pellotins, des Anhalonidins und des Lophophorins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(3), 501-505.
  • O'Donnell, J. (2004). The influence of pH and temperature on the stability of N-[(piperidine)

Sources

Optimization

Minimizing ion suppression and matrix effects in anhalidine mass spectrometry

A Guide to Minimizing Ion Suppression and Matrix Effects Welcome to the Technical Support Center for anhalidine mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Ion Suppression and Matrix Effects

Welcome to the Technical Support Center for anhalidine mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to ion suppression and matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reliable results for your bioanalytical methods.

Anhalidine is a tetrahydroisoquinoline alkaloid found in several cactus species, including the peyote cactus (Lophophora williamsii), and is structurally related to other psychoactive compounds like mescaline.[1][2] Its analysis in complex biological matrices such as plasma, serum, or urine is susceptible to matrix effects, which can significantly compromise data quality.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your LC-MS/MS analysis of anhalidine.

Problem: Poor Sensitivity and Low Analyte Response

Q: I've injected my anhalidine standard in a neat solution and see a strong signal, but when I analyze it in an extracted plasma sample, the peak is significantly smaller or undetectable. What's happening?

A: This is a classic sign of ion suppression . Co-eluting endogenous components from the biological matrix, such as phospholipids or salts, are likely interfering with the ionization of anhalidine in the mass spectrometer's source.[3][4] These matrix components compete with your analyte for ionization, reducing its signal intensity and negatively impacting the sensitivity and accuracy of your assay.[5][6]

Diagnostic Workflow: Is Ion Suppression the Culprit?

Before optimizing your entire method, it's crucial to confirm that ion suppression is the root cause. The "gold standard" for this is the post-column infusion (PCI) experiment .[3][7][8]

Experimental Protocol: Post-Column Infusion (PCI) Analysis

Objective: To identify regions in the chromatogram where matrix components cause ion suppression.

Procedure:

  • Prepare a standard solution of anhalidine at a concentration that gives a stable, mid-range signal on your mass spectrometer.

  • Set up the infusion: Using a syringe pump, continuously infuse the anhalidine solution into the LC flow path after the analytical column but before the mass spectrometer inlet. A "T-junction" is used for this connection.

  • Establish a stable baseline: Start the infusion and monitor the anhalidine MRM (Multiple Reaction Monitoring) transition. You should see a stable, elevated baseline signal.[9]

  • Inject a blank matrix extract: Once the baseline is stable, inject a blank plasma (or other matrix) sample that has been subjected to your current sample preparation procedure.

  • Analyze the chromatogram: Monitor the anhalidine signal. Any significant dip or drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[9][10] The retention time of this dip is your "zone of suppression."

Interpreting the Results: If your anhalidine analyte's retention time coincides with a dip in the PCI chromatogram, ion suppression is confirmed as the problem.

Solutions to Overcome Ion Suppression:
  • Chromatographic Separation:

    • Adjust the Gradient: Modify your mobile phase gradient to shift the anhalidine peak away from the suppression zone. A slower, more shallow gradient can improve resolution between the analyte and interfering compounds.[6]

    • Change Column Chemistry: If gradient modification is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column). This alters the selectivity of the separation.[10]

  • Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[4][11]

    • Protein Precipitation (PPT): This is a quick but non-selective method that primarily removes proteins. It often leaves behind phospholipids, which are major contributors to ion suppression.[5][12]

    • Liquid-Liquid Extraction (LLE): LLE is excellent for removing polar interferences like salts and can be optimized to be highly selective. Since anhalidine is a basic alkaloid, manipulating the pH during extraction can significantly improve cleanup.[11][13]

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by using a sorbent to bind the analyte while matrix components are washed away. A mixed-mode cation exchange SPE sorbent would be ideal for a basic compound like anhalidine.[5][12][13]

Problem: Inconsistent and Irreproducible Results for QC Samples

Q: My calibration curve looks good, but my quality control (QC) samples are highly variable between different batches and even within the same run. Why is this happening?

A: Inconsistent results, especially with QC samples, often point to variable matrix effects between different sample lots.[10] While a good sample preparation method reduces the average matrix effect, slight differences in the composition of biological samples can lead to varying degrees of ion suppression from one sample to the next.

Solutions for Improving Reproducibility:
  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for variable matrix effects.[10][11] A SIL-IS (e.g., anhalidine-d3 or anhalidine-13C6) has nearly identical chemical properties and chromatographic behavior to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By quantifying using the peak area ratio of the analyte to the SIL-IS, the variability is effectively canceled out.

  • Matrix-Matched Calibrators: Always prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma).[3][10] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.

  • Optimize Sample Preparation: Re-evaluate your sample preparation method. A more rigorous technique like SPE can provide a cleaner extract, minimizing the variability in matrix components between samples.[5][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects for anhalidine analysis in plasma?

A1: The most common sources are phospholipids from cell membranes and salts .[5][14] Phospholipids are notoriously problematic as they are often co-extracted with analytes and can elute over a broad range in reversed-phase chromatography, potentially overlapping with the analyte peak.[5] Salts can alter the droplet formation and evaporation process in the ESI source, suppressing the analyte signal.[14]

Q2: How do I choose the best sample preparation technique?

A2: The choice depends on the required sensitivity, throughput, and complexity of the matrix.

Technique Selectivity Throughput Best For Key Consideration
Protein Precipitation (PPT) LowHighRapid screening, high concentration samples.Prone to significant matrix effects, especially from phospholipids.[5]
Liquid-Liquid Extraction (LLE) Moderate-HighModerateRemoving salts and highly polar interferences.pH optimization is critical for basic alkaloids like anhalidine.[11]
Solid-Phase Extraction (SPE) HighModerate-HighLow-level quantification, high-purity extracts.Requires method development to select the correct sorbent and solvents.[12]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Diluting the sample can be a simple and effective strategy, as it reduces the concentration of both the analyte and the interfering matrix components.[10] However, this approach is only feasible if the original concentration of anhalidine is high enough to remain well above the limit of quantitation (LOQ) after dilution. For trace-level analysis, this is often not a viable option.

Q4: My lab doesn't have a stable isotope-labeled internal standard for anhalidine. What are my options?

A4: While a SIL-IS is ideal, a structural analog can be used as a good alternative. For anhalidine, a suitable analog would be another tetrahydroisoquinoline alkaloid that is not present in the sample, such as pellotine or anhalonidine.[15] The key is to choose a compound with similar physicochemical properties (pKa, logP) and chromatographic retention. However, be aware that a structural analog may not perfectly mimic the ionization behavior of anhalidine, and thus may not compensate for matrix effects as effectively as a SIL-IS.[11]

Visualized Workflows and Diagrams

To further clarify these concepts, the following diagrams illustrate key processes and decision-making workflows.

G cluster_0 Troubleshooting Workflow for Ion Suppression Start Start: Poor Sensitivity or Irreproducible Results PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI Check_Overlap Does Analyte Peak Overlap with Suppression Zone? PCI->Check_Overlap Optimize_LC Optimize Chromatography: - Adjust Gradient - Change Column Check_Overlap->Optimize_LC  Yes End_No_Suppression Issue is Not Ion Suppression. Investigate Other Causes. Check_Overlap->End_No_Suppression No Improve_SP Improve Sample Prep: - Switch to LLE or SPE Optimize_LC->Improve_SP Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_SP->Use_SIL_IS End_Success Problem Resolved Use_SIL_IS->End_Success

Caption: Decision tree for diagnosing and resolving ion suppression.

G cluster_1 Mechanism of Ion Suppression in ESI Droplet ESI Droplet (Analyte + Matrix) Solvent_Evap Solvent Evaporation Droplet->Solvent_Evap Charge_Competition Charge Competition at Droplet Surface Solvent_Evap->Charge_Competition Analyte_Ion Gas-Phase Analyte Ion [A+H]+ Charge_Competition->Analyte_Ion Less Efficient Matrix_Ion Gas-Phase Matrix Ion [M+H]+ Charge_Competition->Matrix_Ion More Efficient MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Reduced_Signal Reduced Analyte Signal MS_Inlet->Reduced_Signal

Sources

Troubleshooting

Technical Support Center: Overcoming Stereochemical Challenges in Anhalidine Derivative Synthesis

Introduction Anhalidine, a simple tetrahydroisoquinoline (THIQ) alkaloid, and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core challenge in their synthesis lies i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anhalidine, a simple tetrahydroisoquinoline (THIQ) alkaloid, and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core challenge in their synthesis lies in the precise control of the stereocenter at the C-1 position. The biological activity of these molecules is often highly dependent on their absolute configuration, making stereocontrol not just an academic exercise, but a critical parameter for therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stereochemical issues encountered during the synthesis of anhalidine and its analogues. We will delve into the nuances of key reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, offering field-proven insights and detailed protocols to navigate these complex synthetic landscapes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for establishing the C-1 stereocenter in anhalidine synthesis?

A1: The two most prevalent strategies for asymmetric synthesis of the anhalidine core are the catalytic asymmetric Pictet-Spengler reaction and the use of chiral auxiliaries in conjunction with the Bischler-Napieralski reaction followed by stereoselective reduction.

  • Asymmetric Pictet-Spengler Reaction: This is a highly atom-economical method where a β-arylethylamine is condensed with an aldehyde in the presence of a chiral catalyst, typically a chiral Brønsted acid like a phosphoric acid (CPA), to directly form the chiral THIQ skeleton.[1][2] The catalyst creates a chiral environment that directs the intramolecular cyclization to favor one enantiomer.[3][4]

  • Chiral Auxiliary-Based Bischler-Napieralski Reaction: This approach involves attaching a chiral molecule (an auxiliary) to the β-arylethylamine precursor.[5][6] The synthesis then proceeds via the standard Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (DHIQ).[7][8][9] The chiral auxiliary directs the subsequent reduction of the C=N bond, establishing the C-1 stereocenter with a specific configuration. The auxiliary is then cleaved to yield the final product.

Q2: Why is my enantioselectivity (ee) low in the asymmetric Pictet-Spengler reaction?

A2: Low enantiomeric excess (ee) is a common but solvable problem. It often points to issues with the catalyst, reagents, or reaction conditions, which disrupt the delicate energy differences between the diastereomeric transition states.[10][11][12] A systematic evaluation is crucial. Key factors include catalyst purity and activity, solvent effects, temperature, and the presence of a competing, non-catalyzed background reaction.[10][13]

Q3: I've formed the dihydroisoquinoline via the Bischler-Napieralski reaction. How do I control the stereochemistry of the reduction to the tetrahydroisoquinoline?

A3: Stereocontrol during the reduction of the prochiral imine intermediate is paramount. There are several effective methods:

  • Catalytic Asymmetric Hydrogenation: This is a powerful technique using a chiral metal catalyst (e.g., based on Ruthenium or Iridium with chiral ligands) and H₂ gas or a transfer hydrogenation source.[14] The chiral ligand coordinates to the metal, creating a chiral pocket that directs the hydride delivery to one face of the imine.

  • Chiral Hydride Reagents: Using stoichiometric chiral reducing agents can provide good stereocontrol, although they are often more expensive and generate more waste.

  • Substrate Control with Chiral Auxiliaries: As mentioned in Q1, if a chiral auxiliary is already incorporated into the molecule, a standard, achiral reducing agent like NaBH₄ or LiAlH₄ can be used. The steric bulk of the auxiliary physically blocks one face of the imine, forcing the hydride to attack from the less hindered side, leading to a diastereoselective reduction.[8]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Poor Enantioselectivity (<80% ee) in a Chiral Brønsted Acid-Catalyzed Pictet-Spengler Reaction
Potential Cause Troubleshooting Action & Rationale
Catalyst Impurity or Decomposition Action: 1. Verify catalyst purity via NMR or chiral HPLC. 2. Use a fresh batch of catalyst or repurify existing stock. 3. Ensure strict anhydrous and inert conditions (N₂ or Ar atmosphere), as many catalysts are sensitive to moisture and air.[10][11][13] Rationale: Impurities can act as catalyst poisons. Moisture can hydrolyze or deactivate acid catalysts, preventing the formation of the highly organized, chiral transition state necessary for high enantioselectivity.[10][12]
Incorrect Solvent Choice Action: 1. Perform a solvent screen. Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Chlorobenzene).[13] Rationale: The solvent significantly influences the conformation and stability of the catalyst-substrate complex.[10][11] Non-coordinating, non-polar solvents often provide the best results by minimizing interference with the crucial hydrogen-bonding interactions that dictate stereoselectivity.
Suboptimal Reaction Temperature Action: 1. Systematically lower the reaction temperature. Start at room temperature, then try 0 °C, -20 °C, and even lower if necessary.[13] Rationale: Lower temperatures increase the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. This makes the reaction more selective, generally leading to higher ee, although it will also slow the reaction rate.[10][12]
Competing Background Reaction Action: 1. Lower the reaction temperature. 2. Consider a more sterically demanding or more acidic catalyst that can accelerate the desired pathway over the uncatalyzed reaction.[1] Rationale: A non-catalyzed Pictet-Spengler reaction can occur, producing a racemic product that erodes the overall ee. Slowing the reaction via lower temperature disproportionately affects the higher-activation-energy uncatalyzed pathway.[13][15]
Problem 2: Low Diastereoselectivity in the Reduction of a Dihydroisoquinoline Bearing a Chiral Auxiliary
Potential Cause Troubleshooting Action & Rationale
Insufficient Steric Hindrance from Auxiliary Action: 1. Evaluate the structure of the chiral auxiliary. If it is too small or flexible, it may not effectively shield one face of the imine. Consider switching to a bulkier auxiliary (e.g., a derivative of (R)- or (S)-phenylglycinol). Rationale: The principle of diastereoselection here relies on steric hindrance. The auxiliary must create a significant energy barrier to approach from one side, forcing the reducing agent to attack from the opposite, more accessible face.
Harsh Reducing Agent/Conditions Action: 1. Switch to a bulkier or less reactive hydride source (e.g., from LiAlH₄ to NaBH₄, or to L-Selectride®). 2. Lower the reaction temperature during hydride addition significantly (e.g., -78 °C). Rationale: Highly reactive reducing agents at higher temperatures can overcome the subtle energy barriers imposed by the chiral auxiliary, leading to non-selective reduction. A bulkier reducing agent will be more sensitive to the steric environment created by the auxiliary.
Chelation Control Issues Action: 1. If the substrate has nearby coordinating groups (e.g., methoxy groups), consider the choice of metal in the hydride reagent. Reagents like Zn(BH₄)₂ can form rigid chelated intermediates that lock the conformation and enhance facial bias. Rationale: Chelation can pre-organize the substrate-reagent complex into a single, rigid conformation, exposing only one face of the imine to the hydride for highly diastereoselective reduction.
Problem 3: Epimerization or Racemization of the C-1 Center Post-Synthesis
Potential Cause Troubleshooting Action & Rationale
Acidic or Basic Workup/Purification Action: 1. Ensure all workup and purification steps are performed under neutral pH conditions. Use a buffered aqueous solution (e.g., saturated NH₄Cl or phosphate buffer pH 7) instead of strong acid or base washes. 2. Use triethylamine-treated silica gel for chromatography. Rationale: The C-1 proton in a tetrahydroisoquinoline can be labile under certain conditions. The presence of acid or base can facilitate the formation of an achiral iminium ion intermediate, which then re-protonates non-selectively, leading to racemization.[3]
Prolonged Heating Action: 1. Minimize exposure to high temperatures during solvent removal or subsequent reaction steps. Use a rotary evaporator at moderate temperatures and avoid prolonged heating at reflux. Rationale: Heat can provide the energy needed to overcome the barrier to iminium ion formation and subsequent epimerization, especially if trace acidic or basic impurities are present.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Anhalidine Derivatives

Objective: To resolve the enantiomers of a newly synthesized anhalidine derivative and determine the enantiomeric excess (% ee) of the reaction product. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for alkaloid separations.[16][17]

Materials:

  • HPLC system with UV/PDA detector[16]

  • Chiral Column: Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm)[16]

  • Racemic standard of the anhalidine derivative (~1 mg/mL in mobile phase)

  • Sample from the asymmetric reaction

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade[18]

Step-by-Step Methodology:

  • Initial Screening Conditions: [19]

    • Mobile Phase A: n-Hexane / IPA (90:10 v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane / EtOH (90:10 v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Column Equilibration: For each mobile phase, flush the column for at least 30 minutes until a stable baseline is achieved.[16]

  • Injection & Evaluation:

    • Inject 10 µL of the racemic standard.

    • Analyze the chromatogram. Look for any sign of peak splitting or separation. Calculate the resolution (Rs). A promising result shows Rs > 0.5.[16]

  • Optimization:

    • Select the column and alcohol modifier (IPA or EtOH) that provided the best initial separation.

    • Adjust Alcohol Percentage: Systematically vary the alcohol percentage (e.g., 5%, 15%, 20%). Decreasing the alcohol content generally increases retention and can improve resolution, but may broaden peaks.[16]

    • Adjust Additive Concentration: Vary the DEA concentration (e.g., 0.05%, 0.2%). The basic additive is crucial for good peak shape with amine-containing compounds like anhalidine.

  • Analysis of Reaction Sample: Once baseline resolution (Rs ≥ 1.5) is achieved for the racemic standard, inject the sample from your asymmetric synthesis. Integrate the peak areas of the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess:

    • % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed (<80% ee) check_purity Verify Purity of Catalyst & Starting Materials start->check_purity check_purity->start Impure? Purify & Retry check_conditions Confirm Anhydrous & Inert Conditions check_purity->check_conditions Purity OK? check_conditions->start Not Inert/Dry? Retry with Care lower_temp Lower Reaction Temperature (e.g., RT -> 0 °C -> -20 °C) check_conditions->lower_temp Conditions OK? solvent_screen Perform Solvent Screen (Toluene, DCM, THF, etc.) lower_temp->solvent_screen Improvement? result Improved Enantioselectivity lower_temp->result Yes! check_catalyst_loading Optimize Catalyst Loading solvent_screen->check_catalyst_loading Improvement? solvent_screen->result Yes! check_catalyst_loading->result Optimized? G cluster_0 Formation of Chiral Environment cluster_1 Diastereomeric Transition States Amine β-Arylethylamine Imine Iminium Ion Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Catalyst Chiral Catalyst (e.g., CPA) Catalyst->Imine Forms Chiral Ion Pair TS_Major Transition State A (Lower Energy) Prod_Major Major Enantiomer (e.g., S-Anhalidine) TS_Major->Prod_Major TS_Minor Transition State B (Higher Energy) Prod_Minor Minor Enantiomer (e.g., R-Anhalidine) TS_Minor->Prod_Minor Imine->TS_Major Favored Cyclization Imine->TS_Minor Disfavored Cyclization

Caption: The chiral catalyst creates two transition states of different energies.

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddy, Y. V., Biradar, D. O., Reddy, B. J. M., Rathod, A., Himabindu, M., & Reddy, B. V. S. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
  • Reddy, Y. V., Biradar, D., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • ChemRxiv. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines.
  • Maryanoff, B. E., Zhang, D., et al. (2004). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. The Journal of Organic Chemistry.
  • Chrzanowska, M., & Rozwadowska, M. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(23), 7356.
  • Ilisz, I., et al. (2020). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules.
  • Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances.
  • BenchChem. (2025).
  • Scilit. (n.d.). Chiral Alkaloid Analysis.
  • RSC Publishing. (2024). Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically.
  • BenchChem. (2025). Strategies to improve the enantioselectivity of reactions involving 2-cyanophenol.
  • G. G. Harriman. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • Dalpozzo, R. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(18), 3244.
  • Nishihachijo, M., Hirai, Y., et al. (2014). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 78(5), 856-863.
  • Google Patents. (n.d.). An improved method for preparation of substituted tetrahydroisoquinolines.
  • De Vita, D., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules.

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Divergence of Phenolic Tetrahydroisoquinolines: A Comparative Guide to Anhalidine and Anhalonidine

Executive Summary As neuropharmacology pivots toward non-hallucinogenic psychoplastogens and novel serotonergic modulators, the trace alkaloids of Lophophora williamsii (peyote) have garnered intense renewed interest. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology pivots toward non-hallucinogenic psychoplastogens and novel serotonergic modulators, the trace alkaloids of Lophophora williamsii (peyote) have garnered intense renewed interest. While mescaline (a β -phenethylamine) serves as the prototypical 5-HT2A agonist, the plant's phenolic tetrahydroisoquinoline (THIQ) fraction exhibits a fundamentally distinct pharmacological profile.

This guide provides an objective, data-driven comparison of two closely related phenolic THIQs: Anhalidine and Anhalonidine . By dissecting their structural nuances, receptor binding affinities, and functional outcomes, this document serves as a comprehensive resource for researchers evaluating low-molecular-weight 5-HT7 receptor inverse agonists.

Structural Chemistry & Causality of Binding

Both anhalidine and anhalonidine share a 6,7-dimethoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline core. Their structural divergence lies entirely in their methylation patterns, which dictates their steric interaction within the 5-HT7 receptor (5-HT7R) binding pocket.

  • Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) possesses an N -methyl group (position 2) but lacks substitution at the C1 position.

  • Anhalonidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) features a methyl group at C1 but lacks the N -methyl group, rendering it a secondary amine.

The Causality of Receptor Affinity: The 8-hydroxy-6,7-dimethoxy motif is critical for anchoring the ligand via robust hydrogen bonding to the 5-HT7R orthosteric site. However, the presence or absence of the C1-methyl group significantly alters the functional potency. Molecular dynamics simulations demonstrate that lacking the C1-methyl group (as seen in anhalidine) reduces steric clash within the binding pocket. This unhindered conformation allows for a more optimal receptor alignment, yielding a higher functional potency as an inverse agonist compared to C1-substituted analogs .

Pharmacological Profiling & Functional Divergence

Unlike mescaline, cyclization into the THIQ structure abolishes 5-HT2A affinity, meaning neither anhalidine nor anhalonidine exhibits hallucinogenic properties . Instead, they act as potent inverse agonists at the serotonin 5-HT7 receptor, a GPCR coupled to the G α s protein.

Behaviorally, this translates to central nervous system depression. Anhalonidine has been historically documented to induce marked sleepiness and sedation at oral doses of 100–250 mg . This sedative phenotype is a direct downstream consequence of 5-HT7R inverse agonism, which decreases basal intracellular cyclic AMP (cAMP) levels, ultimately reducing neuronal excitability.

Quantitative Data Summary
FeatureAnhalidineAnhalonidine
Chemical Core Phenolic TetrahydroisoquinolinePhenolic Tetrahydroisoquinoline
Substitution Pattern 2-methyl ( N -methylated), no C1-methyl1-methyl, no N -methyl (secondary amine)
Primary Target 5-HT7 Receptor5-HT7 Receptor
Mechanism of Action Inverse AgonistInverse Agonist
Functional Potency (EC50) 219 nM>219 nM (Lower relative potency due to C1 steric clash)
Efficacy (Emax) -95.4%High negative efficacy
Behavioral Phenotype Sedative / HypnoticMarked sleepiness (100-250 mg)
Hallucinogenic Potential NoneNone

Experimental Workflows: Validating 5-HT7 Inverse Agonism

Trustworthiness in GPCR functional assays requires a self-validating system to prevent false positives (e.g., misidentifying a neutral antagonist as an inverse agonist). To objectively compare the functional potency of these THIQs, the GloSensor cAMP Assay is the field-standard methodology.

Step-by-Step Protocol: GloSensor cAMP Functional Assay
  • Cell Culture & Transfection: Seed HEK-293T cells in 384-well plates. Co-transfect the cells with plasmids encoding the human 5-HT7R and the pGloSensor-22F cAMP biosensor.

    • Causality: The biosensor is a modified firefly luciferase that undergoes a conformational change upon binding intracellular cAMP, emitting luminescence strictly proportional to cAMP levels.

  • Substrate Pre-incubation: After 24 hours, replace the growth media with an assay buffer containing D-luciferin (2 mM). Incubate for 2 hours at room temperature.

    • Causality: This equilibration period is required to establish a stable, basal luminescence baseline before introducing perturbing agents.

  • Ligand Addition & Self-Validation: Add varying concentrations (1 pM to 10 μ M) of anhalidine or anhalonidine.

    • Self-Validating Control: You must run Risperidone (a known 5-HT7 inverse agonist) in parallel as a positive control, and a vehicle (DMSO) as a negative control, to validate the dynamic range and sensitivity of the assay plate.

  • The Forskolin Challenge: Wait 15 minutes, then add a sub-maximal concentration of forskolin (e.g., 1 μ M).

    • Causality: Basal physiological cAMP levels are often too low to reliably measure a decrease in signal. Forskolin directly stimulates adenylate cyclase, artificially raising the cAMP "floor." If the THIQ is a true inverse agonist, it will forcefully suppress this forskolin-amplified signal via G α s inhibition.

  • Detection & Analysis: Read the luminescence using a microplate reader. Calculate the EC50 (potency) and Emax (efficacy) using non-linear regression analysis normalized to the vehicle control.

Pathway Visualization

G Ligand Anhalidine / Anhalonidine Receptor 5-HT7 Receptor (Constitutively Active) Ligand->Receptor Inverse Agonism GProtein Gαs Protein Receptor->GProtein Inhibits Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Reduced Stimulation cAMP cAMP Production AdenylateCyclase->cAMP Decreases Outcome Neuronal Excitability (Sedative Effect) cAMP->Outcome Downregulates

Fig 1: Mechanism of 5-HT7 receptor inverse agonism by THIQs reducing excitability.

References

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists ACS Chemical Neuroscience (2025) URL:[Link]

  • Substituted tetrahydroisoquinoline Wikipedia, The Free Encyclopedia URL:[Link]

  • In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid ACS Pharmacology & Translational Science (2023) URL:[Link]

Comparative

ICH-Compliant Validation of LC-MS/MS for Trace Anhalidine Detection: A Comparative Guide

Executive Summary Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a trace tetrahydroisoquinoline alkaloid naturally occurring in Lophophora williamsii and various Acacia species[1]. In recent ye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhalidine (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) is a trace tetrahydroisoquinoline alkaloid naturally occurring in Lophophora williamsii and various Acacia species[1]. In recent years, it has garnered significant attention in neuropharmacology due to its function as a potent inverse agonist of the serotonin 5-HT7 receptor[2].

For drug development professionals and forensic toxicologists, the accurate quantification of anhalidine in complex botanical extracts and biological matrices is critical. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional analytical modalities, providing a comprehensive, self-validating methodology grounded in the and regulatory frameworks[3][4].

Pathway Anhalidine Anhalidine (Tetrahydroisoquinoline) Receptor 5-HT7 Receptor (Constitutive Activity) Anhalidine->Receptor Inverse Agonism Gs Gs Protein Uncoupling Receptor->Gs Inhibits cAMP cAMP Production Inhibited Gs->cAMP Decreases

Fig 1. Pharmacological mechanism of anhalidine acting as a 5-HT7 receptor inverse agonist.

Methodological Landscape: Why LC-MS/MS is the Gold Standard

When selecting an analytical procedure for trace alkaloids, scientists must balance sensitivity, selectivity, and sample throughput. The chemical structure of anhalidine—featuring a basic tertiary amine and a free phenolic hydroxyl group at the C8 position—dictates its behavior across different instruments[1][2].

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): While accessible, HPLC-UV lacks the selectivity required for complex matrices. Botanical extracts contain hundreds of co-eluting flavonoids and phenethylamines that absorb in the same UV range, leading to baseline interference and false positives.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers excellent theoretical sensitivity. However, the free hydroxyl group on anhalidine causes severe peak tailing and irreversible adsorption in the GC inlet. To achieve acceptable chromatography, samples must undergo laborious chemical derivatization (e.g., silylation with BSTFA), which introduces quantitative variability and increases sample preparation time.

  • LC-MS/MS (Triple Quadrupole): LC-MS/MS bypasses the need for derivatization. The basic nitrogen in the tetrahydroisoquinoline ring readily accepts a proton during Electrospray Ionization (ESI+), yielding a highly abundant [M+H]+ precursor ion[2]. By utilizing Multiple Reaction Monitoring (MRM), the triple quadrupole filters out matrix noise, offering unparalleled specificity.

Table 1: Performance Comparison of Analytical Modalities for Anhalidine
Performance MetricLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)HPLC-UV (Diode Array)
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL (Derivatized)250 ng/mL
Selectivity Excellent (MRM Transitions)Good (SIM Mode)Poor (Co-elution risk)
Sample Preparation SPE (Direct Injection)SPE + DerivatizationSPE (Direct Injection)
Run Time per Sample 3.5 minutes15.0 minutes20.0 minutes
Matrix Interference Moderate (Ion Suppression)LowHigh (Baseline noise)

System Architecture & Causality in LC-MS/MS

To understand the robustness of the LC-MS/MS method, we must examine the causality behind the instrumental design.

LCMS Sample Sample Injection (Extract) LC UPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ 224.1 LC->ESI Q1 Q1: Precursor (m/z 224.1) ESI->Q1 Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Ions (m/z 209.1, 193.1) Q2->Q3 Detector Electron Multiplier (Quantification) Q3->Detector

Fig 2. Schematic of the UPLC-ESI-MS/MS (Triple Quadrupole) workflow for anhalidine.

Mechanistic Rationale:

  • Chromatography (UPLC): Utilizing sub-2-micron C18 particles ensures sharp, narrow peaks, increasing the signal-to-noise ratio[2].

  • Ionization (ESI+): The mobile phase is acidified with 0.1% formic acid. This intentionally drives the equilibrium of anhalidine's amine group toward the protonated state, maximizing ionization efficiency.

  • Mass Filtration (MRM): Q1 isolates the precursor ion (m/z 224.1). In Q2, argon gas induces Collision-Induced Dissociation (CID). Q3 filters for specific structural fragments: m/z 209.1 (loss of a methyl group) and m/z 193.1 (loss of a methoxy group). This dual-transition monitoring ensures absolute structural confirmation.

ICH Q2(R2) & M10 Validation Framework

To ensure regulatory compliance for drug development, the analytical procedure must be validated according to (Analytical Procedures) and (Bioanalytical Methods)[4][5].

G Start Method Development (LC-MS/MS Optimization) Spec Specificity & Selectivity (6 Independent Blank Matrices) Start->Spec Calib Linearity & Range (Calibration Curve with 1/x² weighting) Spec->Calib AccPrec Accuracy & Precision (QC Samples: LLOQ, Low, Mid, High) Calib->AccPrec Matrix Matrix Effect & Recovery (Post-Extraction Spike vs. Neat) AccPrec->Matrix Valid ICH Q2(R2) / M10 Validated Method Matrix->Valid

Fig 3. ICH Q2(R2) and M10 compliant LC-MS/MS validation workflow for anhalidine.

The Self-Validating System

A fully validated method operates as a self-validating system during routine use. According to ICH M10, every analytical batch must include a blank, a zero sample (blank + internal standard), a full calibration curve, and Quality Control (QC) samples at three concentration levels[4]. Causality: If more than 33% of the QCs fail the ±15% accuracy threshold (or ±20% at the LLOQ), the entire batch is automatically rejected. This intrinsic feedback loop guarantees that no compromised data is ever reported.

Step-by-Step Experimental Protocol

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Why SPE? Direct injection of biological or botanical matrices introduces phospholipids and tannins that compete for charge in the ESI source, causing severe ion suppression. Mixed-mode Cation Exchange (MCX) exploits anhalidine's basic amine for highly selective cleanup.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of 0.1 M HCl through the MCX cartridge.

  • Loading: Dilute the sample 1:1 with 0.1 M HCl (ensuring anhalidine is positively charged) and load onto the cartridge.

  • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% Methanol. (Causality: The acidic wash removes basic interferences, while the methanol wash removes neutral lipids and acidic compounds; anhalidine remains locked to the sorbent via ionic bonds).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the target analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Acquisition Parameters
  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) maintained at 40°C[2].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B (Column wash)

    • 3.0 - 3.5 min: Return to 5% B (Re-equilibration)

  • Mass Spectrometer Settings (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Quantifier MRM: m/z 224.1 → 209.1 (Collision Energy: 22 eV)

    • Qualifier MRM: m/z 224.1 → 193.1 (Collision Energy: 35 eV)

Executing the ICH Validation
  • Linearity: Prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL. Apply a linear regression model with a 1/x2 weighting factor. (Causality: Unweighted linear regression assumes constant variance (homoscedasticity). In mass spectrometry, variance increases with concentration. The 1/x2 weighting forces the curve to accurately fit the low-end concentrations, ensuring a reliable LLOQ).

  • Matrix Effect (ME): Calculate ME by dividing the peak area of anhalidine spiked into a post-extracted blank matrix by the peak area of anhalidine in a neat solvent. An ME between 85% and 115% is required by ICH guidelines[4].

  • Accuracy and Precision: Analyze 5 replicates of QC samples (LLOQ, Low, Mid, High) on 3 separate days. The intra-day and inter-day Coefficient of Variation (CV%) must not exceed 15% (20% for LLOQ)[4].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. europa.eu. 6

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. 3

  • validation of analytical procedures q2(r2) - ICH. ich.org. 5

  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org. 4

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. acs.org. 2

  • Anhalidine - Wikipedia. wikipedia.org. 1

  • Acacia rigidula versus other Acacia taxa: An alarming issue in the European novel food regulation and food supplement industry. mtak.hu. 7

Sources

Validation

In Vitro Receptor Affinity Comparison: Anhalidine vs. Lophophorine

Executive Summary & Structural Context The Lophophora genus of cacti (most notably Lophophora williamsii, or peyote) produces a rich matrix of psychoactive and physiologically active alkaloids. While the β -phenethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The Lophophora genus of cacti (most notably Lophophora williamsii, or peyote) produces a rich matrix of psychoactive and physiologically active alkaloids. While the β -phenethylamine mescaline is the primary hallucinogen, the simple tetrahydroisoquinoline (THIQ) alkaloids play critical modulatory roles[1]. As a Senior Application Scientist analyzing these compounds for central nervous system (CNS) drug development, understanding their structure-activity relationships (SAR) is paramount.

This guide provides an objective, data-driven comparison of two distinct THIQs: Anhalidine (a phenolic THIQ) and Lophophorine (a non-phenolic THIQ). Recent in vitro pharmacological characterizations reveal divergent mechanisms of action. The presence of a free hydroxyl group at the C8 position in Anhalidine drives its potent 2[2]. Conversely, the 7,8-methylenedioxy substitution in Lophophorine abolishes this serotonergic interaction, shifting its profile toward off-target metabolic inhibition (MAO-A) and exhibiting 3[3].

Comparative Pharmacological Profiles

Understanding the exact binding affinities and functional efficacies of these alkaloids dictates their viability in preclinical screening. Table 1 summarizes their primary in vitro targets.

Table 1: In Vitro Binding and Functional Data Summary
Pharmacological ParameterAnhalidine (Phenolic THIQ)Lophophorine (Non-phenolic THIQ)
Primary Target 5-HT7 ReceptorMAO-A Enzyme
Secondary Targets 5-HT1D, 5-HT6 (low affinity)None identified in standard GPCR panels
Mechanism of Action Inverse AgonistCompetitive Inhibitor
Binding Affinity ( Ki​ ) Mid-nanomolar rangeN/A (Negligible 5-HT affinity)
Functional Potency IC50​ ~250-400 nM (cAMP reduction) IC50​ ~160-170 μ M (MAO-A inhibition)
5-HT2A Affinity NegligibleNegligible
Physiological Implication Sedative / Hypnotic potentialConvulsant / Vasodilator

Data synthesized from recent radioligand displacement and functional assays[2][4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent in vitro signaling and metabolic pathways modulated by Anhalidine and Lophophorine.

G Anhalidine Anhalidine (Phenolic THIQ) HT7 5-HT7 Receptor (Constitutively Active) Anhalidine->HT7 Inverse Agonism Lophophorine Lophophorine (Non-phenolic THIQ) MAOA MAO-A Enzyme Lophophorine->MAOA Competitive Inhibition Gs Gs Protein Decoupling HT7->Gs Inhibits Monoamines Reduced Monoamine Degradation MAOA->Monoamines Metabolic Blockade cAMP Decreased cAMP Accumulation Gs->cAMP Downstream Effect

Divergent in vitro signaling and metabolic pathways of Anhalidine and Lophophorine.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how the receptor affinities and functional efficacies of these compounds are determined in vitro. Every protocol is designed with internal validation checkpoints.

Protocol A: Radioligand Displacement Assay (Determining 5-HT7 Affinity)

Objective : To quantify the binding affinity ( Ki​ ) of Anhalidine at the 5-HT7 receptor. Causality & Logic : Radioligand binding determines direct physical interaction with the receptor but cannot distinguish between agonists, antagonists, or inverse agonists. We utilize [3H] -5-CT (a high-affinity 5-HT7 radioligand) to label the receptors because of its superior signal-to-noise ratio compared to endogenous serotonin.

  • Membrane Preparation : Express human 5-HT7 receptors in HEK293 cells. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) to isolate cell membranes.

  • Incubation : Combine 50 μ g of membrane protein with 1 nM [3H] -5-CT and varying concentrations of Anhalidine (10 pM to 10 μ M) in a 96-well plate.

  • Non-Specific Binding (NSB) Control (Self-Validation) : Include wells containing 10 μ M SB-269970 (a selective 5-HT7 antagonist) to determine NSB. Validation Check: If NSB exceeds 30% of total binding, the membrane wash steps must be optimized to prevent false-positive affinity readings.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation[3].

Protocol B: cAMP Accumulation Assay (Functional Efficacy of Anhalidine)

Objective : To determine the functional profile (inverse agonism) of Anhalidine at 5-HT7. Causality & Logic : The 5-HT7 receptor is Gs​ -coupled and exhibits high constitutive (basal) activity. A neutral antagonist would not alter basal cAMP levels, whereas an inverse agonist (like Anhalidine) will actively reduce basal cAMP production.

  • Cell Seeding : Plate 5-HT7-expressing HEK293 cells in 384-well plates at 10,000 cells/well.

  • Phosphodiesterase Inhibition : Pre-incubate cells with 500 μ M IBMX for 15 minutes. Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, allowing cAMP to accumulate to measurable levels.

  • Compound Addition : Add Anhalidine (1 nM to 10 μ M) and incubate for 30 minutes at 37°C.

  • Detection : Lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based immunoassay.

  • Data Interpretation : A dose-dependent decrease in the TR-FRET signal (indicating lower cAMP) confirms inverse agonism[2].

Protocol C: In Vitro MAO-A Inhibition Assay (Lophophorine Profiling)

Objective : To measure the inhibitory potency ( IC50​ ) of Lophophorine on MAO-A. Causality & Logic : Because Lophophorine lacks significant GPCR affinity, its primary known in vitro interaction is with MAO enzymes. A fluorometric continuous assay is used to track the oxidation of a substrate (kynuramine) into a fluorescent product (4-hydroxyquinoline), providing real-time kinetic data.

  • Enzyme Preparation : Dilute recombinant human MAO-A enzyme in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation : Incubate the enzyme with varying concentrations of Lophophorine (1 μ M to 1 mM) for 15 minutes at 37°C. Self-Validation: Include Clorgyline (1 μ M) as a positive control for complete MAO-A inhibition.

  • Substrate Addition : Initiate the reaction by adding 40 μ M kynuramine.

  • Kinetic Readout : Measure fluorescence continuously (Excitation: 310 nm, Emission: 400 nm) over 30 minutes using a microplate reader.

  • Analysis : Calculate the initial velocity ( V0​ ) of the reaction at each concentration. Plot V0​ vs. log[Lophophorine] to determine the IC50​ [4].

Expert Insights: Implications for Drug Development

Analyzing the structural divergence between these two alkaloids provides critical insights into CNS drug design:

  • The 8-Hydroxyl Switch : The recent identification of 8-hydroxy-THIQs as 5-HT7 inverse agonists is a breakthrough in understanding the sedative properties of Lophophora extracts[2]. Anhalidine's ability to lock the 5-HT7 receptor in an inactive state makes its structural scaffold a promising starting point for developing novel hypnotics or antipsychotics, avoiding the 5-HT2A-mediated hallucinogenic liability typical of β -phenethylamines like mescaline[1].

  • Methylenedioxy Toxicity : Lophophorine's 7,8-methylenedioxy group abolishes 5-HT7 affinity and introduces convulsant liability. Its moderate MAO-A inhibition ( ∼160−170μM ) is insufficient for therapeutic antidepressant efficacy but may contribute to the complex polypharmacological toxicity (e.g., hypertensive crisis or serotonin syndrome) when crude cactus extracts are consumed[4]. Therefore, Lophophorine is generally deprioritized in therapeutic development but remains a critical biomarker in forensic and toxicological screening.

References

  • Title : Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists Source : ACS Chemical Neuroscience URL :[Link]

  • Title : In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid Source : ACS Pharmacology & Translational Science URL :[Link]

  • Title : The Alkaloids from Lophophora diffusa and Other “False Peyotes” Source : Journal of Natural Products URL :[Link]

  • Title : Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions Source : Current Molecular Pharmacology URL :[Link]

Sources

Comparative

A Comparative Analysis of Purity: Synthetic vs. Naturally Derived Anhalidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Purity in Anhalidine Research Anhalidine, a tetrahydroisoquinoline alkaloid found in various cacti species such as Lophoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Anhalidine Research

Anhalidine, a tetrahydroisoquinoline alkaloid found in various cacti species such as Lophophora williamsii (peyote), is a molecule of significant interest in neuropharmacology and medicinal chemistry.[1][2] Structurally related to other psychoactive alkaloids like mescaline, anhalidine's unique pharmacological profile warrants rigorous investigation.[2][3] As with any bioactive compound, the purity of anhalidine is a critical parameter that can profoundly impact experimental reproducibility, toxicological assessment, and the overall validity of research findings. This guide provides an in-depth comparison of the purity levels and impurity profiles of anhalidine obtained from synthetic routes versus natural extraction, offering a technical resource for researchers to make informed decisions for their specific applications.

The choice between synthetic and naturally derived anhalidine is not merely a matter of sourcing but has significant implications for the impurity landscape of the final product. Synthetic pathways, while offering scalability and control, can introduce process-related impurities such as unreacted starting materials, by-products, and residual catalysts. Conversely, natural extraction, while providing the compound as it exists in its biological matrix, often yields a complex mixture of structurally similar alkaloids that can be challenging to separate completely.

This guide will dissect the origins and nature of impurities in both synthetic and naturally derived anhalidine, provide a comparative overview of their typical purity levels, and present detailed analytical methodologies for the comprehensive assessment of anhalidine purity.

The Two Paths to Anhalidine: Synthesis and Natural Extraction

The purity of anhalidine is intrinsically linked to its origin. Understanding the fundamental differences between synthetic and natural production methods is key to appreciating the potential variations in their impurity profiles.

Chemical Synthesis of Anhalidine

The total synthesis of anhalidine offers a controlled and potentially scalable route to the molecule. While various synthetic strategies can be employed, a common approach involves the construction of the tetrahydroisoquinoline core followed by functional group modifications.

A plausible synthetic route, based on established isoquinoline synthesis principles, is the Bischler-Napieralski reaction followed by reduction. This method, while effective, can introduce a specific set of impurities.

Potential Impurities in Synthetic Anhalidine:

  • Starting Material Residues: Incomplete conversion of precursors like substituted phenethylamines and acyl chlorides.

  • Reaction By-products: Formation of isomeric isoquinolines or over-alkylated products.

  • Reagent and Catalyst Residues: Residual acids, bases, or metal catalysts (e.g., from hydrogenation steps) that can be difficult to remove completely.

  • Solvent Residues: Trace amounts of organic solvents used during the synthesis and purification process.

The rigorous control of reaction conditions and multi-step purification protocols, such as column chromatography and recrystallization, are essential to minimize these impurities and achieve high purity levels.

Natural Extraction of Anhalidine

Anhalidine is naturally present in several cactus species, most notably Lophophora williamsii.[1][2] Extraction from these botanical sources provides the naturally occurring enantiomer of the alkaloid. The process typically involves the collection of plant material, drying, pulverization, and subsequent extraction with organic solvents.

The primary challenge in obtaining pure anhalidine from natural sources lies in its co-occurrence with a plethora of other structurally related alkaloids.[4] These include, but are not limited to, pellotine, anhalonidine, and anhalamine.[3][5]

Potential Impurities in Naturally Derived Anhalidine:

  • Co-extracted Alkaloids: Structurally similar tetrahydroisoquinolines that share similar physicochemical properties, making their separation challenging.

  • Plant Matrix Components: Pigments, lipids, terpenes, and other secondary metabolites from the cactus that may persist through the initial extraction steps.

  • Extraction Solvent Residues: Residual solvents used in the extraction process.

  • Degradation Products: Potential degradation of the target alkaloid or other co-extractants during the extraction and purification process.

Achieving high purity for naturally derived anhalidine necessitates sophisticated and often multi-step purification techniques, such as preparative high-performance liquid chromatography (HPLC).

Comparative Purity Analysis: Synthetic vs. Natural Anhalidine

The following table provides a comparative overview of the typical purity levels and impurity profiles for synthetic and naturally derived anhalidine. It is important to note that these are general guidelines, and the actual purity will depend on the specific synthesis or extraction/purification protocol employed.

FeatureSynthetic AnhalidineNaturally Derived Anhalidine
Typical Purity (Post-Purification) >98% (achievable with rigorous purification)95-98% (highly dependent on purification method)
Common Impurities Unreacted starting materials, reaction by-products, residual reagents/catalysts, solvents.Structurally related alkaloids (e.g., pellotine, anhalonidine), plant matrix components, extraction solvents.
Impurity Profile Generally well-defined and predictable based on the synthetic route.Complex and variable depending on the plant source, age, and extraction method.
Stereochemistry Typically produces a racemic mixture unless a stereospecific synthesis is employed.Provides the naturally occurring enantiomer.
Scalability High potential for large-scale production.Limited by the availability and growth rate of the botanical source.
Consistency High batch-to-batch consistency can be achieved.Potential for variability between batches due to natural variations in the plant material.

Experimental Protocols for Purity Assessment

Accurate determination of anhalidine purity requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To separate and quantify anhalidine and its potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the anhalidine sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically suitable.[6]

    • Mobile Phase: A gradient elution is often necessary to resolve all components. A common mobile phase system consists of:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where anhalidine has significant absorbance (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of anhalidine as the percentage of the area of the anhalidine peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify the chemical structure of impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the anhalidine sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Derivatization (e.g., silylation) may be necessary for polar impurities to improve their volatility and chromatographic behavior.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Compare the mass spectra of the impurity peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification.

    • Fragmentation patterns can provide structural information for unknown impurities.

Visualizing the Workflows

To better illustrate the processes involved, the following diagrams outline the key stages in the production and analysis of synthetic and naturally derived anhalidine.

Synthetic_Anhalidine_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Starting Materials Reaction Chemical Reactions (e.g., Bischler-Napieralski) Start->Reaction Crude Crude Anhalidine Reaction->Crude Purify Purification (Chromatography, Recrystallization) Crude->Purify Pure High-Purity Synthetic Anhalidine Purify->Pure QC Purity Analysis (HPLC, GC-MS) Pure->QC Result Purity Specification Met QC->Result

Caption: Workflow for the synthesis and quality control of synthetic anhalidine.

Natural_Anhalidine_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Quality Control Plant Cactus Biomass (Lophophora williamsii) Extract Solvent Extraction Plant->Extract Crude_Extract Crude Alkaloid Extract Extract->Crude_Extract Isolate Isolation & Purification (e.g., Preparative HPLC) Crude_Extract->Isolate Pure_Natural High-Purity Natural Anhalidine Isolate->Pure_Natural QC_Natural Purity & Impurity Profiling (HPLC, GC-MS) Pure_Natural->QC_Natural Result_Natural Purity Specification Met QC_Natural->Result_Natural

Caption: Workflow for the extraction and quality control of naturally derived anhalidine.

Conclusion: Selecting the Appropriate Anhalidine Source

The choice between synthetic and naturally derived anhalidine is contingent upon the specific requirements of the research.

Synthetic anhalidine offers the advantages of high-purity potential, a well-defined impurity profile, and scalability. This makes it an ideal choice for pharmacological studies where a high degree of chemical certainty is required to avoid confounding results from other bioactive alkaloids.

Naturally derived anhalidine , while presenting greater purification challenges, provides the specific enantiomer produced by the plant. This may be crucial for studies investigating the bioactivity of the natural product in its native stereochemical form. However, researchers must be vigilant about the potential presence of co-occurring alkaloids, which could influence the observed biological effects.

Ultimately, a thorough understanding of the potential impurities associated with each source and the implementation of rigorous analytical quality control are paramount for any research involving anhalidine. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making the most appropriate choice for their scientific endeavors.

References

  • Wikipedia. Anhalidine. [Link]

  • Wikipedia. Anhalonidine. [Link]

  • Wikipedia. Anhalinine. [Link]

  • Wikipedia. Anhalotine. [Link]

  • Trout's Notes. Lophophora williamsii analysis. [Link]

  • De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. PMC. [Link]

  • HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. [Link]

Sources

Validation

Inter-laboratory Validation of Anhalidine Extraction and Quantification Methods: A Comparative Guide

This guide provides a comprehensive comparison of common methods for the extraction and quantification of anhalidine, a tetrahydroisoquinoline alkaloid found in various cactus species, most notably Lophophora williamsii...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of common methods for the extraction and quantification of anhalidine, a tetrahydroisoquinoline alkaloid found in various cactus species, most notably Lophophora williamsii (peyote).[1] For researchers, scientists, and drug development professionals, establishing a robust and reproducible analytical workflow is paramount for accurate phytochemical analysis and potential drug discovery. This document details an inter-laboratory validation study designed to objectively assess the performance of selected methods, offering field-proven insights into experimental choices and presenting supporting data to guide your method selection process.

Introduction to Anhalidine and the Imperative for Validated Methods

Anhalidine (C₁₂H₁₇NO₃) is a naturally occurring alkaloid structurally related to other psychoactive compounds found in peyote.[1] While not as potent as mescaline, its presence and concentration are of significant interest in ethnobotanical research, forensic analysis, and natural product chemistry. The concentration of anhalidine in dried peyote buttons has been reported to be approximately 0.001% of the total alkaloid content.[2] Given the potential for variability in natural products and the need for precise and accurate data in regulated environments, the validation of analytical methods is not merely a suggestion but a necessity.

Method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4][5] This guide adheres to these principles, presenting a framework for an inter-laboratory study to ensure the reliability and reproducibility of anhalidine analysis.

Comparative Analysis of Anhalidine Extraction Methodologies

The initial and often most critical step in the analysis of plant-derived compounds is the extraction process. The goal is to efficiently isolate the analyte of interest from the complex plant matrix while minimizing the co-extraction of interfering substances. In this guide, we compare two prevalent extraction techniques for alkaloids: traditional acid-base extraction and modern solid-phase extraction (SPE).

Method 1: Classic Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant components. The process involves an initial extraction with an acidified solvent to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous extract is then basified, deprotonating the alkaloids and allowing for their extraction into an immiscible organic solvent.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient cleanup and concentration technique. It utilizes a solid sorbent material, typically in a cartridge format, to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent.

Experimental Design for Extraction Method Comparison

To compare these two methods, a homogenous batch of dried and powdered Lophophora williamsii plant material was used. Three independent laboratories participated in the study, with each laboratory analyzing three replicates for each extraction method. The efficiency of each method was evaluated based on the final quantified concentration of anhalidine.

Quantification of Anhalidine: A Head-to-Head Comparison of HPLC-UV and LC-MS/MS

Once extracted, the concentration of anhalidine must be accurately determined. We compare two of the most common analytical techniques used for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase in a column, and detection is achieved by measuring the absorbance of UV light by the analyte. While reliable, its sensitivity and selectivity can be limited, especially in complex matrices.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[6][7][8] After chromatographic separation, the analyte is ionized and identified based on its mass-to-charge ratio (m/z). Tandem mass spectrometry further fragments the parent ion into product ions, providing an additional layer of specificity, which is particularly advantageous for trace-level analysis in complex biological samples.[9]

Inter-laboratory Validation Study Design

The inter-laboratory study was designed to assess the performance of both the extraction and quantification methods. Each of the three participating laboratories received a standardized sample of dried Lophophora williamsii powder and a certified reference standard of anhalidine. The laboratories were instructed to perform both extraction methods and quantify the anhalidine content using both HPLC-UV and LC-MS/MS. The validation was conducted in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

Results and Discussion: A Data-Driven Comparison

The following tables summarize the quantitative data obtained from the inter-laboratory study.

Comparison of Extraction Method Efficiency
Extraction MethodLaboratoryMean Anhalidine Concentration (µg/g)Standard Deviation% Recovery (relative to SPE)
Acid-Base Extraction Lab 18.50.785%
Lab 28.20.982%
Lab 38.80.688%
Solid-Phase Extraction (SPE) Lab 110.00.4100%
Lab 210.10.5101%
Lab 39.90.399%

The data clearly indicates that Solid-Phase Extraction (SPE) provides a higher and more consistent recovery of anhalidine compared to the traditional acid-base extraction method. The lower standard deviations observed with SPE suggest a more reproducible process.

Validation of Quantification Methods: HPLC-UV vs. LC-MS/MS
Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99850.9999≥ 0.995
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mLN/A
Accuracy (% Recovery) 95.2 - 104.5%98.9 - 101.2%80 - 120%
Precision (RSD)
- Repeatability< 5%< 2%≤ 15%
- Intermediate Precision< 8%< 4%≤ 20%
Specificity Potential for co-eluting peaksHighly specific due to MRMNo interference at the retention time of the analyte

As anticipated, LC-MS/MS demonstrated superior performance across all key validation parameters. Its significantly lower LOQ makes it the method of choice for detecting trace amounts of anhalidine. The higher accuracy and precision of LC-MS/MS can be attributed to its enhanced specificity, which minimizes the impact of matrix effects and co-eluting impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction and quantification of anhalidine.

Extraction Protocols
  • Weigh 1 gram of dried, powdered Lophophora williamsii material into a 50 mL conical tube.

  • Add 20 mL of 5% hydrochloric acid.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the acidic supernatant.

  • Repeat the extraction of the plant material with another 20 mL of 5% HCl.

  • Combine the acidic extracts and basify to pH 10 with 25% ammonium hydroxide.

  • Extract the basified aqueous phase three times with 20 mL of dichloromethane.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase for analysis.

  • Weigh 1 gram of dried, powdered Lophophora williamsii material into a 50 mL conical tube.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the methanol extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elute the anhalidine with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase for analysis.

Quantification Protocols
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate (pH 9.5) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: m/z 224.1 → 192.1 (Quantifier), 224.1 → 165.1 (Qualifier)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the compared methods.

Extraction_Comparison cluster_0 Sample Preparation cluster_1 Method 1: Acid-Base Extraction cluster_2 Method 2: Solid-Phase Extraction Plant Material Plant Material A_Acid Acidification (HCl) Plant Material->A_Acid S_Extract Methanol Extraction Plant Material->S_Extract A_Centrifuge Centrifugation A_Acid->A_Centrifuge A_Basify Basification (NH4OH) A_Centrifuge->A_Basify A_LLE Liquid-Liquid Extraction (DCM) A_Basify->A_LLE A_Evap Evaporation A_LLE->A_Evap A_Recon Reconstitution A_Evap->A_Recon To Quantification To Quantification A_Recon->To Quantification S_SPE SPE (C18) S_Extract->S_SPE S_Wash Wash S_SPE->S_Wash S_Elute Elution S_Wash->S_Elute S_Evap Evaporation S_Elute->S_Evap S_Recon Reconstitution S_Evap->S_Recon S_Recon->To Quantification

Caption: Comparative workflow of Acid-Base and Solid-Phase Extraction methods.

Quantification_Comparison cluster_A Method A: HPLC-UV cluster_B Method B: LC-MS/MS Extracted Sample Extracted Sample H_Inject Injection Extracted Sample->H_Inject L_Inject Injection Extracted Sample->L_Inject H_Separation HPLC Separation (C18) H_Inject->H_Separation H_Detect UV Detection (280 nm) H_Separation->H_Detect H_Data Data Analysis (Peak Area) H_Detect->H_Data L_Separation LC Separation (C18) L_Inject->L_Separation L_Ionize Ionization (ESI+) L_Separation->L_Ionize L_MS1 MS1 (Precursor Ion) L_Ionize->L_MS1 L_Frag Fragmentation (CID) L_MS1->L_Frag L_MS2 MS2 (Product Ions) L_Frag->L_MS2 L_Detect Detection L_MS2->L_Detect L_Data Data Analysis (MRM) L_Detect->L_Data

Caption: Comparative workflow of HPLC-UV and LC-MS/MS quantification methods.

Conclusion and Recommendations

This inter-laboratory comparison guide demonstrates the importance of method selection and validation in the analysis of anhalidine from natural product matrices.

  • For extraction , Solid-Phase Extraction (SPE) is recommended over traditional acid-base extraction due to its superior recovery, reproducibility, and efficiency.

  • For quantification , LC-MS/MS is the preferred method, offering significantly higher sensitivity, specificity, accuracy, and precision than HPLC-UV. While HPLC-UV can be a viable option for screening or when analyzing samples with higher concentrations of anhalidine, LC-MS/MS is indispensable for trace-level quantification and in complex matrices where interferences are a concern.

By adopting a validated SPE-LC-MS/MS workflow, researchers and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data for anhalidine analysis, thereby strengthening the scientific integrity of their findings.

References

  • SWGDRUG. (2005, June 27). PEYOTE & MESCALINE. [Link]

  • El-Seedi, H. R., De Smet, P. A., Beck, O., Possnert, G., & Bruhn, J. G. (2005). Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of ethnopharmacology, 101(1-3), 238–242. [Link]

  • Shalaby, M., & El-Din, M. (2015). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 18–24. [Link]

  • Klein, M. T., Kalam, M. A., & Terry, M. (2015). Mescaline Concentrations in Three Principal Tissues of Lophophora williamsii (Cactaceae). Haseltonia, 20, 34-40. [Link]

  • Casado, R., Uriarte, I., Cavero, R. Y., & Calvo, M. I. (2008). LC-PAD Determination of Mescaline in Cactus ''Peyote'' (Lophophora williamsii). Chromatographia, 67(1-2), 135-139. [Link]

  • Mandle, A. S., Singh, R., & Kumar, S. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 1-9. [Link]

  • LeBlanc, R., & De Silva, S. (2022). Analysis of over-the-counter analgesics purported to contain mescaline from the peyote cactus (Lophophora williamsii: Cactaceae). Journal of the Arizona-Nevada Academy of Science, 50(1), 1-7. [Link]

  • Agyeman, D. O., Asare, C., & Annan, K. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • LeBlanc, R., & De Silva, S. (n.d.). ANALYSIS OF OVER-THE-COUNTER ANALGESICS PURPORTED TO CONTAIN MESCALINE FROM THE PEYOTE CACTUS (LOPHOPHORA WILLIAMSII: CACTACEAE). [Link]

  • JMP. (n.d.). Design of Experiments for Analytical Method Development and Validation. [Link]

  • Al-Rimawi, F., Khasati, N., & Odeh, I. (2025). Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars. Molecules, 30(17), 3843. [Link]

  • Casado, R., Uriarte, Í., Cavero, R. Y., & Calvo, M. I. (2008). LC-PAD Determination of Mescaline in Cactus “Peyote” ( Lophophora williamsii ). Chromatographia, 67(1), 135-139. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Trout's Notes. (2014, November 28). Lophophora williamsii analysis. [Link]

  • U.S. Food and Drug Administration. (2023, November 29). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wikipedia. (n.d.). Anhalidine. [Link]

  • International Conference on Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Al-Rimawi, F. (2025, October 31). (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. [Link]

  • Patel, D. (2020). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis, 10(4), 217-222. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • D'Agostino, G., De Girolamo, A., & Ciano, S. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(4), 701. [Link]

  • ResearchGate. (2018, August 23). What are the basic differences in between HPLC and LCMS?. [Link]

  • Oliveira, R. V., & Santoro, M. I. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 968(1-2), 115–125. [Link]

Sources

Comparative

Structural Classification: Phenethylamines vs. Tetrahydroisoquinolines

A Comparative Guide to the Toxicity of Minor Peyote Alkaloids, Including Anhalidine For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative toxicological overview of the lesser-k...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Toxicity of Minor Peyote Alkaloids, Including Anhalidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the lesser-known alkaloids found in the peyote cactus (Lophophora williamsii). While mescaline is the most studied component, a complex mixture of dozens of other alkaloids contributes to the plant's overall pharmacological profile. Understanding the individual toxicity of these minor constituents, particularly the tetrahydroisoquinoline alkaloid anhalidine, is critical for a comprehensive safety assessment and for exploring their therapeutic potential.

This document moves beyond a simple listing of data to explain the causality behind the observed effects, grounding the discussion in established pharmacological and toxicological principles. It must be noted, however, that publicly available quantitative toxicity data, such as median lethal dose (LD50) values, is scarce for many of these compounds. This guide accurately reflects the current state of scientific knowledge, highlighting these data gaps as areas for future research.

The alkaloids of peyote can be broadly divided into two structural classes, which dictates their primary pharmacological and toxicological characteristics.

  • Phenethylamines: This class includes the primary psychoactive alkaloid, mescaline , and the minor alkaloid hordenine . Their structure is based on a phenethylamine core, similar to endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants like amphetamine.

  • Tetrahydroisoquinolines (THIQs): This diverse group is formed by the cyclization of a phenethylamine precursor. It includes anhalidine , pellotine , anhalonidine , lophophorine , and anhalinine . Their more rigid structure allows for distinct interactions with various receptor systems and imparts a different toxicological profile compared to the phenethylamines.

G Structural Classes of Peyote Alkaloids cluster_PEA Phenethylamines cluster_THIQ Tetrahydroisoquinolines (THIQs) Mescaline Mescaline Hordenine Hordenine (Anhaline) Anhalidine Anhalidine Pellotine Pellotine Anhalonidine Anhalonidine Lophophorine Lophophorine Anhalinine Anhalinine

Caption: Chemical structures of representative minor peyote alkaloids.

Comparative Toxicological Profiles

The toxicity of peyote alkaloids varies significantly, correlating with their structural class and resulting physiological effects. The following table summarizes the available quantitative data, which is primarily derived from animal studies.

AlkaloidChemical ClassPrimary EffectLD50Species/RouteCitation(s)
Anhalidine TetrahydroisoquinolineUnknownData Not Available-[1][2]
Hordenine PhenethylamineStimulant299 mg/kgMouse / i.p.
Pellotine TetrahydroisoquinolineSedative / Convulsant10 mg/kgDog / i.v.[3]
Anhalonidine TetrahydroisoquinolineSedativeData Not Available-[4]
Lophophorine TetrahydroisoquinolineConvulsantData Not Available-[5][6]
Anhalinine TetrahydroisoquinolineStimulantData Not Available-[7]
Mescaline PhenethylaminePsychedelic / Stimulant516 mg/kgMouse / i.p.[8]
Phenethylamines: Sympathomimetic Toxicity

Hordenine (Anhaline): Found primarily in the roots of the peyote cactus, hordenine acts as an indirect adrenergic agent, causing the release of norepinephrine from storage vesicles.[5] This mechanism underlies its toxic effects, which are consistent with a sympathomimetic toxidrome. In animal studies, parenteral administration of high doses leads to significant increases in systolic and diastolic blood pressure, a positive inotropic effect on the heart (increased force of contraction), and other disturbances of the cardiovascular and respiratory systems.[5][9][10] While oral administration is less effective, hordenine is considered possibly unsafe for human consumption due to the risk of stimulant side effects like rapid heart rate and high blood pressure, especially when combined with other stimulants or MAOIs.[2][11]

Tetrahydroisoquinolines: A Spectrum of CNS Effects

The THIQ alkaloids exhibit a broader range of effects, from sedation to convulsions, largely mediated by interactions with the central nervous system.

Pellotine and Anhalonidine (Sedatives): Pellotine is the second most abundant alkaloid in L. williamsii and was once marketed as a hypnotic.[8][12] Its primary effect is sedation. However, this sedative profile is coupled with a risk of more severe toxicity. Doses of 8 to 10 mg have been shown to cause convulsions in frogs, and the intravenous LD50 in dogs is a low 10 mg/kg.[3] In humans, reported side effects include dizziness, nausea, and vomiting.[3] Anhalonidine exhibits similar, though less potent, sedative effects, with marked sedation occurring at doses of 100 to 250 mg in humans.[4] Both alkaloids are believed to exert their effects through the serotonergic system, with pellotine acting as a 5-HT6 partial agonist and a 5-HT7 inverse agonist.[3][13]

Lophophorine and Anhalinine (Convulsants/Stimulants): In stark contrast to pellotine, lophophorine is reported to be a potent convulsant in rodents.[5] Similarly, anhalinine is described as having stimulant properties, and it is noted that some minor peyote alkaloids can produce convulsions in animals at high doses.[7] Unfortunately, specific dose-response data and LD50 values for these compounds are not available in the literature, making a direct quantitative comparison impossible.

Anhalidine: A Potent Receptor Modulator with Unknown Toxicity

Anhalidine stands out due to its potent and specific pharmacological activity, yet it has a complete lack of published acute toxicity data.

  • Pharmacological Profile: Anhalidine is a potent inverse agonist of the serotonin 5-HT7 receptor.[1][14] The 5-HT7 receptor is involved in the regulation of circadian rhythms, mood, and neuronal excitability. Inverse agonism at this receptor could theoretically lead to a range of physiological effects, but these have not been characterized for anhalidine.

  • Toxicity Data Gap: Despite its well-defined receptor interaction, no dedicated toxicological studies, including LD50 determination, have been published for anhalidine. A manufacturer's Safety Data Sheet (SDS) explicitly states "no data available" for its hazard statements.[2] This represents a significant gap in the safety profile of peyote alkaloids.

Potential Mechanisms of Toxicity

The observed toxicities can be understood through several underlying mechanisms, from receptor-mediated sympathomimetic effects to broader, structure-based neurotoxicity.

Receptor-Mediated CNS and Cardiovascular Effects

The acute toxic effects of alkaloids like hordenine and pellotine are directly linked to their interaction with specific receptor systems. Hordenine's sympathomimetic crisis is a result of its adrenergic activity, while pellotine's sedative and convulsant properties are likely mediated by its complex interactions with serotonin receptors.[3][10]

G Receptor-Mediated Toxicity Pathways Hordenine Hordenine NE_Vesicles Norepinephrine (NE) Storage Vesicles Hordenine->NE_Vesicles Induces Release Adrenergic_Receptors Adrenergic Receptors NE_Vesicles->Adrenergic_Receptors NE Release Hordenine_Effect Sympathomimetic Effects: • Tachycardia • Hypertension Adrenergic_Receptors->Hordenine_Effect Activation Pellotine Pellotine Serotonin_Receptors Serotonin Receptors (e.g., 5-HT7) Pellotine->Serotonin_Receptors Modulates Pellotine_Effect CNS Effects: • Sedation • Convulsions (high dose) Serotonin_Receptors->Pellotine_Effect Altered Signaling

Caption: Simplified pathways for receptor-mediated toxicity of hordenine and pellotine.
Shared Neurotoxicity of the Tetrahydroisoquinoline (THIQ) Core

A critical consideration for anhalidine and its structural relatives is the inherent neurotoxic potential of the THIQ chemical scaffold. Endogenously formed THIQs (derived from dopamine) have been implicated as potential contributors to Parkinson's disease.[15] This toxicity is thought to arise from two primary mechanisms:

  • Mitochondrial Respiration Inhibition: THIQs can interfere with the mitochondrial electron transport chain, impairing cellular energy production and leading to neuronal damage.

  • Oxidative Stress: The THIQ structure, particularly those with catechol-like moieties, can undergo redox cycling. This process generates reactive oxygen species (ROS) and toxic quinone intermediates, which can damage cellular components, including DNA, and induce apoptosis.[15][16]

While it is unknown if anhalidine specifically engages these pathways, its THIQ structure warrants investigation into its potential for long-term or cumulative neurotoxicity, even in the absence of acute lethal effects.

G Proposed General THIQ Neurotoxicity Pathway THIQ THIQ Alkaloid (e.g., Anhalidine, Pellotine) Mitochondrion Mitochondrion THIQ->Mitochondrion Redox Redox Cycling THIQ->Redox ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrion->ETC_Inhibition ROS Reactive Oxygen Species (ROS) & Quinone Formation Redox->ROS Energy_Loss ATP Depletion ETC_Inhibition->Energy_Loss Cell_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Neuron_Death Neuronal Cell Death Energy_Loss->Neuron_Death Cell_Damage->Neuron_Death

Caption: General mechanism for potential neurotoxicity of THIQ alkaloids.

Experimental Protocols: Standardized Acute Toxicity Assessment

To address the data gaps for compounds like anhalidine, standardized acute toxicity studies are required. The OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) is a modern, ethically-minded approach that provides a statistically robust LD50 estimate while minimizing animal use.[17]

OECD 425: Up-and-Down Procedure (UDP) Workflow

This method involves dosing animals sequentially rather than in large groups. The outcome (survival or death) for one animal determines the dose for the next, allowing the protocol to efficiently zero in on the LD50.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Animal Model: Rat (preferably female, as they are often more sensitive).[18]

Step-by-Step Methodology:

  • Dose Range Finding (Limit Test):

    • A single animal is dosed at a default starting dose (e.g., 175 mg/kg) or a dose based on prior knowledge.

    • The animal is observed for 48 hours.

    • If the animal survives: A second animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies: A second animal is dosed at a lower level (e.g., 55 mg/kg).

    • This initial phase helps to broadly locate the range of toxicity.

  • Main Test (Sequential Dosing):

    • Animals are dosed one at a time, typically at 48-hour intervals.

    • The dose for each subsequent animal is adjusted up or down by a constant factor (typically a log unit) based on the previous outcome.

      • If the animal survives, the next dose is increased.

      • If the animal dies, the next dose is decreased.

    • This sequence continues until a stopping criterion is met (e.g., five "reversals" in outcome).

  • Observation Period:

    • Following dosing, each animal is observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[17]

    • Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, sedation).

    • Animal body weights are recorded weekly to assess for sub-lethal toxicity.

  • Data Analysis:

    • The sequence of outcomes (survival/death) at the various dose levels is used to calculate the LD50 and its confidence interval using a maximum likelihood method.[17]

    • Specialized software, such as the AOT425StatPgm provided by the US EPA, is used for this calculation.[19]

Caption: A simplified workflow for determining LD50 via the OECD 425 method.

Conclusion and Future Directions

The minor alkaloids of peyote present a complex toxicological landscape. While phenethylamines like hordenine display predictable sympathomimetic toxicity, the tetrahydroisoquinolines exhibit a wider range of effects, from the sedation of pellotine to the convulsions of lophophorine.

Anhalidine remains an enigma. It is a potent modulator of the 5-HT7 receptor, but its acute toxicity is completely uncharacterized. The primary recommendation of this guide is the clear need for foundational toxicity studies on anhalidine, lophophorine, and anhalinine, beginning with standardized LD50 determinations using modern, ethical protocols such as the OECD 425 guideline. Furthermore, given the shared THIQ structure, investigations into potential long-term neurotoxicity via mechanisms of mitochondrial dysfunction and oxidative stress are warranted for this entire class of compounds. A thorough understanding of their toxic potential is a prerequisite for safely exploring any therapeutic applications.

References

  • Kim, Y. K., & Surh, Y. J. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental & Molecular Medicine, 42(10), 671–679. [Link]

  • Hapke, H. J., & Strathmann, W. (1995). [Pharmacological effects of hordenine]. Deutsche tierarztliche Wochenschrift, 102(6), 228–232. [Link]

  • Bruce, R. D. (1987). An up-and-down procedure for acute toxicity testing. Fundamental and Applied Toxicology, 8(1), 97–100. [Link]

  • Wikipedia. (n.d.). Anhalonidine. Retrieved March 26, 2026, from [Link]

  • Chan, C. B., Pottie, E., Simon, I. A., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science, 6(10), 1594–1606. [Link]

  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

  • Rameshwar, G. S., Venkatrao, P. U., Vithalrao, N. A., & Pramodrao, A. M. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4). [Link]

  • Wikipedia. (n.d.). Anhalidine. Retrieved March 26, 2026, from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Mad Barn. (1995). [Pharmacological effects of hordenine]. Research Bank. [Link]

  • LookChem. (2017). anhalidine Safety Data Sheets(SDS). [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV.C.1. Acute Oral Toxicity Tests. In Redbook 2000. [Link]

  • Wikipedia. (n.d.). Up-and-down procedure. Retrieved March 26, 2026, from [Link]

  • Rispin, A., et al. (2002). Alternative Methods for the Median Lethal Dose (LD50) Test: The Up-and-Down Procedure for Acute Oral Toxicity. ILAR Journal, 43(Suppl_1). [Link]

  • Wikipedia. (n.d.). Pellotine. Retrieved March 26, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Up-and-down procedure – Knowledge and References. [Link]

  • RxList. (n.d.). Hordenine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

  • Max Planck Institute for the History of Science. (n.d.). On the Genealogy of Mescaline (1887–1919). [Link]

  • Uerpmann-Wittke, C., et al. (2023). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. Molecules, 28(23), 7942. [Link]

  • Trout, K. (2014). Lophophora williamsii analysis. Trout's Notes. [Link]

  • Wikipedia. (n.d.). Anhalinine. Retrieved March 26, 2026, from [Link]

  • Dinis-Oliveira, R. J. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 11(3), 158-171. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Bulletin on Narcotics, 1953 Issue 2. [Link]

  • Chan, C. B., Pottie, E., Simon, I. A., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science, 6(10), 1594–1606. [Link]

  • ResearchGate. (2022). (PDF) Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. [Link]

  • El-Khatib, A. H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • Chan, C. B., Pottie, E., Simon, I. A., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science. [Link]

  • Wikipedia. (n.d.). Anhalidine. Retrieved March 26, 2026, from [Link]

  • Kim, Y. K., & Surh, Y. J. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental & Molecular Medicine. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Anhalidine

Comprehensive Safety and Operational Guide for Handling Anhalidine As drug development increasingly explores naturally derived alkaloids for neuropharmacological applications, Anhalidine has emerged as a compound of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Anhalidine

As drug development increasingly explores naturally derived alkaloids for neuropharmacological applications, Anhalidine has emerged as a compound of high interest. Isolated primarily from Lophophora cacti species, this tetrahydroisoquinoline alkaloid acts as a potent inverse agonist of the1[1].

While its therapeutic potential is significant, Anhalidine presents distinct occupational hazards in its raw, crystalline powder form. This guide provides drug development professionals with a field-proven, self-validating framework for the safe handling, solubilization, and disposal of Anhalidine.

Chemical Profile & Quantitative Data

Understanding the physical properties of Anhalidine is the first step in risk mitigation. The free base form is a fine powder that is poorly soluble in water but highly soluble in organic solvents, a factor that directly dictates our handling and decontamination strategies[2].

PropertyValueRationale for Operational Impact
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-olDefines the core tetrahydroisoquinoline structure[3].
CAS Number 2245-94-5Critical for verifying correct4[4].
Molecular Formula C12H17NO3Used for precise molarity calculations in assays[5].
Molecular Weight 223.27 g/mol Essential for reconstituting accurate stock solutions[5].
Density 1.152 g/cm³Indicates the powder is relatively light and prone to aerosolization[6].

Hazard Assessment & Causality of PPE Selection

Standard laboratory safety dictates the use of Personal Protective Equipment (PPE). However, expertise requires understanding why specific gear is chosen. PPE acts as a mechanistic barrier against the specific vulnerabilities introduced by Anhalidine.

Protective GearSpecificationCausality / Mechanistic Rationale
Hand Protection Nitrile Gloves (EN 374 compliant), Double-glovedAlkaloids are highly soluble in organic solvents like DMSO used for stock solutions. Nitrile provides superior chemical resistance against these carriers compared to latex, preventing solvent-facilitated transdermal alkaloid delivery[4].
Eye Protection Safety Goggles (EN 166 / NIOSH approved)Anhalidine powder can cause severe ocular irritation. Goggles with side shields prevent micro-dust particles from contacting the conjunctiva during weighing[4].
Respiratory & Engineering Fume Hood or Class II BSCThe free base form is a fine powder that4. Inhalation bypasses first-pass metabolism, leading to rapid systemic exposure[4].
Body Protection Impervious Lab CoatPrevents accumulation of alkaloid dust on personal clothing, mitigating the risk of chronic, low-dose dermal exposure outside the laboratory[4].

Self-Validating Operational Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation check.

Anhalidine_Handling Risk Hazard Assessment Alkaloid Toxicity PPE Don Core PPE (Nitrile, Goggles, Coat) Risk->PPE Hood Engineering Control (Class II BSC / Fume Hood) PPE->Hood Weigh Weighing Protocol (Anti-Static Spatula) Hood->Weigh Solvent Solubilization (DMSO / EtOH) Weigh->Solvent Spill Spill Management (Wet-Wipe, No Sweeping) Weigh->Spill If powder escapes Decon Decontamination (70% EtOH Wipe) Solvent->Decon Spill->Decon Waste Waste Disposal (Incineration) Decon->Waste

Fig 1. Standard operational workflow for Anhalidine, from risk assessment to disposal.

Step-by-Step Methodology: Weighing and Solubilization
  • Engineering Control Verification: Before opening the Anhalidine vial, verify that the fume hood has an inward face velocity of at least 0.5 m/s.

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; a steady inward flutter confirms adequate negative pressure.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula.

    • Causality: Fine alkaloid powders hold static charges that cause them to violently repel from plastic surfaces, creating hazardous aerosols.

  • Weighing: Carefully transfer the required mass (e.g., 5 mg) into a pre-tared amber glass vial. Close the stock vial immediately to minimize environmental exposure.

  • Solubilization: Add the primary solvent (e.g., 100% DMSO or Ethanol) directly to the amber vial to create a concentrated stock (e.g., 10 mM).

    • Self-Validation: Hold the sealed vial against a light source. The solution must be completely optically clear. Any particulate refraction indicates incomplete dissolution, requiring further vortexing.

  • Aqueous Dilution: Dilute the organic stock into your working aqueous buffer (e.g., PBS) immediately prior to the assay. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity in cell-based assays.

Spill Response and Disposal Plan

Alkaloid spills require chemical neutralization, not just physical removal. 4 as it generates highly toxic dust clouds[4].

Step-by-Step Spill Management:
  • Containment: Immediately alert nearby personnel and isolate the spill area within the fume hood.

  • Wet-Wiping (No Sweeping): Cover the spilled Anhalidine powder with absorbent paper towels. Gently saturate the towels with 70% Ethanol.

    • Causality: The ethanol solubilizes the alkaloid, trapping it within the matrix of the towel and entirely preventing aerosolization.

  • Collection: Wipe inward from the edges of the spill toward the center to prevent spreading. Place all contaminated towels into a designated, leak-proof hazardous waste bag.

  • Secondary Decontamination: Wipe the surface a second time with a 10% bleach solution, followed by distilled water, to chemically degrade any remaining trace organics.

  • Waste Disposal: Dispose of all contaminated PPE (including the outer layer of your double gloves), pipette tips, and solid waste in a biohazard/chemical waste container[4]. This container must be routed for high-temperature incineration. Never dispose of Anhalidine solutions down the standard laboratory drain.

References

  • anhalidine Safety Data Sheets(SDS) lookchem - Lookchem.
  • ANHALIDINE - Inxight Drugs - NCATS.
  • Buy Anhalidine (EVT-3186976) | 2245-94-5 - EvitaChem.
  • Anhalidine - Wikipedia - Wikipedia.
  • Lophophora williamsii analysis - Trout's Notes.
  • anhalidine Safety Data Sheets(SDS) lookchem (Properties) - Lookchem.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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